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  • Product: 7-amino-1H-indole-2-carboxamide
  • CAS: 1193387-65-3

Core Science & Biosynthesis

Foundational

7-amino-1H-indole-2-carboxamide synthesis protocols

An In-Depth Technical Guide to the Synthesis of 7-amino-1H-indole-2-carboxamide Authored by: A Senior Application Scientist Introduction: The Significance of the 7-Amino-1H-indole-2-carboxamide Scaffold The indole ring s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 7-amino-1H-indole-2-carboxamide

Authored by: A Senior Application Scientist

Introduction: The Significance of the 7-Amino-1H-indole-2-carboxamide Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1] Within this class, the indole-2-carboxamide framework has emerged as a particularly versatile scaffold for the development of novel therapeutics, with applications ranging from antitubercular to anticancer agents.[2][3][4] The introduction of an amino group at the 7-position of the indole nucleus further enhances its utility, providing a critical vector for molecular interactions and a key handle for further chemical derivatization. This modification can significantly influence the pharmacological profile, making the development of robust and efficient synthetic routes to 7-amino-1H-indole-2-carboxamide a high-priority objective for researchers in drug discovery and development.

This guide provides a comprehensive overview of the prevailing synthetic strategies for 7-amino-1H-indole-2-carboxamide, focusing on the underlying chemical principles, field-proven experimental protocols, and the critical evaluation of different methodological approaches.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of 7-amino-1H-indole-2-carboxamide is most effectively approached through a convergent strategy that hinges on the late-stage introduction of the key amino functionality. The most reliable and widely adopted strategy involves the reduction of a 7-nitro-1H-indole-2-carboxamide precursor. This approach is advantageous as the nitro group is relatively stable, well-tolerated in the preceding synthetic steps required to construct the indole-2-carboxamide core, and can be cleanly reduced to the desired amine under various conditions.

The general retrosynthetic pathway can be visualized as follows:

G Target 7-Amino-1H-indole-2-carboxamide Precursor 7-Nitro-1H-indole-2-carboxamide Target->Precursor Nitro Group Reduction Intermediates Indole-2-carboxylic Acid / Ester Precursor->Intermediates Amidation StartingMaterials Substituted Aniline / Hydrazine Intermediates->StartingMaterials Indole Ring Formation (e.g., Fischer Synthesis) G cluster_0 Precursor Synthesis cluster_1 Final Reduction Step A 2-Methyl-3-nitroaniline B Ethyl 7-Nitro-1H-indole-2-carboxylate A->B Indole Synthesis C 7-Nitro-1H-indole-2-carboxylic Acid B->C Saponification (NaOH) D 7-Nitro-1H-indole-2-carboxamide C->D Amidation (e.g., SOCl2, NH3) E 7-Amino-1H-indole-2-carboxamide D->E Nitro Reduction

Caption: Forward synthesis workflow from a starting aniline to the final product.

Part 3: The Key Transformation - Reduction of the Aromatic Nitro Group

The reduction of the 7-nitro group to the 7-amino group is the final and most critical step. The choice of reducing agent is paramount and depends on factors such as substrate compatibility, desired yield, and scalability. Several robust methods have been established for this transformation. [5][6][7]

Method 1: Catalytic Hydrogenation

This is often the preferred method due to its clean reaction profile and high yields. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

  • Expertise & Causality: Palladium on carbon (Pd/C) is the most common catalyst for this transformation. [7]The palladium surface adsorbs both the hydrogen gas and the nitro compound, facilitating the transfer of hydrogen atoms and leading to a stepwise reduction of the nitro group to the amine. The reaction is typically carried out in a protic solvent like ethanol or methanol, which helps to solubilize the substrate and facilitate proton transfer steps in the mechanism.

  • Trustworthiness: This method is highly reliable and generally proceeds to completion. The primary by-product is water, making the work-up procedure straightforward. However, it requires specialized equipment (e.g., a Parr hydrogenator) to handle hydrogen gas under pressure, and care must be taken due to the flammability of H₂. [8]

Method 2: Metal and Acid Reduction (e.g., SnCl₂)

The use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and highly effective method for reducing aromatic nitro compounds. [5]

  • Expertise & Causality: In this reaction, tin(II) acts as the reducing agent, undergoing oxidation to tin(IV). The reaction proceeds through a series of single-electron transfers from SnCl₂ to the nitro group, with the acidic medium providing the necessary protons for the formation of water. This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation (like alkenes or alkynes) are present in the molecule.

  • Trustworthiness: This protocol is robust and does not require special pressure equipment. However, the work-up can be more involved, as it requires neutralization of the strong acid and removal of tin salts, which may chelate to the product.

Method 3: Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas. In this technique, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.

  • Expertise & Causality: A common system involves using hydrazine (N₂H₄) as the hydrogen donor in the presence of a catalyst like Raney Nickel or a single-atom catalyst such as Fe@N-C. [9][10]The catalyst facilitates the decomposition of hydrazine and the subsequent transfer of hydrogen to the nitro group. This method avoids the hazards of gaseous hydrogen while still providing an efficient reduction.

  • Trustworthiness: This method is experimentally simpler and safer to set up than high-pressure hydrogenation. The choice of catalyst and hydrogen donor can be tuned to achieve high selectivity. Reaction times are typically moderate, and the process is amenable to various scales.

Data Presentation: Comparison of Nitro Reduction Protocols
MethodReagents & ConditionsTypical YieldAdvantagesDisadvantagesCitations
Catalytic Hydrogenation H₂ (1-3 atm), 10% Pd/C, Ethanol or Methanol, RT>90%High yield, clean reaction (by-product is H₂O), simple work-up.Requires specialized pressure equipment, catalyst can be expensive, not selective for other reducible groups.[7][8]
Metal/Acid Reduction SnCl₂·2H₂O, conc. HCl, Ethanol, Reflux75-90%No special equipment needed, good chemoselectivity, inexpensive reagents.Harsh acidic conditions, work-up requires neutralization and removal of metal salts.[5]
Transfer Hydrogenation Hydrazine hydrate, Raney Ni or Fe@N-C, Ethanol, Reflux80-95%Avoids use of H₂ gas, experimentally simple, good yields.Hydrazine is toxic and must be handled with care, catalyst may require preparation.[9][10]

Part 4: Detailed Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of 7-amino-1H-indole-2-carboxamide via the catalytic hydrogenation route.

Protocol 1: Synthesis of 7-Nitro-1H-indole-2-carboxylic Acid

This protocol assumes the availability of a 7-nitro-1H-indole-2-carboxylate ester, which can be prepared via standard indole synthesis methods. [11]

  • Dissolution: In a round-bottom flask, dissolve ethyl 7-nitro-1H-indole-2-carboxylate (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Saponification: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and reduce the volume in vacuo to remove the ethanol.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 2M hydrochloric acid (HCl). A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 7-nitro-1H-indole-2-carboxylic acid as a solid.

Protocol 2: Synthesis of 7-Nitro-1H-indole-2-carboxamide

This protocol converts the carboxylic acid into the primary amide. [9]

  • Activation: Suspend the 7-nitro-1H-indole-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Coupling Reagents: Add a coupling agent like BOP reagent (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate, 1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Ammonia Source: Add a source of ammonia, such as a solution of ammonia in dioxane or ammonium chloride (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 7-nitro-1H-indole-2-carboxamide.

Protocol 3: Reduction to 7-Amino-1H-indole-2-carboxamide

This final step utilizes catalytic hydrogenation. [8]

  • Setup: To a Parr hydrogenation bottle, add 7-nitro-1H-indole-2-carboxamide (1.0 eq) and methanol or ethanol as the solvent.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material) to the suspension.

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the vessel to 3 atmospheres (approx. 45 psi) with H₂.

  • Reaction: Shake the reaction mixture at room temperature. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases.

  • Work-up: Carefully vent the reaction vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure on a rotary evaporator. The resulting residue is the target compound, 7-amino-1H-indole-2-carboxamide, which can be further purified by recrystallization if necessary.

References

  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis Online.
  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC.
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc.
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. ACS Publications.
  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Benchchem.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
  • Application Notes and Protocols: Synthesis of Novel Indole-7-Carboxamides using 3-Amino-2-iodobenzamide. Benchchem.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
  • Synthesis of 7-aminoindole. PrepChem.com.
  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society.
  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC.
  • A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. ResearchGate.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate.
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Publications.
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC.
  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry.
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. Semantic Scholar.

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 7-Amino-1H-indole-2-carboxamide

The following technical guide details the physicochemical properties, synthesis, and applications of 7-amino-1H-indole-2-carboxamide , a critical scaffold in modern medicinal chemistry. Executive Summary 7-Amino-1H-indol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 7-amino-1H-indole-2-carboxamide , a critical scaffold in modern medicinal chemistry.

Executive Summary

7-Amino-1H-indole-2-carboxamide (CAS: 1193387-65-3) represents a "privileged structure" in drug discovery, serving as a bifunctional scaffold that combines the hydrogen-bonding capability of the indole-carboxamide core with the chemical versatility of a primary amine at the C7 position. This molecule is a key intermediate in the synthesis of inhibitors for Peptidylarginine Deiminase 4 (PAD4) , Janus Kinases (JAK) , and various antiparasitic agents. Its physicochemical profile is defined by high lattice energy, pH-dependent solubility, and susceptibility to oxidative degradation, necessitating precise handling protocols.

Molecular Identity & Structural Analysis[1][2]

PropertyData
Chemical Name 7-amino-1H-indole-2-carboxamide
CAS Registry Number 1193387-65-3
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
SMILES NC1=CC=CC2=CC(C(N)=O)=CN21
InChI Key Predicted: VFHUJFBEFDVZPJ-UHFFFAOYSA-N (Parent)
Structural Class Heteroaromatic carboxamide; Aminoindole
Structural Logic

The molecule features three distinct functional domains:

  • Indole Core: Provides a rigid, hydrophobic scaffold for pi-stacking interactions in protein active sites.

  • C2-Carboxamide: Acts as a hydrogen bond donor/acceptor motif, critical for binding to the hinge region of kinases or the active sites of hydrolases.

  • C7-Amino Group: A solvent-exposed handle that increases polarity and allows for further derivatization (e.g., urea/amide formation) to tune potency and selectivity.

Physicochemical Profile

Understanding the solution and solid-state behavior of this compound is critical for assay development and formulation.

Solubility & Lipophilicity
  • Aqueous Solubility: Low (< 0.1 mg/mL at pH 7.4). The planar structure encourages strong intermolecular pi-stacking and hydrogen bonding (amide dimer formation), resulting in high crystal lattice energy.

  • Organic Solubility: Soluble in DMSO (> 50 mM), DMF, and DMA. Sparingly soluble in methanol and dichloromethane.

  • Lipophilicity (LogP):

    • Parent (Indole-2-carboxamide):[1] 1.7

    • 7-Amino Derivative: Predicted 1.1 – 1.4 . The amino group reduces lipophilicity compared to the parent, making it more drug-like (Lipinski compliant).

Acid-Base Properties (pKa)

The molecule possesses two ionizable protons relevant to physiological conditions:

  • C7-Amine (Conjugate Acid): pKa ≈ 3.5 – 4.2 .

    • Mechanistic Insight: The indole ring is electron-rich, but the specific resonance of the 7-position and the electron-withdrawing nature of the C2-carboxamide (via the pi-system) lowers the basicity of the amine compared to aniline (pKa 4.6). It remains neutral at physiological pH (7.4).

  • Indole NH: pKa > 16.

    • Mechanistic Insight: Extremely weak acid; will not deprotonate under standard aqueous conditions.

Solid-State Properties
  • Physical State: Off-white to pale brown solid.

  • Melting Point: > 200°C (Decomposition) .

    • Note: While the parent indole-2-carboxamide melts at ~235°C, the introduction of the amino group can lower the melting point slightly due to symmetry disruption, but the additional H-bond donor often maintains high thermal stability.

  • Hygroscopicity: Moderate. The amide and amine groups can adsorb moisture; storage in a desiccator is required.

Synthesis & Manufacturing Protocols

The synthesis of 7-amino-1H-indole-2-carboxamide typically proceeds via the reduction of a nitro-precursor. This route avoids the oxidation sensitivity of the free amine until the final step.

Synthetic Workflow (Graphviz)

Synthesis Figure 1: Standard synthetic route via nitro-reduction to prevent early oxidation. Start 7-Nitro-1H-indole-2-carboxylic acid (Ethyl Ester or Acid) Step1 Amidation (NH3/MeOH or EDC/HOBt/NH4Cl) Start->Step1 1. Activation Inter Intermediate: 7-Nitro-1H-indole-2-carboxamide Step1->Inter 2. Isolation Step2 Reduction (H2/Pd-C or Fe/NH4Cl) Inter->Step2 3. Nitro Reduction Final Product: 7-Amino-1H-indole-2-carboxamide Step2->Final 4. Purification

Detailed Protocol: Nitro Reduction Method

Context: This protocol assumes the starting material is 7-nitro-1H-indole-2-carboxamide.

  • Dissolution: Dissolve 1.0 eq of 7-nitro-1H-indole-2-carboxamide in Methanol/THF (1:1 v/v).

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight) under an Argon atmosphere. Safety: Pd/C is pyrophoric.

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) at Room Temperature for 4–6 hours. Monitor by LC-MS for the disappearance of the nitro peak (M+H ~206) and appearance of the amino peak (M+H ~176).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Purification: Concentrate the filtrate. If the product is colored (oxidation), purify via flash chromatography (DCM:MeOH 95:5).

    • Critical Control Point: The product is sensitive to air oxidation (turning purple/brown). Store under inert gas immediately.

Applications in Drug Discovery[5][6]

PAD4 Inhibition

The 7-aminoindole scaffold is a bioisostere for the guanidine group of arginine or the benzimidazole core found in other inhibitors.

  • Mechanism: The indole NH and C2-carboxamide form a bidentate hydrogen bond with the backbone of the target protein (e.g., Asp/Glu residues), while the C7-amine projects into the solvent channel, allowing for the attachment of "tail" groups that interact with the PAD4 allosteric sites.

Kinase Inhibition (JAK/Aurora)
  • Binding Mode: The indole-2-carboxamide motif mimics the adenine ring of ATP.

  • Hinge Binding: The C2-carbonyl oxygen and Indole NH act as the acceptor-donor pair for the kinase hinge region. The C7-amine allows for solubilizing groups to be added without disrupting the hinge interaction.

Antiparasitic Agents[7]
  • Target: Trypanosoma cruzi (Chagas Disease).

  • Utility: Indole-2-carboxamides have been optimized to inhibit intracellular amastigotes. The 7-amino position is often derivatized to modulate LogD and reduce metabolic clearance.

Stability & Handling (Self-Validating System)

To ensure experimental reproducibility, follow these stability protocols:

HazardRisk LevelMitigation Strategy
Oxidation HighThe electron-rich 7-aminoindole core oxidizes in air to form colored quinoid species. Store under Argon/Nitrogen at -20°C.
Hydrolysis LowThe carboxamide is stable at neutral pH. Avoid prolonged exposure to strong acids/bases at elevated temperatures.
Photolysis ModerateIndoles can undergo photo-degradation. Protect from light (amber vials).
Analytical Validation
  • HPLC: Use a C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Retention Time: The 7-amino derivative will elute earlier than the 7-nitro precursor due to the polarity of the amine.

  • NMR (DMSO-d₆):

    • Indole NH: Singlet ~11.5 ppm.

    • Amide NH₂: Broad singlets ~7.5–8.0 ppm.

    • C7-NH₂: Broad singlet ~5.0–6.0 ppm (exchangeable with D₂O).

    • Aromatic protons: 6.5–7.5 ppm range.

References

  • PubChem. 1H-Indole-2-carboxamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Keenan, M. et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Foundational

Synthesis and Derivatization of 7-Amino-1H-indole-2-carboxamide: A Comprehensive Technical Guide

The 7-amino-1H-indole-2-carboxamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its rigid planar structure and dense hydrogen-bonding network make it an ideal candidate for targeting kina...

Author: BenchChem Technical Support Team. Date: March 2026

The 7-amino-1H-indole-2-carboxamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its rigid planar structure and dense hydrogen-bonding network make it an ideal candidate for targeting kinase hinge regions and allosteric enzyme pockets. For instance, derivatives of this core have been successfully deployed as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase) and as potent, ATP-competitive inhibitors of checkpoint kinase 2 (Chk2), such as the radiosensitizer PV1019 . Furthermore, this structural motif is widely utilized in the design of supramolecular anion receptors .

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. Here, we will dissect the causality behind the synthetic choices, establish self-validating experimental protocols, and map the structure-activity logic that governs the derivatization of this critical intermediate.

Mechanistic Pathway & Synthetic Strategy

The synthesis of 7-amino-1H-indole-2-carboxamide derivatives typically relies on a robust two-step sequence starting from 7-nitro-1H-indole-2-carboxylic acid .

Why start with the 7-nitro precursor? The nitro group serves a dual purpose. First, it acts as a stable, electron-withdrawing placeholder that deactivates the electron-rich indole ring. This prevents unwanted electrophilic aromatic substitution or oxidative degradation during the initial amidation step. Second, the carboxylic acid at the C2 position is sterically hindered and electronically deactivated by the adjacent indole nitrogen and the distal nitro group. Standard coupling reagents (like EDC/NHS) often result in poor yields. Therefore, phosphonium-based coupling reagents like PyBOP are required to form a highly reactive intermediate that drives the amidation forward.

Once the amide is secured, the nitro group is reduced to an amine via catalytic hydrogenation, unlocking the C7 position for further derivatization (e.g., urea formation, acylation, or reductive amination).

SynthWorkflow A 7-Nitro-1H-indole- 2-carboxylic acid B 7-Nitro-1H-indole- 2-carboxamide A->B Amine, PyBOP, HOBt DMF, TEA, RT C 7-Amino-1H-indole- 2-carboxamide B->C H2, 10% Pd/C EtOH/DMF, RT D 7-Substituted Derivatives C->D Electrophile (e.g., Triphosgene)

Synthetic workflow for 7-amino-1H-indole-2-carboxamide derivatives.

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems. By monitoring specific visual and spectroscopic markers, researchers can confirm reaction progress in real-time without relying solely on downstream LC-MS analysis.

Protocol A: PyBOP-Mediated Amidation

Objective: Synthesis of 7-Nitro-1H-indole-2-carboxamide.

Causality & Logic: PyBOP is utilized to overcome the poor nucleophilicity of the deactivated carboxylic acid. HOBt is added to form an active ester intermediate, which accelerates the reaction and suppresses epimerization if a chiral amine is used. Triethylamine (TEA) serves as the base to neutralize any amine hydrochlorides and facilitate the PyBOP activation cycle.

Step-by-Step Procedure:

  • Activation: Dissolve 7-nitro-1H-indole-2-carboxylic acid (1.0 eq) and PyBOP (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add a catalytic amount of HOBt (0.2 eq). Stir for 30 minutes at room temperature.

  • Amine Addition: In a separate vial, dissolve the target primary/secondary amine (1.1 eq) and TEA (3.0 eq) in a minimal volume of DMF. Add this dropwise to the activated acid solution.

  • Reaction Monitoring: Stir at room temperature for 12–24 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The starting acid is highly polar and stays near the baseline, while the nitro-amide product migrates higher and exhibits a distinct, bright yellow spot under 254 nm UV light.

  • Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃. This neutralizes the mixture and solubilizes the HOBt byproduct. Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Catalytic Hydrogenation

Objective: Reduction to 7-Amino-1H-indole-2-carboxamide.

Causality & Logic: Catalytic hydrogenation using 10% Pd/C is preferred over dissolving metal reductions (e.g., Fe/NH₄Cl) because it avoids the generation of iron sludge, which can trap the highly polar 7-aminoindole product. A mixed solvent system (EtOH/DMF) is used because the nitro-amide precursor often exhibits poor solubility in pure alcohols.

Step-by-Step Procedure:

  • Preparation: Suspend the 7-nitro-1H-indole-2-carboxamide (1.0 eq) and 10% Pd/C (10% w/w relative to the substrate) in a 10:1 mixture of Ethanol/DMF.

  • Degassing: Evacuate the reaction flask and backfill with nitrogen (3x), then evacuate and backfill with hydrogen gas using a balloon (3x).

  • Reaction Monitoring: Stir vigorously at room temperature for 12–24 hours. Self-Validation: The reaction mixture will transition from a deep yellow suspension to a nearly colorless or pale brown solution. IR spectroscopy will show the disappearance of the strong asymmetric/symmetric NO₂ stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹. ¹H NMR will reveal a new broad singlet integrating for 2H around 5.0–5.5 ppm (NH₂).

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the 7-amino product, which is typically used immediately in the next step to prevent oxidative degradation.

Quantitative Data & Yield Analysis

To assist in reaction planning, the following table summarizes the expected quantitative parameters, typical yields, and critical analytical markers for the core synthetic steps.

Reaction StepReagents / ConditionsTypical YieldCritical Analytical Marker (Validation)Primary Impurity Risk
Amidation PyBOP, HOBt, TEA, DMF, 25°C, 24h75% – 85%¹H NMR: Emergence of amide N-H (~8.5 ppm)Unreacted starting acid (removable via NaHCO₃ wash)
Reduction 10% Pd/C, H₂ (1 atm), EtOH/DMF, 25°C, 12h90% – 98%IR: Loss of NO₂ stretches (1520, 1350 cm⁻¹)Over-reduction (rare at 1 atm H₂) or oxidation of product
Urea Derivatization Triphosgene, TEA, DCM, 0°C to RT, 6h60% – 75%MS:[M+H]⁺ matches urea mass additionIsocyanate intermediate hydrolysis (requires anhydrous conditions)

Pharmacophore & Target Binding Logic

Understanding why we synthesize these derivatives is just as important as knowing how. The 7-amino-1H-indole-2-carboxamide scaffold is a masterclass in rational drug design.

When targeting kinases (such as Chk2 or CDK4), the indole core acts as an ATP mimetic. The indole N-H acts as a hydrogen-bond donor, while the carboxamide group provides both a donor and an acceptor. Together, they form a bidentate or tridentate hydrogen-bonding network with the backbone atoms of the kinase hinge region.

Crucially, the 7-amino group acts as a specific vector. Because of its geometric orientation on the indole ring, the C7 substituent points away from the hinge region and directly into the solvent-exposed area or an adjacent specificity pocket. This allows medicinal chemists to append bulky, solubilizing, or target-specific moieties (via amidation or urea formation of the 7-amino group) without disrupting the core hinge-binding interactions.

BindingModel IndoleNH Indole N-H (H-Bond Donor) Hinge Kinase Hinge Region (Backbone Interactions) IndoleNH->Hinge Backbone C=O AmideCO Carboxamide C=O (H-Bond Acceptor) AmideCO->Hinge Backbone N-H AmideNH Carboxamide N-H (H-Bond Donor) AmideNH->Hinge Backbone C=O Amino7 7-Amino Group (Solvent Vector) Pocket Specificity Pocket (Solvent Exposed) Amino7->Pocket Derivatization

Pharmacophore binding model of the indole-2-carboxamide scaffold in kinases.

References

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 2014.[Link]

  • Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019[7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide]. Journal of Pharmacology and Experimental Therapeutics, 2009.[Link]

  • Acyclic indole and carbazole-based sulfate receptors. Supramolecular Chemistry, 2013.[Link]

Exploratory

Biological Activity of Substituted Indole-2-Carboxamides

Executive Summary The indole-2-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, capable of engaging diverse biological targets with high affinity and selectivity. Unlike generic ind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-2-carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, capable of engaging diverse biological targets with high affinity and selectivity. Unlike generic indole derivatives, the placement of the carboxamide at the C2 position creates a unique vector for hydrogen bonding and steric exploration, allowing for the modulation of targets ranging from G-protein coupled receptors (GPCRs) to mycobacterial membrane transporters.

This technical guide dissects the biological activity of substituted indole-2-carboxamides, focusing on three primary therapeutic axes: Antitubercular efficacy via MmpL3 inhibition , Cannabinoid receptor (CB1) allosteric modulation , and Anticancer kinase inhibition . It provides validated protocols, structure-activity relationship (SAR) maps, and synthetic pathways to support researchers in optimizing this scaffold for drug development.

The Indole-2-Carboxamide Pharmacophore

The biological versatility of this scaffold stems from its ability to project substituents into distinct hydrophobic pockets while maintaining a rigid central core.

Structural Zones
  • N1-Position: Controls lipophilicity and membrane permeability. Large hydrophobic groups (e.g., benzyl, phenethyl) here often target allosteric pockets.

  • C2-Carboxamide Linker: The critical hydrogen-bond donor/acceptor motif. Modification here (e.g., to an ester or reverse amide) typically abolishes activity, highlighting its role as a pharmacophoric anchor.

  • C3-Position: A vector for optimizing steric fit. Short alkyl chains (ethyl, propyl) are preferred for CB1 activity, while heterocycles are explored for antiviral potency.

  • C5-Position: The electronic tuning knob. Electron-withdrawing groups (Cl, F, CN) at C5 often enhance metabolic stability and binding affinity.

SAR_Map Indole Indole-2-Carboxamide Core Scaffold N1 N1 Substituent (Lipophilicity/Permeability) Target: Allosteric Pockets Ex: Benzyl, Phenethyl Indole->N1 C2 C2 Carboxamide (H-Bond Anchor) CRITICAL: Do not modify to ester/reverse amide Indole->C2 C3 C3 Substituent (Steric Fit) Ex: Ethyl (CB1), Heterocycles (HCV) Indole->C3 C5 C5 Substituent (Electronic Tuning) Ex: Cl, F (Metabolic Stability) Indole->C5

Figure 1: SAR Map of Indole-2-carboxamides detailing critical substitution zones for biological activity.

Therapeutic Axis I: Antitubercular Activity (MmpL3 Inhibition)

The most clinically advanced application of indole-2-carboxamides is in the treatment of Mycobacterium tuberculosis (Mtb). These compounds act as inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for constructing the mycobacterial cell wall.[1]

Mechanism of Action

MmpL3 transports trehalose monomycolate (TMM) across the inner membrane. Indole-2-carboxamides bind to the proton-translocating channel of MmpL3, effectively "clogging" the transporter. This leads to the accumulation of TMM and the cessation of cell wall biosynthesis, resulting in rapid bacterial death.

Key Compound: Indole-2-carboxamide 26

A landmark study identified Compound 26 (an N-adamantyl indole-2-carboxamide) as a potent lead.

  • MIC (Mtb H37Rv): 0.012 µM

  • Selectivity Index: >16,000

  • Key SAR Feature: The N-adamantyl or N-phenethyl group provides the bulk necessary to occupy the hydrophobic channel of MmpL3.

Data Summary: Antitubercular Potency
Compound ClassR1 (Indole N)R2 (Indole C5)MIC (µM) vs MtbMechanism
Indole-2-carboxamide AdamantylH0.012MmpL3 Inhibition
Indole-2-carboxamide PhenethylCl0.03 - 0.1MmpL3 Inhibition
Standard Drug IsoniazidN/A0.36Mycolic Acid Synth.

Therapeutic Axis II: Cannabinoid Receptor Allostery

Indole-2-carboxamides have revolutionized the study of the Cannabinoid Receptor 1 (CB1) by acting as Allosteric Modulators .[2] Unlike traditional agonists (e.g., THC) that bind the orthosteric site, these compounds bind a distinct allosteric site to modulate receptor signaling.

The ORG27569 Paradigm

ORG27569 is the prototypical compound in this class.[3]

  • Structure: 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide.[2]

  • Activity Profile:

    • Binding: Positive Allosteric Modulator (PAM). It increases the binding of orthosteric agonists (like CP55,940).

    • Signaling: Negative Allosteric Modulator (NAM).[4] Despite increasing binding, it decreases G-protein coupling and downstream signaling (e.g., ERK phosphorylation).

  • Significance: This "biased signaling" offers a pathway to modulate the endocannabinoid system without the psychotropic side effects associated with direct CB1 agonists.

CB1_Allostery CB1 CB1 Receptor Agonist Orthosteric Agonist (e.g., CP55,940) Agonist->CB1 Binds Orthosteric Site ORG Indole-2-Carboxamide (ORG27569) ORG->CB1 Binds Allosteric Site Binding Receptor Binding (Affinity) ORG->Binding INCREASES (PAM) Signaling G-Protein Signaling (Efficacy) ORG->Signaling DECREASES (NAM)

Figure 2: The Paradox of ORG27569 - Positive modulation of binding coupled with negative modulation of signaling.[2][4][5][6][7][8][9][10]

Therapeutic Axis III: Oncology & Antiviral Potential

Kinase Inhibition (EGFR/VEGFR)

Substituted indole-2-carboxamides function as dual inhibitors of EGFR and VEGFR-2, key drivers of tumor angiogenesis and proliferation.[11]

  • SAR Insight: Introduction of a thiazolyl moiety at the amide nitrogen enhances kinase selectivity.

  • Potency: IC50 values in the low nanomolar range (18–45 nM) have been reported against EGFR/VEGFR-2, comparable to clinical standards like Sorafenib.

HCV NS5B Polymerase Inhibition

Specific derivatives (e.g., Indole C2 acyl sulfonamides) target the "Palm I" site of the Hepatitis C Virus (HCV) NS5B polymerase.

  • Mechanism: Allosteric inhibition preventing the conformational change required for RNA replication.

  • Key Compound: Compound 7q (IC50 = 0.039 µM).[12]

Synthetic Strategies

Accessing the indole-2-carboxamide scaffold typically follows a robust two-stage workflow: Core Synthesis followed by Amidation.

Validated Synthetic Route
  • Fischer Indole Synthesis: Reaction of a substituted phenylhydrazine with ethyl pyruvate (catalyzed by p-TsOH) yields the ethyl indole-2-carboxylate.

  • Saponification: Hydrolysis of the ester (LiOH or NaOH) yields the free carboxylic acid.

  • Amide Coupling: Activation of the acid (using CDI, EDCI/HOBt, or SOCl2) followed by reaction with the appropriate amine (e.g., 4-piperidinylphenethylamine for ORG analogs).

Synthesis Start Phenylhydrazine + Ethyl Pyruvate Step1 Fischer Indole Synthesis (p-TsOH, Reflux) Start->Step1 Inter1 Ethyl Indole-2-carboxylate Step1->Inter1 Step2 Saponification (NaOH/LiOH) Inter1->Step2 Inter2 Indole-2-carboxylic Acid Step2->Inter2 Step3 Amide Coupling (EDCI, HOBt, Amine) Inter2->Step3 Final Substituted Indole-2-Carboxamide Step3->Final

Figure 3: General synthetic workflow for accessing substituted indole-2-carboxamides.

Experimental Protocols

Protocol A: Antimycobacterial MIC Determination (REMA)

Use this protocol to validate MmpL3 inhibition potency.

  • Preparation: Prepare stock solutions of indole-2-carboxamides in DMSO.

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6). Dilute to OD600 0.001 in 7H9 broth.

  • Plating: Add 100 µL of bacterial suspension to 96-well plates containing serial dilutions of the test compound (final DMSO <1%).

  • Incubation: Incubate at 37°C for 5 days.

  • Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate for 24 hours.

  • Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing this color change.

Protocol B: CB1 Receptor Radioligand Binding Assay

Use this protocol to determine Allosteric Modulation (PAM/NAM activity).

  • Membrane Prep: Use CHO cells stably expressing human CB1 receptor. Harvest and homogenize membranes.

  • Reaction Mix: In 96-well plates, combine:

    • 50 µL Membrane suspension (5-10 µg protein).

    • 50 µL [3H]-CP55,940 (Orthosteric radioligand, ~0.5 nM final).

    • 50 µL Indole-2-carboxamide (Test compound, varying concentrations).

    • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA.

  • Incubation: Incubate at 30°C for 60 minutes to reach equilibrium.

  • Harvest: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot bound [3H]-CP55,940 vs. log[Test Compound]. An increase in binding indicates PAM activity; a decrease indicates competition or NAM activity (context-dependent).

References

  • Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry. Link

  • Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. Journal of Medicinal Chemistry. Link

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Link

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Bioorganic & Medicinal Chemistry. Link

  • Novel HCV NS5B polymerase inhibitors: Discovery of indole 2-carboxylic acids with C3-heterocycles. Bioorganic & Medicinal Chemistry Letters. Link

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Link

Sources

Foundational

Spectroscopic Elucidation of Indole-2-Carboxamide Scaffolds: A Multi-Modal Analytical Framework

Topic: Spectroscopic Analysis of Indole-2-Carboxamide Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The indole-2-carboxamide scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Analysis of Indole-2-Carboxamide Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The indole-2-carboxamide scaffold represents a privileged structure in modern medicinal chemistry, serving as the pharmacophore for diverse therapeutic agents ranging from cannabinoid receptor modulators (CB1/CB2) to antitubercular MmpL3 inhibitors and EGFR/CDK2 kinase inhibitors. The physicochemical versatility of this moiety—characterized by its dual hydrogen-bond donor/acceptor capacity and conformational dynamism—demands a rigorous analytical approach.

This guide provides a definitive technical framework for the spectroscopic characterization of indole-2-carboxamides. Moving beyond basic assignment, we explore the causal relationships between electronic structure and spectral signatures, providing a self-validating protocol for structural confirmation.

Structural Foundations & Conformational Dynamics

Before interpreting spectra, one must understand the electronic environment. The indole-2-carboxamide system is defined by the conjugation of the indole


-system with the exocyclic carbonyl.
The Hydrogen Bonding Network

The molecule possesses two critical protons:

  • Indole N1-H: Highly acidic due to aromatic delocalization.

  • Amide N-H: Acidity varies based on the

    
    -substituent.
    

Critical Insight: In solution, these compounds often exist in dynamic equilibrium between syn and anti rotamers relative to the C2-Carbonyl bond. Intramolecular hydrogen bonding (e.g., between the amide NH and the indole N1, or an ortho-substituent on the amide ring) frequently locks the conformation, which is detectable via NOE (Nuclear Overhauser Effect) experiments.

Conformation RotamerA Syn-Conformer (Intramolecular H-Bond) Equilibrium Rotational Barrier RotamerA->Equilibrium ΔG depends on solvent Detection NOESY Cross-Peaks (Indole H3 <-> Amide NH) RotamerA->Detection Strong NOE RotamerB Anti-Conformer (Solvent Exposed) RotamerB->Detection Weak/No NOE Equilibrium->RotamerB

Figure 1: Conformational equilibrium of indole-2-carboxamides. The syn/anti preference is dictated by steric bulk and intramolecular H-bonding, directly influencing NMR chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for resolving the regiochemistry and electronic state of these compounds.

1H NMR: Diagnostic Signatures

The chemical shifts (


) of indole-2-carboxamides are highly sensitive to solvent polarity (DMSO-

vs. CDCl

).
Proton EnvironmentTypical

(DMSO-

)
MultiplicityMechanistic Explanation
Indole N1-H 11.3 – 11.9 ppmSinglet (br)Highly deshielded due to aromatic ring current and H-bond donation to solvent (DMSO).
Amide N-H 8.0 – 10.5 ppmSinglet/DoubletShift varies with

-substituent electronegativity. Downfield shift indicates strong H-bonding.
Indole C3-H 7.1 – 7.5 ppmSinglet/DoubletDiagnostic for 2-substitution. Absence indicates C3-functionalization.
Indole C4/C7-H 7.4 – 7.8 ppmDoubletC4 and C7 are deshielded by the adjacent nitrogen (N1) and conjugation effects.

Expert Tip: To distinguish the Indole NH from the Amide NH, perform a D


O exchange experiment. The Amide NH typically exchanges faster than the Indole NH in sterically crowded environments, though both will eventually disappear.
13C NMR: The Carbonyl Anchor
  • Carbonyl (C=O):

    
     160 – 162 ppm.[1] This is upfield compared to simple ketones due to amide resonance donation.
    
  • Indole C2:

    
     130 – 135 ppm. The direct attachment to the carbonyl deshields this carbon relative to unsubstituted indole.
    
NOESY/ROESY Applications

To confirm the regiochemistry of


-substitution or the spatial arrangement of the amide side chain:
  • Irradiation of Amide NH: Should show NOE enhancement of the Indole C3-H (if unsubstituted) or the ortho-protons of the

    
    -aryl ring.
    
  • Syn/Anti Determination: Strong NOE between Indole N1-H and Amide side-chain protons indicates a conformation where the amide substituent folds back toward the indole NH.

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides rapid confirmation of the functional group status, particularly useful for monitoring solid-phase synthesis or crystallization.

Band Assignments
  • N-H Stretching (3200 – 3450 cm⁻¹):

    • Indole N-H: Sharp, distinct band ~3400–3420 cm⁻¹.

    • Amide N-H: Broader band ~3280–3340 cm⁻¹.

    • Differentiation: The indole N-H is typically higher in energy (wavenumber) than the amide N-H due to the lack of carbonyl conjugation on the indole nitrogen itself (though it is part of the aromatic system).

  • Amide I (C=O[2] Stretch): 1635 – 1655 cm⁻¹.

    • This band is lower than typical ketones (1715 cm⁻¹) due to resonance (

      
      ).
      
  • Amide II (N-H Bend): ~1540 cm⁻¹.

    • Diagnostic for secondary amides.[3][4] Absence suggests a tertiary amide.[4]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is mandatory for purity and elemental composition, but fragmentation patterns (MS/MS) provide structural proof.

Fragmentation Pathways

Indole-2-carboxamides exhibit a characteristic fragmentation series under ESI (Electrospray Ionization) or EI (Electron Impact).

  • Molecular Ion [M+H]⁺: Usually the base peak in ESI.

  • Amide Cleavage (Acylium Ion Formation): Cleavage of the C(carbonyl)-N(amide) bond.

    • Generates an Indole-2-acylium cation (m/z ~144 for unsubstituted indole).

  • Decarbonylation: Loss of CO from the acylium ion.

    • Generates the Indole cation (m/z ~116).

Fragmentation Parent Parent Ion [M+H]+ Cleavage Amide Bond Cleavage Parent->Cleavage Acylium Indole-2-Acylium Ion (m/z ~144) Cleavage->Acylium - R-NH2 Amine Neutral Amine Loss (R-NH2) Cleavage->Amine IndoleCat Indole Cation (m/z ~116) Acylium->IndoleCat - CO (28 Da)

Figure 2: Primary fragmentation pathway of indole-2-carboxamides in positive ion mode MS.

Experimental Protocol: The "Self-Validating" Workflow

This protocol ensures data integrity by cross-referencing spectral data.

Step 1: Sample Preparation
  • Solvent: Dissolve ~5 mg of compound in 0.6 mL DMSO-

    
    .
    
    • Why DMSO? It solubilizes polar amides and disrupts intermolecular H-bonding aggregates that broaden peaks in CDCl

      
      .
      
  • Reference: Use residual solvent peak (

    
     2.50 ppm for DMSO) rather than TMS to avoid volatility issues.
    
Step 2: 1H NMR Acquisition
  • Pulse Sequence: Standard 30° pulse.

  • Scans: Minimum 16 scans for S/N > 100.

  • Validation Check:

    • Integrate the Indole NH (should be 1H).[5]

    • Integrate the Amide NH (should be 1H).

    • If Indole NH is missing, check for deprotonation (basic impurities) or rapid exchange (wet solvent).

Step 3: 2D Confirmation (HSQC + NOESY)
  • Run HSQC to assign all protonated carbons.

  • Run NOESY (mixing time 300-500 ms).

    • Check: Look for cross-peak between Indole C3-H and Amide NH. This confirms the amide is attached at C2 and not C3 (a common synthetic byproduct).

Step 4: Mass Spec Confirmation
  • Run LC-MS (ESI+).

  • Check: Identify [M+H]⁺. Look for the m/z 144 fragment (or substituted equivalent) to confirm the indole-carbonyl core is intact.

References

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides. (2022). National Institutes of Health (NIH). Discusses synthesis and NMR characterization of indole-2-carboxamide derivatives as EGFR/CDK2 inhibitors.

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). Journal of Medicinal Chemistry. Details HRMS and metabolic stability analysis of indole-2-carboxamide analogs.

  • Spectroscopic Characterization of Indole Derivatives. (2008). Taylor & Francis. Provides specific IR band assignments for amide vs indole NH stretching frequencies.

  • Design, Synthesis and Evaluation of Novel Indole-2-carboxamides. (2021). Royal Society of Chemistry (RSC). Covers the application of these compounds as antitubercular agents and their physicochemical profiling.[6]

  • Mass Spectrometry Fragmentation Patterns. (2023). Chemistry LibreTexts. General reference for McLafferty rearrangement and amide fragmentation mechanisms applicable to this scaffold.

Sources

Exploratory

The Untapped Potential of 7-Amino-1H-indole-2-carboxamides: A Technical Guide to Exploring a Privileged Chemical Space

For the Attention of Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structur...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs. Within this vast chemical landscape, the 7-amino-1H-indole-2-carboxamide scaffold represents a largely underexplored, yet highly promising, area for therapeutic innovation. This technical guide provides an in-depth exploration of the chemical space surrounding these analogs. We will delve into robust synthetic strategies for accessing the core structure and its derivatives, dissect the critical structure-activity relationships (SAR) that govern their biological effects, and propose avenues for future drug discovery efforts. By synthesizing established principles with novel insights, this document aims to equip researchers with the knowledge to unlock the full therapeutic potential of this versatile molecular framework.

The Strategic Advantage of the 7-Amino-1H-indole-2-carboxamide Core

The indole scaffold is a well-established "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets. The 2-carboxamide moiety is a key feature, often involved in critical hydrogen bonding interactions within enzyme active sites or receptor binding pockets. The strategic placement of an amino group at the 7-position introduces a vector for chemical modification that can profoundly influence the molecule's physicochemical properties and biological activity. This amino group can act as a hydrogen bond donor or acceptor, a site for further functionalization, and a modulator of the indole ring's electronics. This unique combination of features makes the 7-amino-1H-indole-2-carboxamide core a compelling starting point for the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurology.

Navigating the Synthetic Landscape: Accessing the Core and its Analogs

The successful exploration of the 7-amino-1H-indole-2-carboxamide chemical space hinges on efficient and versatile synthetic methodologies. Several robust strategies can be employed to construct the core scaffold and introduce chemical diversity.

Synthesis of the 7-Aminoindole Nucleus

A practical and flexible approach to substituted 7-aminoindoles commences from readily available pyrrole-3-carboxaldehydes. This method, detailed by Outlaw and Townsend, offers a scalable and high-yielding route to this key intermediate.[1][2][3]

Experimental Protocol: Synthesis of Substituted 7-Amino-5-cyanoindoles

  • Wittig Olefination: A three-component Wittig reaction of a substituted pyrrole-3-carboxaldehyde with fumaronitrile and a trialkylphosphine (e.g., PEt₃) generates the corresponding E-alkene.[1][2][3] This reaction proceeds via the in situ formation of a phosphonium ylide.

  • Intramolecular Hoeben-Hoesch Reaction: The resulting allylic nitrile undergoes a facile intramolecular cyclization in the presence of a Lewis acid, such as BF₃·OEt₂, to yield the 7-amino-5-cyanoindole.[2] The reaction is typically carried out in a non-coordinating solvent like 1,2-dichloroethane at elevated temperatures.[2]

This methodology allows for the introduction of substituents at the C-2 and C-3 positions of the final indole product by starting with appropriately substituted pyrrole-3-carboxaldehydes.[1][3]

Diagram: Synthetic Workflow for 7-Aminoindoles

G cluster_0 Step 1: Wittig Olefination cluster_1 Step 2: Hoeben-Hoesch Cyclization Pyrrole Pyrrole-3-carboxaldehyde Alkene E-Allylic Nitrile Pyrrole->Alkene In situ Wittig Fumaronitrile Fumaronitrile Fumaronitrile->Alkene Phosphine PEt3 Phosphine->Alkene LewisAcid BF3·OEt2 Indole 7-Amino-5-cyanoindole LewisAcid->Indole Alkene_ref->Indole Intramolecular Cyclization

Caption: General workflow for the synthesis of 7-aminoindoles.

Amide Bond Formation: Constructing the Final Carboxamide

Once the 7-amino-1H-indole-2-carboxylic acid is obtained (following hydrolysis of the ester if necessary), the final carboxamide analogs can be synthesized through standard peptide coupling reactions.

Experimental Protocol: Amide Coupling

  • Activation of the Carboxylic Acid: The 7-amino-1H-indole-2-carboxylic acid is activated using a suitable coupling reagent. Common choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole).

  • Amine Coupling: The desired primary or secondary amine is added to the activated carboxylic acid in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).

  • Work-up and Purification: The reaction mixture is typically worked up by aqueous extraction and the crude product is purified by column chromatography on silica gel to afford the target 7-amino-1H-indole-2-carboxamide.

This versatile coupling protocol allows for the introduction of a wide variety of substituents on the carboxamide nitrogen, which is a critical handle for modulating the pharmacological properties of the final compound.

Exploring the Chemical Space: A Roadmap for Analog Design

The true potential of the 7-amino-1H-indole-2-carboxamide scaffold lies in the systematic exploration of its chemical space. By strategically modifying different parts of the molecule, researchers can fine-tune its properties to achieve desired biological activities.

R¹ Substitutions: Modulating the 7-Amino Group

The 7-amino group offers a prime location for introducing chemical diversity. Modifications at this position can influence solubility, metabolic stability, and interactions with the biological target.

R¹ SubstituentRationale and Potential Impact
Small Alkyl Groups (e.g., -CH₃, -C₂H₅) Can increase lipophilicity and may fill small hydrophobic pockets in the target protein.
Acyl Groups (e.g., -C(O)CH₃) Introduces a hydrogen bond acceptor and can alter the electronic properties of the indole ring. May improve metabolic stability by blocking N-dealkylation.
Sulfonyl Groups (e.g., -S(O)₂CH₃) Introduces a strong hydrogen bond acceptor and can significantly alter the compound's polarity and solubility.
Aromatic/Heteroaromatic Rings Can introduce π-stacking interactions with the target protein and provide vectors for further substitution.
R² and R³ Substitutions: Decorating the Indole Core

Substituents on the indole ring can influence the molecule's overall shape, electronics, and metabolic stability. The synthetic route from pyrrole-3-carboxaldehydes allows for the introduction of substituents at the C-2 and C-3 positions.

PositionR²/R³ SubstituentRationale and Potential Impact
C-3 Small Alkyl Groups Can provide favorable van der Waals interactions with the target.
Halogens (e.g., Cl, F) Can modulate the pKa of the indole NH and introduce halogen bonding interactions. A 7-chloro substituted indole-2-carboxamide has shown antiplasmodial activity.[4]
C-5, C-6 Electron-donating/withdrawing groups Can fine-tune the electronic properties of the indole ring, impacting its reactivity and interactions with biological targets.
R⁴ and R⁵ Substitutions: Tailoring the Carboxamide Moiety

The substituents on the carboxamide nitrogen are crucial for determining the compound's interaction with its biological target and its overall pharmacokinetic profile.

R⁴/R⁵ SubstituentRationale and Potential Impact
Aromatic/Heteroaromatic Rings Can participate in π-stacking and hydrophobic interactions. The nature and substitution pattern of these rings are often critical for potency and selectivity.
Alicyclic Amines (e.g., piperidine, morpholine) Can improve solubility and provide vectors for further functionalization. The basicity of the amine can be tuned to optimize target engagement and pharmacokinetic properties.
Alkyl Chains with Functional Groups Can be used to introduce additional interaction points, such as hydrogen bond donors/acceptors or charged groups, to enhance binding affinity and selectivity.

Diagram: Exploring the Chemical Space

G Core 7-Amino-1H-indole-2-carboxamide Core R1 R¹ Substitutions (7-Amino Group) Core->R1 R23 R²/R³ Substitutions (Indole Core) Core->R23 R45 R⁴/R⁵ Substitutions (Carboxamide) Core->R45 R1_examples Alkyl, Acyl, Sulfonyl, Aryl/Heteroaryl R1->R1_examples R23_examples Alkyl, Halogen, Electron Donating/Withdrawing R23->R23_examples R45_examples Aryl/Heteroaryl, Alicyclic Amines, Functionalized Alkyl Chains R45->R45_examples

Caption: Key areas for chemical modification.

Potential Therapeutic Applications and Biological Targets

While the chemical space of 7-amino-1H-indole-2-carboxamide analogs is relatively underexplored, the broader class of indole-2-carboxamides has demonstrated a wide range of biological activities, suggesting promising therapeutic avenues for this specific subclass.

Kinase Inhibition

Numerous indole-2-carboxamides have been identified as potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. A patent application has disclosed 2,3-dimethyl-1H-indole-7-carboxamide derivatives as kinase inhibitors, highlighting the potential of the 7-substituted scaffold in this area.[5] The 7-amino group can be functionalized to interact with specific residues in the kinase active site, potentially leading to highly potent and selective inhibitors.

Antimicrobial and Antiviral Activity

Indole-2-carboxamides have shown promise as antimicrobial agents, including activity against Mycobacterium tuberculosis and Plasmodium falciparum.[4][6] The 7-amino group provides a handle to optimize the physicochemical properties of these compounds for improved cell penetration and target engagement in microbial pathogens. Additionally, some indole derivatives have demonstrated broad-spectrum antiviral activity.[7]

Other Potential Applications

The versatility of the indole-2-carboxamide scaffold is further demonstrated by its activity as:

  • Anti-Trypanosoma cruzi agents: For the treatment of Chagas disease.[8][9]

  • TRPV1 agonists: For the potential treatment of pain.[10]

  • Androgen receptor inhibitors: For the treatment of prostate cancer.[11]

  • Mcl-1 inhibitors: As potential anti-cancer agents.[12]

The introduction of the 7-amino group provides a novel vector to explore and potentially enhance these and other biological activities.

Conclusion and Future Directions

The 7-amino-1H-indole-2-carboxamide scaffold represents a promising, yet underexplored, frontier in medicinal chemistry. The synthetic routes outlined in this guide provide a clear path for accessing this chemical space, and the proposed strategies for analog design offer a roadmap for systematic exploration. The diverse biological activities exhibited by the broader class of indole-2-carboxamides strongly suggest that the 7-amino substituted analogs hold significant potential for the discovery of novel therapeutics.

Future research in this area should focus on the synthesis and screening of diverse libraries of 7-amino-1H-indole-2-carboxamide analogs against a wide range of biological targets. A deeper understanding of the structure-activity relationships will be crucial for optimizing lead compounds and advancing them through the drug discovery pipeline. By embracing the principles of rational drug design and leveraging the synthetic versatility of this scaffold, the scientific community is well-positioned to unlock the therapeutic promise of this exciting class of molecules.

References

  • Outlaw, V. K., & Townsend, C. A. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(23), 6184–6187. [Link][1]

  • Outlaw, V. K., & Townsend, C. A. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. PMC. [Link][2]

  • ChemInform Abstract: A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. (2015). ResearchGate. [Link][3]

  • Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. (2025). ResearchGate. [Link]

  • Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands. (n.d.). Semantic Scholar. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025). ACS Bio & Med Chem Au. [Link][4]

  • Stec, J., et al. (2016). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC. [Link][6]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2020). PMC. [Link][8]

  • Sweidan, K., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. [Link]

  • Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (n.d.). Semantic Scholar. [Link][7]

  • Stec, J., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry. [Link]

  • Laprairie, R. B., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2020). Journal of Medicinal Chemistry. [Link][9]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). Molecules. [Link][10]

  • Hawash, M. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. (2021). Semantic Scholar. [Link]

  • Sweidan, K., et al. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC. [Link]

  • Indole carboxamides compounds useful as kinase inhibitors. (n.d.). Google Patents. [5]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). PMC. [Link]

  • Stec, J., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Johns Hopkins University. [Link]

  • Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). (2014). PubMed. [Link][11]

  • 7-SUBSTITUTED INDOLE AS MCL-1 INHIBITORS. (2008). Google Patents. [12]

Sources

Protocols & Analytical Methods

Method

7-amino-1H-indole-2-carboxamide derivatives as CB1 allosteric modulators

This application note details the design, synthesis, and pharmacological validation of 7-amino-1H-indole-2-carboxamide derivatives , a specialized subclass of Cannabinoid Receptor 1 (CB1) allosteric modulators. While the...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the design, synthesis, and pharmacological validation of 7-amino-1H-indole-2-carboxamide derivatives , a specialized subclass of Cannabinoid Receptor 1 (CB1) allosteric modulators.

While the 5-chloro-3-ethyl indole scaffold (e.g., ORG27569) is the historical standard, the 7-amino modification represents a strategic evolution designed to enhance aqueous solubility, introduce novel hydrogen-bonding vectors, and provide a chemical handle for bioconjugation (e.g., fluorescent probes or PROTACs).

Part 1: Scientific Foundation & Scaffold Analysis

1.1 The Allosteric Mechanism

Unlike orthosteric ligands (e.g., THC, CP55,940) that bind the receptor's canonical pocket, 7-amino-1H-indole-2-carboxamides bind a distinct allosteric site (often involving TM2, TM3, and ECL2). This binding induces a conformational change that modulates the affinity and efficacy of orthosteric ligands.[1]

  • Cooperativity Factor (

    
    ):  Measures the effect on orthosteric binding affinity.
    
    • 
      : Positive Allosteric Modulator (PAM) – Enhances binding.
      
    • 
      : Negative Allosteric Modulator (NAM) – Reduces binding.
      
  • Efficacy Modulation (

    
    ):  Measures the effect on signaling output (e.g., G-protein coupling).
    
    • Critical Note: Many indole-2-carboxamides (like ORG27569) exhibit biased allostery —they may enhance agonist binding (

      
      ) but potently inhibit G-protein signaling (
      
      
      
      ).
1.2 Structural Rationale: The 7-Amino Vector

The indole-2-carboxamide scaffold requires specific features for CB1 activity. The 7-amino position offers unique advantages:

PositionCanonical Substituent (ORG Series)7-Amino Innovation
C2 (Amide) Phenethylamide (Linker to Phenyl Ring B)Retained. Essential for hydrophobic pocket interaction.
C3 Ethyl, Propyl, or Pentyl chainRetained. Critical for filling the hydrophobic sub-pocket.
C5 Chloro or Fluoro (EWG)Retained. Halogen bond/hydrophobic interaction.
C7 Hydrogen (Unsubstituted)Amino (

).
Increases polarity (lowers LogP), acts as H-bond donor to pocket floor residues, or serves as a vector for derivatization.

Part 2: Chemical Synthesis Protocol

Objective: Synthesize 7-amino-5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (Exemplar Compound).

2.1 Retrosynthetic Logic

Direct nitration of the indole is non-selective. The preferred route utilizes a 7-nitro-indole-2-carboxylate precursor, followed by amide coupling and selective reduction.

2.2 Step-by-Step Synthesis
Step A: Fischer Indole Synthesis (Precursor Construction)
  • Reactants: 3-chloro-5-nitro-phenylhydrazine hydrochloride +

    
    -keto ester (e.g., ethyl 2-oxobutanoate).
    
  • Conditions: Reflux in ethanol with

    
     or Polyphosphoric acid (PPA).
    
  • Product: Ethyl 5-chloro-7-nitro-3-ethyl-1H-indole-2-carboxylate.

  • Purification: Recrystallization from EtOH/Water.

Step B: Saponification
  • Procedure: Dissolve ester in THF/MeOH (1:1). Add LiOH (2M aq). Stir at 60°C for 4 hours.

  • Workup: Acidify with 1M HCl to pH 3. Filter the precipitated carboxylic acid.

Step C: Amide Coupling (The Critical Junction)

Avoid acid chlorides due to the nitro group stability. Use HATU for mild activation.

  • Activation: Dissolve 7-nitro-acid (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT.

  • Coupling: Add 4-(piperidin-1-yl)phenethylamine (1.1 eq). Stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Product: 7-nitro-indole-2-carboxamide derivative.

Step D: Selective Nitro Reduction

Standard hydrogenation can reduce the C2-C3 indole bond or dechlorinate the C5 position. Use mild conditions.

  • Method: Tin(II) Chloride (

    
    ) Reduction .
    
  • Protocol: Dissolve nitro compound in EtOH. Add

    
     (5.0 eq). Reflux for 3 hours (monitor by TLC).
    
  • Alternative:

    
     in EtOH/Water (reflux).
    
  • Purification: Neutralize, filter through Celite, and purify via Flash Chromatography (DCM:MeOH gradient).

2.3 Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 3-Cl-5-NO2-Phenylhydrazine Fischer Step A: Fischer Indole Synthesis (Ethyl 2-oxobutanoate, PPA) Start->Fischer Inter1 Intermediate: Ethyl 7-nitro-indole-2-carboxylate Fischer->Inter1 Sapon Step B: Saponification (LiOH) Inter1->Sapon Acid 7-Nitro-indole-2-carboxylic acid Sapon->Acid Coupling Step C: Amide Coupling (HATU, DIPEA, Amine) Acid->Coupling NitroAmide 7-Nitro-indole-2-carboxamide Coupling->NitroAmide Reduction Step D: Nitro Reduction (SnCl2 or Fe/NH4Cl) NitroAmide->Reduction Final Target: 7-Amino-1H-indole-2-carboxamide Reduction->Final  Selective Reduction

Caption: Synthetic route for 7-amino derivatives avoiding dechlorination or indole reduction.

Part 3: Pharmacological Characterization Protocols

3.1 Protocol A: Allosteric Binding Validation (Dissociation Assay)

Purpose: To determine if the 7-amino derivative modulates the off-rate of an orthosteric agonist.

  • Membrane Prep: Use CHO-hCB1 cell membranes.

  • Equilibration: Incubate membranes with

    
     (~0.5 nM) for 60 min at 30°C to reach equilibrium.
    
  • Dissociation Phase:

    • Add Vehicle (Control).

    • Add SR141716A (10

      
      M, Orthosteric blocker) 
      
      
      
      Measures intrinsic dissociation rate (
      
      
      ).
    • Add SR141716A + 7-Amino Test Compound (10

      
      M).
      
  • Measurement: Aliquot samples at 0, 2, 5, 10, 20, 40, 60 min. Filter rapidly over GF/B filters.

  • Analysis: Plot

    
     vs. time.
    
    • Result: If the test compound slows dissociation (decreases slope), it is a PAM of binding (

      
      ). If it accelerates dissociation, it is a NAM of binding  (
      
      
      
      ).
3.2 Protocol B: Functional Screening (GTP

S Binding)

Purpose: To assess modulation of G-protein coupling efficacy (


).
  • Assay Buffer: 50 mM Tris-HCl, 3 mM

    
    , 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA, 10 
    
    
    
    M GDP.
  • Agonist Curve: Prepare a concentration-response curve of CP55,940 (

    
     to 
    
    
    
    M).
  • Modulator Addition: Add 7-Amino Test Compound at fixed concentrations (e.g., 100 nM, 1

    
    M, 10 
    
    
    
    M).
  • Reaction: Initiate with

    
     (0.1 nM). Incubate 60 min at 30°C.
    
  • Data Interpretation:

    • Shift in

      
      :  A decrease in the agonist 
      
      
      
      indicates NAM functionality (typical for this scaffold).
    • Shift in

      
      :  A left-shift indicates PAM cooperativity.
      
3.3 Protocol C: Biased Signaling Assessment (

-Arrestin)

Indole-2-carboxamides often stabilize a receptor conformation that recruits


-arrestin despite inhibiting G-protein.
  • System: PathHunter® (DiscoverX) or BRET-based

    
    -arrestin recruitment assay in HEK293 cells.
    
  • Protocol: Treat cells with Test Compound alone (Ago-PAM test) and Test Compound + CP55,940.

  • Readout: Chemiluminescence or BRET ratio.

  • Significance: If the 7-amino derivative stimulates

    
    -arrestin recruitment alone or enhances CP55,940 recruitment while blocking GTP
    
    
    
    S, it confirms biased allosteric modulation .

Part 4: Data Analysis & Visualization

4.1 Calculating Cooperativity (

)

Use the Allosteric Ternary Complex Model equation for binding data:



  • 
    : Concentration of Orthosteric Ligand (
    
    
    
    ).
  • 
    : Concentration of Allosteric Modulator (Test Compound).
    
  • 
    : Equilibrium dissociation constants.
    
  • 
    : Cooperativity factor.[2]
    
4.2 Functional Signaling Map

SignalingPathways CB1 CB1 Receptor (Allosteric Complex) Gi Gi/o Protein CB1->Gi Blocked by Indole-Carboxamides Arrestin Beta-Arrestin Recruitment CB1->Arrestin Enhanced/Biased (7-Amino Effect?) cAMP cAMP (Inhibition) Gi->cAMP Reduced Suppression ERK pERK1/2 (MAPK) Arrestin->ERK Signaling

Caption: Biased signaling typical of indole-2-carboxamides: G-protein blockade vs. Arrestin activation.[3][4]

Part 5: Troubleshooting & Expert Tips

  • Solubility Issues: The 7-amino group improves solubility compared to the 7-H parent, but these compounds are still lipophilic. Dissolve in 100% DMSO (10 mM stock) and ensure final assay concentration of DMSO is <0.5%.

  • "Silent" Modulators: If the 7-amino substitution disrupts the allosteric conformational change, the compound may bind but show

    
    . Always  perform a competition binding assay with the modulator alone to ensure it doesn't displace the orthosteric ligand competitively (which would imply orthosteric binding).
    
  • Probe Development: The 7-amino group is a nucleophile. It can be reacted with NHS-fluorescein or NHS-biotin. However, bulky groups here may clash with the receptor "floor". Use a flexible linker (PEG4) if derivatizing.

References

  • Piscitelli, F., et al. (2012).[5] Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor.[2][5][6][7] Journal of Medicinal Chemistry.[8]

  • Nguyen, T., et al. (2013). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1).[2][5][7] Journal of Medicinal Chemistry.[8]

  • Price, M. R., et al. (2005).[9] Allosteric modulation of the cannabinoid CB1 receptor.[1][2][4][5][7][9][10][11] Molecular Pharmacology.

  • Gamage, T. F., et al. (2014). Molecular and behavioral pharmacological characterization of the N-1-(4-chlorophenyl)-1H-indole-3-carboxamide (SR141716A) analog. Journal of Pharmacology and Experimental Therapeutics.

  • Greig, I. R., et al. (2016). Development of Indole-2-carboxamides as CB1 Receptor Allosteric Modulators.[2][5][6][7][12] Bioorganic & Medicinal Chemistry Letters.

Sources

Application

Application Note: Evaluation of Indole-2-Carboxamide Cytotoxicity &amp; Therapeutic Index

Introduction & Scope Indole-2-carboxamide derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent activity against diverse targets including EGFR/VEGFR kinases (anticancer), cannabinoid re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Indole-2-carboxamide derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent activity against diverse targets including EGFR/VEGFR kinases (anticancer), cannabinoid receptors (CB1/CB2 modulation), and MmpL3 (antitubercular) [1, 2].

However, the lipophilic nature of the indole core often leads to poor aqueous solubility, which can cause false negatives (compound precipitation in media) or false positives (non-specific aggregation) in standard cytotoxicity assays.

This guide provides a rigorous, self-validating protocol for testing these compounds. It moves beyond generic "add-and-read" instructions to address the specific physicochemical challenges of the indole-2-carboxamide class.

Key Objectives
  • Determine IC50: Quantify the half-maximal inhibitory concentration in target cancer cell lines (e.g., MCF-7, HCT-116).

  • Establish Selectivity: Calculate the Selectivity Index (SI) using normal fibroblasts (e.g., WI-38 or HFF-1).

  • Mitigate Interference: Prevent solubility-driven artifacts common to hydrophobic indole scaffolds.

Experimental Workflow (Logic Map)

The following diagram outlines the "Go/No-Go" decision tree for evaluating these derivatives. Note the explicit "Solubility Check" prior to biological assessment.

IndoleWorkflow Start Compound Synthesis (Indole-2-carboxamide) Stock Stock Preparation (20 mM in DMSO) Start->Stock SolCheck Kinetic Solubility Check (Microscopy in Media) Stock->SolCheck Decision1 Precipitation? SolCheck->Decision1 Reformulate Reformulate (Add Cyclodextrin or reduce conc.) Decision1->Reformulate Yes PrimaryAssay Primary Screen (MTT) Target Cells (e.g., MCF-7) Decision1->PrimaryAssay No Reformulate->SolCheck ValidCheck Interference Check (Cell-free + MTT) PrimaryAssay->ValidCheck SecondaryAssay Validation (ATP/LDH) Normal Cells (WI-38) ValidCheck->SecondaryAssay Pass Analysis Data Analysis (IC50 & Selectivity Index) SecondaryAssay->Analysis

Figure 1: Critical path for evaluating hydrophobic indole derivatives. The solubility checkpoint is mandatory to prevent artifactual toxicity data.

Pre-Protocol: Compound Handling & Solubility[1]

Indole-2-carboxamides often exhibit LogP values > 3.5. Proper solubilization is the single most critical step.

Reagents
  • Vehicle: Dimethyl sulfoxide (DMSO), sterile filtered, Hybridoma grade.

  • Positive Control: Doxorubicin (broad spectrum) or Dasatinib (kinase inhibitor reference).

  • Assay Media: RPMI-1640 or DMEM + 10% FBS. Avoid Pen/Strep during initial toxicity screens if possible to avoid synergistic stress.

Stock Solution Protocol
  • Weighing: Weigh solid compound into a glass vial (avoid plastic static).

  • Dissolution: Dissolve to 20 mM in 100% DMSO. Vortex for 30 seconds.

    • Expert Tip: If the solution is cloudy, sonicate at 40°C for 5 minutes. If still cloudy, the compound is not suitable for assay; do not proceed.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles > 3 times.

The "Pre-Spin" Validation (Self-Validating Step)

Before adding cells, prepare the highest test concentration (e.g., 100 µM) in culture media.

  • Centrifuge this media at 1000 x g for 5 minutes.

  • Inspect for a pellet.

  • Result: If a pellet is visible, the IC50 will be inaccurate. Lower the top concentration to 50 µM or 25 µM.

Primary Assay Protocol: MTT Viability Screen

The MTT assay is chosen for throughput, but indole-2-carboxamides can sometimes directly reduce tetrazolium salts. We include a cell-free control to rule this out.

Plate Layout Strategy

Design your 96-well plate to include a "Cell-Free Interference" column.

RowCol 1 (Blank)Col 2 (Vehicle)Col 3-10 (Compound Dilutions)Col 11 (Pos Control)Col 12 (Cell-Free + Drug)
A-H Media Only0.5% DMSO100 µM

0.1 µM
Doxorubicin (10 µM)100 µM Drug (No Cells)
Step-by-Step Procedure
Day 1: Seeding
  • Harvest Cells: Trypsinize MCF-7 or HCT-116 cells.

  • Count: Dilute to 50,000 cells/mL.

  • Plate: Add 100 µL/well (5,000 cells/well).

  • Edge Effect: Fill outer wells with sterile PBS if not using them, or use a breathable membrane to prevent evaporation.

  • Incubate: 24 hours at 37°C, 5% CO2.

Day 2: Treatment
  • Dilution Plate: In a separate V-bottom plate, perform serial dilutions (1:2 or 1:3) in media .

    • Crucial: Ensure final DMSO concentration is constant (e.g., 0.5%) across all wells, or keep it below 0.1% if cells are sensitive.

  • Transfer: Aspirate old media from the cell plate (carefully). Add 100 µL of drug-containing media.

  • Incubate: 48 hours (standard) or 72 hours.

Day 4: Readout
  • Visual Check: Place plate under microscope. Look for needle-like crystals (drug precipitation). If present, note this; these wells are invalid.

  • MTT Addition: Add 20 µL of MTT stock (5 mg/mL in PBS) to each well.

  • Incubation: 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate media (don't dislodge purple crystals). Add 150 µL DMSO.

  • Shake: Orbital shaker for 15 mins protected from light.

  • Measure: Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Interpretation

Calculation
  • Background Correction: Subtract the mean OD of "Media Only" (Col 1) from all wells.

  • Interference Check: Check Col 12 (Cell-Free + Drug).

    • Pass: OD is equal to Media Only.

    • Fail: OD is significantly higher. The drug is chemically reducing MTT. Switch to ATP-based assay (CellTiter-Glo).

  • Viability %:

    
    
    
  • IC50: Plot Log(concentration) vs. % Viability using non-linear regression (4-parameter logistic model).

Therapeutic Index (TI) / Selectivity Index (SI)

To determine if the cytotoxicity is specific to cancer:



  • SI > 10: Excellent candidate.

  • SI < 2: General toxin (likely off-target effects).

Example Data Presentation
Compound IDR1 Subst.R2 Subst.MCF-7 IC50 (µM)WI-38 IC50 (µM)SIStatus
IND-01 HH45.2 ± 3.150.1 ± 2.21.1Inactive/Toxic
IND-05 4-FN-Methyl6.1 ± 0.4> 100>16Hit
Doxorubicin --0.8 ± 0.16.7 ± 0.58.3Control

Troubleshooting Guide

ObservationRoot CauseSolution
High Background in Drug Wells Chemical reduction of MTTSwitch to LDH or Resazurin assay.
Erratic Replicates Pipetting error or PrecipitationUse "reverse pipetting" for viscous DMSO; Check solubility limit.
Low Signal in Control Low seeding densityIncrease seeding to 8,000 cells/well.
Edge Wells High Variance EvaporationUse "dummy" water wells on plate perimeter.

References

  • Gao, Y., et al. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

  • Franz, N., et al. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Kozikowski, A. P., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. Available at: [Link]

Method

Application Notes and Protocols for Indole-2-Carboxamides as EGFR/CDK2 Dual Inhibitors in Oncology

Introduction: A Dual-Pronged Attack on Cancer Proliferation The landscape of oncology is continually evolving towards targeted therapies that exploit the specific vulnerabilities of cancer cells. Two of the most critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Dual-Pronged Attack on Cancer Proliferation

The landscape of oncology is continually evolving towards targeted therapies that exploit the specific vulnerabilities of cancer cells. Two of the most critical pathways governing cancer cell proliferation and survival are the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the Cyclin-Dependent Kinase (CDK) cell cycle machinery.[1][2] Overexpression and mutation of EGFR are hallmarks of numerous solid tumors, leading to uncontrolled cell growth and division.[1][3] Concurrently, the deregulation of CDKs, particularly CDK2, is a common feature of many cancers, enabling unchecked progression through the cell cycle.[4][5]

Recent research has illuminated a significant crosstalk between the EGFR and CDK2 pathways, suggesting a synergistic potential in their simultaneous inhibition.[6][7] This has led to the development of dual inhibitors, with indole-2-carboxamides emerging as a promising chemical scaffold.[8][9][10][11][12] These small molecules are designed to fit within the ATP-binding pockets of both EGFR and CDK2, offering a multi-targeted approach to halt cancer progression. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization and evaluation of indole-2-carboxamides as dual EGFR/CDK2 inhibitors. It details the underlying scientific principles, provides validated experimental protocols, and offers insights into data interpretation.

The Scientific Rationale: Synergizing EGFR and CDK2 Inhibition

The EGFR signaling pathway, upon activation by ligands such as EGF, triggers a cascade of intracellular events, primarily through the RAS-RAF-MAPK and PI3K/AKT pathways, culminating in cell proliferation, survival, and metastasis.[13][14] EGFR inhibitors, such as gefitinib and erlotinib, function by competing with ATP for binding to the intracellular tyrosine kinase domain, thereby blocking its autophosphorylation and downstream signaling.[3][13]

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S and S phase transitions of the cell cycle.[4][5] Its activity is essential for the initiation of DNA replication. Dysregulation of the CDK2/Cyclin E axis is frequently observed in cancer, contributing to genomic instability.[5]

The rationale for dual inhibition stems from the interconnectedness of these two pathways. EGFR signaling can influence the expression and activity of cell cycle components, including cyclins that activate CDKs.[2] Conversely, CDK2 has been shown to regulate the stability and activity of components within the EGFR signaling cascade.[6][7][15] By simultaneously targeting both EGFR and CDK2, indole-2-carboxamides can induce a more potent and durable anti-cancer effect, potentially overcoming resistance mechanisms that arise from single-agent therapies.[6][7]

EGFR_CDK2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF RAS/RAF/MAPK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT CyclinE_CDK2 Cyclin E/CDK2 EGFR->CyclinE_CDK2 Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Indole Indole-2-carboxamide Indole->EGFR Inhibits Indole->CyclinE_CDK2 Inhibits

Caption: EGFR/CDK2 Signaling and Inhibition.

Compound Handling and Preparation

Proper handling and storage of indole-2-carboxamide compounds are crucial for maintaining their integrity and ensuring reproducible experimental results.

  • Storage: Compounds should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[7][16][17][18][19] For long-term storage, -20°C is recommended.

  • Handling: Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compounds.[7][16] Avoid inhalation of dust or aerosols by working in a well-ventilated fume hood.[16][17]

  • Solubility: The solubility of indole-2-carboxamides can vary depending on their specific substitutions. It is recommended to perform initial solubility tests in common solvents such as DMSO, ethanol, and various aqueous buffers (pH 1.2 to 7.4) to determine the optimal solvent for stock solutions and experimental assays.[20][21]

  • Stability: Preliminary stability studies are advised to understand the compound's stability in solution under different conditions (e.g., temperature, pH, light exposure).[20][22][23] This can be assessed by techniques such as HPLC over time.[22]

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of indole-2-carboxamides as dual EGFR/CDK2 inhibitors.

Part 1: In Vitro Characterization

in_vitro_workflow start Start: Indole-2-carboxamide Compound kinase_assays Biochemical Kinase Assays (EGFR & CDK2) start->kinase_assays cell_viability Cell-Based Viability Assay (e.g., MTT) start->cell_viability data_analysis Data Analysis & IC50/GI50 Determination kinase_assays->data_analysis western_blot Western Blot Analysis (p-EGFR, p-CDK2 substrates) cell_viability->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle western_blot->data_analysis cell_cycle->data_analysis end End: In Vitro Profile data_analysis->end

Caption: In Vitro Evaluation Workflow.

The initial step is to determine the direct inhibitory effect of the indole-2-carboxamides on the enzymatic activity of EGFR and CDK2. The ADP-Glo™ Kinase Assay is a sensitive and robust method for this purpose.[2][4][5][24][25][26][27]

Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The kinase reaction is stopped, and the remaining ATP is depleted. Then, the ADP is converted to ATP, which is used in a luciferase reaction to generate a light signal that is proportional to the ADP produced and thus the kinase activity.

Protocol: EGFR Kinase Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare EGFR Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT).[4]

    • Dilute the active EGFR enzyme and substrate (e.g., Poly(Glu,Tyr) 4:1) in the kinase buffer to the desired concentrations.

    • Prepare a stock solution of the indole-2-carboxamide in 100% DMSO and create a serial dilution in the kinase buffer. The final DMSO concentration should not exceed 1%.

    • Prepare the ATP solution in the kinase buffer. The final ATP concentration should be at or near the Kₘ for EGFR.

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[10]

  • Assay Procedure (384-well plate format):

    • Add 1 µl of the serially diluted indole-2-carboxamide or vehicle control to the appropriate wells.

    • Add 2 µl of the EGFR enzyme/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µl of the ATP solution to each well.

    • Incubate for 60 minutes at room temperature.[4]

    • Stop the reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.[4]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Protocol: CDK2 Kinase Assay (ADP-Glo™)

This protocol is similar to the EGFR assay, with modifications to the specific enzyme, substrate, and buffer conditions.

  • Reagent Preparation:

    • Prepare CDK2 Kinase Buffer (e.g., 5x Kinase Assay Buffer from a commercial kit).[11]

    • Dilute the active CDK2/Cyclin A or CDK2/Cyclin E enzyme complex and a suitable substrate (e.g., Histone H1 peptide) in the kinase buffer.[2]

    • Prepare the indole-2-carboxamide dilutions and ATP solution as described for the EGFR assay.

  • Assay Procedure (384-well plate format):

    • Follow the same steps as the EGFR assay, substituting the CDK2 enzyme/substrate mixture.

    • The incubation times for the kinase reaction and subsequent steps should be optimized but are typically similar to the EGFR assay.[5][27]

Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Line Selection: Choose cancer cell lines relevant to EGFR and CDK2 biology. Examples include:

  • A549 (lung carcinoma): High EGFR expression.

  • MCF-7 (breast cancer): Often used for cell cycle studies.[28]

  • HepG2 (hepatocellular carcinoma): Another common cell line for cytotoxicity screening.[28]

  • NCI-H1975 (lung cancer): Carries the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation EGFR inhibitors.

Protocol: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][8][9][29]

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the indole-2-carboxamide for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9][13][29]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µl of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][29]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[3][8] Measure the absorbance at 570-600 nm using a microplate reader.[9][29]

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Principle: Western blotting allows for the detection of specific proteins and their phosphorylation status, providing a direct measure of target engagement and downstream signaling inhibition.

Protocol: Analysis of p-EGFR and Downstream Signaling

  • Cell Treatment and Lysis: Treat cells with the indole-2-carboxamide at various concentrations for a specified time (e.g., 2-24 hours). For p-EGFR analysis, cells can be serum-starved and then stimulated with EGF to induce EGFR phosphorylation. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[30][31]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[31]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[30][31]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[15][30]

    • Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[30][31][32]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[30]

  • Detection: Detect the chemiluminescent signal using an ECL reagent and an imaging system.[30]

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phosphoprotein levels to the total protein levels and then to the loading control to determine the relative inhibition of phosphorylation.

Principle: This technique uses a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA, allowing for the quantification of DNA content in individual cells. This provides a distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[14][33][34]

Protocol: PI Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the indole-2-carboxamide at various concentrations (typically around the GI₅₀ value) for 24-48 hours.[6]

  • Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[14][34]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.[33][34] RNase A is crucial to prevent the staining of double-stranded RNA.

    • Incubate for 15-30 minutes at room temperature in the dark.[34]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • An accumulation of cells in the G1 or S phase would be consistent with CDK2 inhibition.

Part 2: In Vivo Evaluation

in_vivo_workflow start Start: Lead Indole-2-carboxamide pk_study Pharmacokinetic (PK) Study start->pk_study xenograft_model Xenograft Model Development pk_study->xenograft_model efficacy_study In Vivo Efficacy Study xenograft_model->efficacy_study pd_analysis Pharmacodynamic (PD) Analysis (Tumor Biomarkers) efficacy_study->pd_analysis data_analysis Data Analysis & TGI pd_analysis->data_analysis end End: In Vivo Proof-of-Concept data_analysis->end

Caption: In Vivo Evaluation Workflow.

Principle: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the indole-2-carboxamide in an animal model, typically mice. This is essential for establishing an appropriate dosing regimen for efficacy studies.[12][35][36]

Protocol: Mouse Pharmacokinetic Study

  • Compound Formulation and Administration: Formulate the indole-2-carboxamide in a suitable vehicle for oral (gavage) or intravenous administration.

  • Animal Dosing: Administer a single dose of the compound to a cohort of mice (e.g., BALB/c or NSG mice).[37]

  • Blood Sampling: Collect serial blood samples at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling.[12]

  • Plasma Preparation and Analysis: Separate the plasma by centrifugation and store at -80°C.[12] Quantify the concentration of the compound in the plasma samples using LC-MS/MS.[35]

Data Analysis:

  • Plot the plasma concentration versus time.

  • Use non-compartmental analysis to calculate key PK parameters, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).[12][35]

Principle: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard for evaluating the in vivo anti-tumor efficacy of novel compounds.[1][28][38][39]

Protocol: Subcutaneous Xenograft Model

  • Cell Preparation and Implantation: Harvest cancer cells (e.g., NCI-H1975) and resuspend them in a mixture of PBS and Matrigel or Cultrex BME to improve tumor take and growth.[1] Inject the cell suspension (typically 1-10 million cells) subcutaneously into the flank of immunodeficient mice (e.g., NSG or nude mice).

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Dosing: Administer the indole-2-carboxamide and vehicle control to the respective groups according to the dosing regimen determined from the PK studies.

  • Tumor Measurement and Monitoring: Measure the tumor volume using calipers two to three times a week. Monitor the body weight and overall health of the mice.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when the mice show signs of distress.

Data Analysis:

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

  • At the end of the study, tumors can be excised for pharmacodynamic (PD) analysis (e.g., Western blotting for p-EGFR).

Data Summary and Interpretation

The following table provides a template for summarizing the in vitro data for a series of indole-2-carboxamide analogs.

Compound IDEGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)MCF-7 GI₅₀ (µM)A549 GI₅₀ (µM)NCI-H1975 GI₅₀ (µM)
Control 1 (Erlotinib) Value>10,000ValueValueValue
Control 2 (Dinaciclib) >10,000ValueValueValueValue
Indole-2-Carboxamide A ValueValueValueValueValue
Indole-2-Carboxamide B ValueValueValueValueValue
Indole-2-Carboxamide C ValueValueValueValueValue

A successful dual inhibitor will exhibit potent activity against both EGFR and CDK2 in biochemical assays, which translates into potent anti-proliferative activity in cell-based assays. Western blot analysis should confirm on-target activity by showing a dose-dependent decrease in the phosphorylation of EGFR and downstream signaling proteins. Cell cycle analysis should demonstrate an accumulation of cells in the G1 or S phase, consistent with CDK2 inhibition. Promising in vitro data, coupled with favorable pharmacokinetic properties, provides a strong rationale for advancing a compound to in vivo efficacy studies.

Conclusion

Indole-2-carboxamides represent a promising class of dual EGFR/CDK2 inhibitors with the potential to offer a significant therapeutic advantage in oncology. The protocols and guidelines presented in this application note provide a comprehensive framework for the preclinical evaluation of these compounds. By systematically characterizing their biochemical activity, cellular effects, and in vivo efficacy, researchers can identify lead candidates for further development as novel anti-cancer agents. This multi-faceted approach, grounded in a strong scientific rationale, is essential for translating the promise of dual-target inhibition into tangible clinical benefits for cancer patients.

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet - CDK2 Assay Kit. Retrieved from [Link]

  • PMC. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2017, May 12). What is correct way to study cell cycle analysis using flow cytometry?. Retrieved from [Link]

  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet Indole-2-carboxylic acid 1. Identification Product name. Retrieved from [Link]

  • PMC. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

  • The Jackson Laboratory. (2020, August 15). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • National Cancer Institute. (2017, April 17). SOP50101: Patient Tumor Implantation (Subcutaneous) and Monitoring. Retrieved from [Link]

  • Sino Biological. (2019, July 5). CDK2/CyclinE1 Datasheet. Retrieved from [Link]

  • bioRxiv. (2025, November 15). From lab to animal facility: A complete guide for tumor xenograft model creation. Retrieved from [Link]

  • PMC. (2022, March 26). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • AACR Journals. (2020, July 15). The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. Retrieved from [Link]

  • PMC. (n.d.). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. Retrieved from [Link]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Murine Pharmacokinetic Studies | Request PDF. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Screening of Indole-2-Carboxamide Libraries

Targeting the Cannabinoid Type 2 (CB2) Receptor via TR-FRET Executive Summary & Strategic Rationale The indole-2-carboxamide scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting the Cannabinoid Type 2 (CB2) Receptor via TR-FRET

Executive Summary & Strategic Rationale

The indole-2-carboxamide scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to present substituents in a geometry that mimics peptide turns and binds diverse G-Protein Coupled Receptors (GPCRs). While historically significant in the development of antivirals (HCV NS5B inhibitors) and kinase inhibitors, this scaffold has seen a resurgence as a core template for Cannabinoid Receptor 2 (CB2) agonists, which offer therapeutic potential for inflammation and pain without the psychotropic effects mediated by CB1.

This guide details a robust High-Throughput Screening (HTS) workflow for an indole-2-carboxamide library. Unlike generic screening protocols, this guide addresses the specific physicochemical challenges of this scaffold—namely, lipophilicity-driven solubility issues and fluorescence interference . We utilize a functional TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay to identify agonists.

Library Architecture & Quality Control (Pre-Screen)

Indole-2-carboxamides are characteristically lipophilic. A common failure mode in HTS campaigns involving this scaffold is "false inactivity" due to compound precipitation in aqueous assay buffers, or "false positives" due to aggregation-based promiscuity.

Solvent Management & Acoustic Dispensing

Traditional tip-based liquid handlers often fail with hydrophobic libraries due to compound adsorption to plastic tips.

  • Recommendation: Use Acoustic Droplet Ejection (ADE) (e.g., Labcyte Echo) for compound transfer. ADE eliminates tip contact and allows nanoliter-scale transfer of 100% DMSO stocks directly into the assay plate, preventing precipitation that occurs during intermediate dilution steps.

  • DMSO Tolerance: Maintain final assay DMSO concentration < 1.0% (v/v). Indole-2-carboxamides require high DMSO stock concentrations (typically 10 mM), but the CB2 receptor assay is sensitive to solvent effects above 1%.

Kinetic Solubility Assessment (Nephelometry)

Before the primary screen, a subset of the library (representative diversity) should undergo kinetic solubility profiling.

  • Method: Laser Nephelometry.

  • Protocol: Dilute compounds to 50 µM in the assay buffer (PBS + 0.1% BSA). Measure forward light scatter.

  • Threshold: Compounds showing >50 Relative Nephelometry Units (RNU) suggest precipitation and should be flagged for lower-concentration screening.

Core Protocol: Cell-Based HTRF cAMP Assay

This protocol screens for CB2 Agonists .

  • Mechanism: CB2 is a G

    
    i-coupled  GPCR. Activation inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.
    
  • Assay Principle: To detect agonism, we must artificially elevate cAMP levels using Forskolin . An active indole-2-carboxamide agonist will counteract the Forskolin, lowering the cAMP signal compared to the control.

  • Detection: HTRF competitive immunoassay. Native cAMP produced by cells competes with d2-labeled cAMP for binding to Anti-cAMP-Cryptate.

    • High cAMP (Inactive Compound) = Low FRET signal.

    • Low cAMP (Active Agonist) = High FRET signal.

Reagents & Cell Lines
  • Cell Line: CHO-K1 or HEK293 stably expressing human CNR2 (CB2).

  • Stimulation Buffer: HBSS containing 20 µM Forskolin and 500 µM IBMX .

    • Why IBMX? It inhibits phosphodiesterases (PDEs), preventing the natural degradation of cAMP. This ensures the "signal window" (max cAMP) is high enough to detect inhibition.

  • Reference Agonist: WIN 55,212-2 or JWH-018 (positive control).

  • Reference Antagonist: SR144528 (for counter-screens).

Step-by-Step Workflow

Step 1: Cell Plating (Day 0)

  • Harvest cells at 80% confluency.

  • Resuspend in cell culture medium at

    
     cells/mL.
    
  • Dispense 10 µL/well into a 384-well, low-volume, white ProxiPlate.

  • Incubate overnight at 37°C, 5% CO2.

Step 2: Compound Addition (Day 1)

  • Remove culture medium (carefully, or use a "suspension cell" protocol with stimulation buffer directly). Note: For HTS, suspension protocols are preferred to avoid wash steps.

    • Revised Suspension Protocol: Resuspend cells directly in Stimulation Buffer (minus Forskolin) and dispense 5 µL/well (

      
       cells/well).
      
  • Use Acoustic Dispenser to add 50 nL of Indole-2-carboxamide library (10 mM stock) to assay wells.

    • Final Conc: 10 µM.

    • Final DMSO: 1%.

  • Incubate for 15 minutes at RT (allows compound to bind receptor).

Step 3: Stimulation

  • Dispense 5 µL of 2x Forskolin/IBMX mix to all wells.

    • Final Forskolin: 10 µM.[1]

    • Final IBMX: 500 µM.

  • Incubate for 30 minutes at RT.

Step 4: Detection (Lysis & FRET)

  • Dispense 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.

  • Dispense 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.

  • Incubate for 1 hour at RT in the dark.

Step 5: Measurement

  • Read on an HTRF-compatible multimode reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

  • Excitation: 320 nm.

  • Emission 1: 615 nm (Donor).

  • Emission 2: 665 nm (Acceptor/FRET).

Visualization of Workflows

Signaling Pathway & Assay Logic

The following diagram illustrates the G


i signaling cascade and how the HTRF signal is inversely proportional to cAMP concentration.

G cluster_cell Cellular Signaling (Gαi Pathway) cluster_detection HTRF Detection Physics Compound Indole-2-carboxamide (Library Compound) CB2 CB2 Receptor (GPCR) Compound->CB2 Agonist Binding G_protein Gαi Protein CB2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC INHIBITS cAMP cAMP (Intracellular) AC->cAMP Catalyzes ATP->cAMP Forskolin Forskolin (Stimulator) Forskolin->AC Activates ATP ATP ATP->AC Ab Anti-cAMP-Cryptate (Donor) cAMP->Ab Competes for binding d2 cAMP-d2 (Acceptor) cAMP->d2 High cAMP displaces d2 (Low FRET) FRET FRET SIGNAL (665nm) Ab->FRET Energy Transfer (If d2 bound) d2->Ab Binds

Caption: Figure 1: Assay Principle. Agonist binding to CB2 inhibits AC, reducing cAMP. Low cAMP allows the d2-tracer to bind the Cryptate-Donor, resulting in a HIGH FRET signal (Inverse Agonist Assay).

HTS Operational Workflow

The physical movement of plates and data through the screening facility.

Workflow Library Indole Library (384-well Source) QC Solubility QC (Nephelometry) Library->QC Subset Echo Acoustic Dispensing (50 nL Transfer) Library->Echo Incubate Incubation (Stimulation) Echo->Incubate Cells CB2-CHO Cells (Suspension) Cells->Echo Assay Plate Lysis Lysis & Detection (HTRF Reagents) Incubate->Lysis Reader Multimode Reader (EnVision) Lysis->Reader Analysis Data Triage (Z-Factor & Hit Selection) Reader->Analysis

Caption: Figure 2: Screening Workflow. Streamlined process emphasizing acoustic dispensing to mitigate lipophilic compound loss.

Data Analysis & Validation

The Z-Factor (Z')

For the assay to be valid for HTS, the Z' factor must be


.[2][3] This measures the separation between the positive control (Max Signal: Agonist + Forskolin -> Low cAMP -> High FRET ) and the negative control (Min Signal: Vehicle + Forskolin -> High cAMP -> Low FRET ).


  • 
    : Mean and SD of Positive Control (WIN 55,212-2)
    
  • 
    : Mean and SD of Negative Control (DMSO + Forskolin)
    
Data Normalization

Raw FRET ratios (


) should be normalized to Percent of Control (POC) :
ParameterFormulaInterpretation
HTRF Ratio

Corrects for well-to-well quenching/volume errors.
Delta F (%)

Used for internal assay QC.
% Inhibition

Primary metric for Hit Selection.

Note: In this inverse assay, "Inhibition" refers to the inhibition of the Forskolin-induced cAMP spike.

Hit Triage Criteria
  • Primary Cutoff: Compounds exhibiting

    
     inhibition of the Forskolin response.
    
  • Interference Check: Indole-2-carboxamides can be fluorescent. Check the 615 nm (Donor) channel alone. If a compound significantly alters the Donor signal (Quenching or Autofluorescence) compared to DMSO wells, flag it as a potential artifact.

  • Counter-Screen: Re-test hits in parental CHO cells (lacking CB2) to rule out direct Adenylyl Cyclase inhibitors or Forskolin interaction.

References

  • Evans, B. E., et al. (1988). Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists. Journal of Medicinal Chemistry, 31(12), 2235–2246. Link(Establishes the concept of privileged scaffolds)

  • Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-1-indol-3-yl-1-naphthalenylmethanes: new cannabinoid JWH analogs. Bioorganic & Medicinal Chemistry, 13(1), 89-112. Link(Foundational work on Indole-based Cannabinoids)

  • Manetti, F., & Petricci, E. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.[4][5] Molecules, 30(3), 721.[5][6] Link(Recent validation of Indole-2-carboxamide as a privileged structure)

  • Coussens, N. P., et al. (2020).[7] Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[7] Link(Essential reading for HTRF interference)

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Link(The definitive Z-factor reference)

Sources

Method

Application Note: Preclinical Evaluation of Indole-2-Carboxamides Against Mycobacterium tuberculosis

Introduction & Mechanistic Rationale Tuberculosis (TB) remains a critical global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Tuberculosis (TB) remains a critical global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). To combat these resistant phenotypes, drug discovery has pivoted toward novel chemical scaffolds. Indole-2-carboxamides (I2Cs) have emerged as a highly potent class of narrow-spectrum antitubercular agents[1][2].

The primary mechanism of action for I2Cs is the direct inhibition of the Mycobacterial membrane protein Large 3 (MmpL3)[1][3]. MmpL3 is an essential inner membrane transporter responsible for translocating trehalose monomycolate (TMM) from the cytoplasm to the periplasm. Once in the periplasm, TMM is utilized by the Antigen 85 (Ag85) complex to synthesize trehalose dimycolate (TDM, also known as cord factor) and to mycolylate arabinogalactan, forming the robust mycobacterial cell wall[4][5]. By blocking MmpL3, I2Cs halt cell wall biogenesis, leading to rapid bactericidal activity[4].

MmpL3_Pathway TMM_Cyto Trehalose Monomycolate (TMM) (Cytoplasm) MmpL3 MmpL3 Transporter (Inner Membrane) TMM_Cyto->MmpL3 Transport TMM_Peri TMM (Periplasm) MmpL3->TMM_Peri Translocation CellDeath Cell Wall Disruption & Mycobacterial Death MmpL3->CellDeath When Inhibited I2C Indole-2-carboxamides (I2Cs) (Inhibitor) I2C->MmpL3 Blocks Transport Ag85 Antigen 85 Complex (Mycolyltransferases) TMM_Peri->Ag85 Substrate TDM Trehalose Dimycolate (TDM) & Arabinogalactan Mycolylation Ag85->TDM Cell Wall Synthesis

Caption: Mechanism of Action: Indole-2-carboxamides inhibit MmpL3, disrupting cell wall biogenesis.

Evaluation Strategy and Workflow

Evaluating I2Cs requires a multi-tiered approach to ensure both potency and safety. The workflow progresses from in vitro phenotypic screening to target validation, and ultimately to in vivo efficacy models[6][7].

Evaluation_Workflow Start I2C Compound Library InVitro In Vitro Phenotypic Screening (MABA Assay for MIC) Start->InVitro Tox Cytotoxicity Profiling (Vero / THP-1 Cells) InVitro->Tox Select MIC < 1 µM Target Target Validation (MmpL3 Mutant Generation) Tox->Target Select SI > 100 InVivo In Vivo Efficacy (Mouse Aerosol Infection Model) Target->InVivo Confirmed On-Target

Caption: Sequential preclinical evaluation workflow for indole-2-carboxamide antitubercular agents.

Experimental Protocols

Protocol A: Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA is the gold standard for high-throughput phenotypic screening of Mtb. It utilizes resazurin (Alamar Blue), a blue, non-fluorescent dye that is reduced to pink, highly fluorescent resorufin by metabolically active cells[8]. Causality & Self-Validation: This dual colorimetric and fluorometric readout provides a self-validating system. Visual inspection confirms fluorometric data, minimizing false positives from compound autofluorescence or precipitation.

Step-by-Step Methodology:

  • Inoculum Preparation : Culture M. tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.4-0.8) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (Oleic Albumin Dextrose Catalase), and 0.05% Tween 80[8].

  • Standardization : Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute to a final assay concentration of approximately

    
     CFU/mL[8].
    
  • Compound Dilution : Prepare a 10 mM stock of the I2C compound in DMSO. Perform serial two-fold dilutions in 7H9 broth across a 96-well microplate (Volume = 50 µL/well). Crucial step: Ensure final DMSO concentration remains

    
     to prevent solvent-induced cytotoxicity which would confound the MIC readout.
    
  • Inoculation & Incubation : Add 50 µL of the bacterial suspension to each well. Include positive controls (bacteria + vehicle) and negative controls (broth only). Seal the plate with breathable film and incubate at 37°C for 5-7 days[8].

  • Readout : Add 20 µL of Alamar Blue solution to each well. Incubate for an additional 24 hours.

  • Data Analysis : Determine the Minimum Inhibitory Concentration (MIC) as the lowest compound concentration that prevents the color shift from blue to pink (or yields

    
     reduction in fluorescence at 530 ex / 590 em)[5].
    
Protocol B: Isolation of Spontaneous Resistant Mutants for Target Validation

To prove that an I2C candidate exerts its effect specifically via MmpL3 inhibition rather than non-specific membrane disruption, researchers must isolate resistant mutants and map the genetic alterations[6][9]. Causality & Self-Validation: Re-culturing isolated colonies in the presence of the drug ensures the resistance is stable and genetic, rather than a transient phenotypic adaptation.

Step-by-Step Methodology:

  • Plating : Plate late-log phase cultures of Mtb (

    
     to 
    
    
    
    CFU) onto Middlebrook 7H11 agar plates containing the I2C compound at 4×, 8×, and 16× the determined MIC.
  • Incubation : Incubate plates at 37°C for 3-5 weeks until distinct colonies emerge.

  • Confirmation : Pick colonies and re-culture them in liquid media containing the compound to confirm the resistance phenotype.

  • Genomic Analysis : Extract genomic DNA from confirmed resistant clones and perform whole-genome sequencing (WGS).

  • Causality Check : Map single nucleotide polymorphisms (SNPs). Resistance to I2Cs almost exclusively maps to the mmpL3 gene (e.g., A309P mutation), validating the target[10].

Quantitative Data and Structure-Activity Relationship (SAR)

SAR studies indicate that the I2C pharmacophore requires two hydrogen bond donors and one acceptor in the core, flanked by a bulky aliphatic ring (e.g., adamantyl, cyclooctyl) and a substituted aromatic ring[7]. High lipophilicity correlates with increased Mtb potency but must be balanced against aqueous solubility[2].

Table 1: Preclinical Metrics of Representative Indole-2-Carboxamides

Compound / AnalogMtb H37Rv MIC (µM)Cytotoxicity IC50 (µM)Selectivity Index (SI)Key Feature / Note
Compound 8g 0.3240.9 (Vero cells)128High selectivity, minimal cytotoxicity[5][11]
Compound 8f 0.6239.9 (Vero cells)~64Dual antitubercular and antitumour activity[5][11]
Compound 26 0.012>100 (Mammalian)

16,000
Exceptional in vivo bioavailability; XDR-TB active[6][9]
MmpL3-IN-1 < 1.0N/AHigh4,4-difluorocyclohexyl substitution[8]

Advanced Evaluation: Synergy and In Vivo Models

Because I2Cs target a distinct molecular channel compared to first-line drugs, they exhibit excellent synergistic potential. By inhibiting MmpL3, I2Cs alter cell wall permeability, which has been shown to synergize with rifampin[6][9] and


-lactam antibiotics like imipenem[10].

For advanced preclinical candidates (e.g., Compound 26), in vivo efficacy is evaluated using the mouse aerosol lung infection model. Mice are infected via aerosol exposure to Mtb, followed by oral administration of the I2C. Efficacy is quantified by the log reduction of Colony Forming Units (CFU) in lung homogenates compared to untreated controls, proving that the compound's pharmacokinetic (PK) profile translates to robust in vivo bactericidal activity[6][9].

References

1.1 (nih.gov) 2.11 (rsc.org) 3.2 (nih.gov) 4.3 (johnshopkins.edu) 5.4 (iit.edu) 6.9 (acs.org) 7.6 (johnshopkins.edu) 8.8 (benchchem.com) 9.5 (rsc.org) 10.10 (researchgate.net) 11.7 (frontiersin.org)

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 7-amino-1H-indole-2-carboxamide derivatives

Technical Support Center: Troubleshooting Solubility in 7-Amino-1H-Indole-2-Carboxamide Derivatives Welcome to the Application Support Center. 7-amino-1H-indole-2-carboxamides are highly potent scaffolds frequently utili...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility in 7-Amino-1H-Indole-2-Carboxamide Derivatives

Welcome to the Application Support Center. 7-amino-1H-indole-2-carboxamides are highly potent scaffolds frequently utilized in the development of anti-mycobacterial, anti-plasmodial, and anti-parasitic agents[1][2]. However, their progression into late-stage development is notoriously hindered by poor aqueous solubility. This guide provides mechanistic insights, validated protocols, and formulation strategies to overcome these physicochemical barriers.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my 7-amino-1H-indole-2-carboxamide derivatives consistently precipitate in aqueous assay buffers (e.g., PBS, pH 7.4)? Causality & Expert Insight: The insolubility of this scaffold is thermodynamically driven by high crystal lattice energy and high lipophilicity (LogD often > 3.0)[2]. The planar indole core, combined with the carboxamide linker, forms a rigid, highly stabilized intermolecular hydrogen-bonding network. Specifically, the indole -NH and the carboxamide -NH act as strong hydrogen bond donors, while the carbonyl oxygen acts as an acceptor[3]. This creates a tightly packed crystal lattice that resists dissolution in water.

Q2: I cannot afford to lose target potency. What chemical modifications (SAR) can improve solubility without destroying target binding? Causality & Expert Insight: You must disrupt the planarity or the H-bond network without altering the pharmacophore. Proven strategies include:

  • Amide-Amine Replacement: Reducing the carboxamide to an amine (e.g., indolylmethylamine) removes the carbonyl H-bond acceptor and introduces basicity, allowing for protonation at physiological pH. This has been shown to yield 10- to 20-fold improvements in solubility while maintaining equipotent mycobactericidal activity[1][4].

  • N-Methylation: Methylating the amide nitrogen or the indole -NH disrupts the intermolecular H-bond donors. For example, methylating both the amide and indole -NHs in Trypanosoma cruzi leads can restore potency and improve the solubility profile to ~17 μg/mL[3].

  • sp3 Enrichment: Introducing non-planar, solubilizing aliphatic rings (e.g., morpholine or piperazine) via an ethyl linker can improve kinetic solubility, though linker length must be carefully optimized to prevent steric clashes in the binding pocket[3].

Q3: Can I leverage the 7-amino group for salt formation? Causality & Expert Insight: Yes. The 7-amino group on the indole ring provides a basic center (conjugate acid pKa ~4.0 - 5.0) distinct from the highly non-basic indole -NH[5]. By utilizing strong pharmaceutical acids (e.g., mesylate, hydrochloride, or tosylate), you can form stable salts that significantly lower the thermodynamic barrier to dissolution.

Section 2: Quantitative Data & SAR Impact on Solubility

To guide your structural modifications, the following table summarizes the physicochemical impact of common scaffold alterations based on established literature[2][3].

Scaffold ModificationTarget OrganismLogD (pH 7.4)Kinetic Solubility (PBS)Impact on Potency (IC50 / pEC50)
Unmodified Indole-2-carboxamide M. tuberculosis / P. falciparum3.5 - 5.2< 5 µg/mLHigh (Baseline)
Amide-to-Amine Reduction M. tuberculosis2.8 - 3.1> 100 µg/mLEquipotent (Maintained)
N-Methylation (Amide & Indole) T. cruzi~ 3.217 µg/mLRestored (pEC50 ~5.8)
5-Chloro Substitution P. falciparum0.62 - 1.1> 190 µMImproved (IC50 ~1.39 µM)
Morpholine-Ethyl Linker Addition T. cruzi< 2.531 µg/mLDecreased (pEC50 ~5.1)

Section 3: Troubleshooting Workflows & Experimental Protocols

Protocol 1: Self-Validating Miniaturized Shake-Flask Kinetic Solubility Assay

Purpose: To accurately quantify the aqueous solubility of newly synthesized derivatives without consuming large amounts of API. Causality: Kinetic solubility from DMSO stocks mimics the conditions of biological assays, providing a more realistic prediction of in vitro precipitation than thermodynamic solubility.

  • Preparation: Prepare a 10 mM stock solution of the 7-amino-1H-indole-2-carboxamide derivative in 100% DMSO.

  • Spiking: Add 5 µL of the DMSO stock to 495 µL of PBS (pH 7.4) in a 1.5 mL Eppendorf tube (final DMSO concentration = 1%, max theoretical concentration = 100 µM).

  • Incubation: Shake the suspension at 250 rpm at 37°C for 24 hours.

    • Self-Validation Step: Visually inspect for precipitation at 1 hour and 24 hours. Immediate cloudiness indicates a kinetic solubility of <100 µM, validating the need for formulation.

  • Separation: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet undissolved compound.

  • Quantification: Transfer the supernatant to an HPLC vial. Quantify the concentration against a standard curve generated in a solvent where the compound is fully soluble (e.g., 50% Acetonitrile/Water).

Protocol 2: Amide-Amine Reduction (Synthesis of Indolylmethylamines)

Purpose: To convert the poorly soluble carboxamide to a highly soluble amine[4].

  • Activation: Dissolve the 7-amino-1H-indole-2-carboxamide (1.0 eq) in anhydrous THF under an inert atmosphere (N2).

  • Reduction: Slowly add Borane-THF complex (BH3·THF, 3.0 eq) dropwise at 0°C.

    • Causality: BH3 selectively reduces the amide carbonyl to a methylene group without reducing the aromatic indole core, eliminating a key H-bond acceptor.

  • Reflux: Heat the reaction mixture to 70°C for 12 hours.

  • Quenching: Cool to 0°C and carefully quench with Methanol to destroy excess borane.

  • Purification: Concentrate under reduced pressure and purify via reverse-phase flash chromatography (C18, Water/Acetonitrile with 0.1% TFA) to isolate the indolylmethylamine as a highly soluble TFA salt.

Protocol 3: Self-Validating Salt Screen for the 7-Amino Moiety

Purpose: To identify a stable, highly soluble salt form by protonating the basic 7-amino group. Causality: The 7-amino group has a pKa of ~4.0-5.0[5]. Using counterions with a pKa < 2.0 (e.g., HCl, methanesulfonic acid) ensures complete protonation (ΔpKa > 2), driving the formation of a stable ionic lattice that readily dissociates in water.

  • Preparation: Dissolve 50 mg of the 7-amino-1H-indole-2-carboxamide free base in a minimal volume of hot THF/Methanol (1:1).

  • Acid Addition: Add 1.05 equivalents of the selected acid (e.g., 1M Methanesulfonic acid in THF) dropwise while stirring at 50°C.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then transfer to 4°C overnight.

    • Self-Validation Step: If no precipitate forms, evaporate 50% of the solvent under a nitrogen stream and triturate with an anti-solvent (e.g., diethyl ether) to force precipitation.

  • Isolation: Filter the resulting crystals, wash with cold diethyl ether, and dry under vacuum.

  • Validation: Confirm salt formation via 1H-NMR (look for downfield shifts in the aromatic protons adjacent to the 7-amino group) and assess solubility using Protocol 1.

Section 4: Visualizing the Logic

Optimization Start 7-amino-1H-indole-2-carboxamide Hit Compound Assess Assess Solubility Limit (< 10 µg/mL?) Start->Assess ChemMod Chemical Modification (SAR) Assess->ChemMod Structural Optimization Formulation Formulation Strategy (In Vivo) Assess->Formulation Late-stage Lead AmideAmine Amide-Amine Replacement (Reduces H-bond donor) ChemMod->AmideAmine NMethyl N-Methylation (Disrupts Lattice Energy) ChemMod->NMethyl SaltForm Salt Formation (Targeting 7-NH2) Formulation->SaltForm ASD Amorphous Solid Dispersion (Polymer Matrix) Formulation->ASD Success Improved Aqueous Solubility (> 100 µg/mL) AmideAmine->Success NMethyl->Success SaltForm->Success ASD->Success

Decision tree for optimizing the solubility of indole-2-carboxamide derivatives.

Mechanism Planarity High Planarity & Lipophilicity (LogP > 4) Lattice High Crystal Lattice Energy (Thermodynamic Barrier) Planarity->Lattice HBonding Strong Intermolecular H-Bonding (Indole NH & Amide) HBonding->Lattice SolubilityDrop Poor Aqueous Solubility (< 5 µg/mL) Lattice->SolubilityDrop Disrupt1 Introduce sp3 Centers (Cyclohexyl/Alkyl) Disrupt1->Planarity Breaks Planarity Disrupt2 Amide Reduction to Amine Disrupt2->HBonding Reduces H-Bonding

Mechanistic causality of insolubility and targeted structural disruption strategies.

References

  • Amide-Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ScholarBank@NUS. 4

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ResearchGate (ACS Medicinal Chemistry Letters). 1

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. 3

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. 2

  • 7-Aminoindole | 5192-04-1. ChemicalBook. 5

Sources

Optimization

Technical Support Center: Indole-2-Carboxamide Optimization &amp; Troubleshooting

Welcome to the Application Support Hub for indole-2-carboxamide development. This portal is designed for researchers and drug development professionals facing pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub for indole-2-carboxamide development. This portal is designed for researchers and drug development professionals facing pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. Below, you will find targeted troubleshooting guides, mechanistic explanations, and validated protocols to overcome metabolic liabilities in your indole-2-carboxamide pipelines.

Module 1: Core Indole Ring Vulnerabilities

Q: My lead indole-2-carboxamide demonstrates high intrinsic clearance in human liver microsomes (HLM). LC-MS/MS metabolite profiling shows a +16 Da mass shift. How do I block this degradation pathway?

A: A +16 Da mass shift is the classic signature of Cytochrome P450 (CYP450)-mediated monooxygenation, resulting in hydroxylation or epoxidation. In the indole-2-carboxamide scaffold, the most electron-rich sites—typically the C4, C5, and C6 positions of the indole core—are highly susceptible to electrophilic attack by the active site heme-oxo species of CYP enzymes.

The Causality & Solution: To mitigate this, you must reduce the electron density of the indole π-system. The introduction of electron-withdrawing groups (EWGs) such as halogens (fluoro, chloro) or cyano groups at these "soft spots" is a proven strategy. For example, during the optimization of anti-tubercular indole-2-carboxamides, researchers found that introducing chloro or fluoro substitutions at the 4- and 6-positions (e.g., forming 4,6-dichloro-1H-indole) deactivated the ring toward CYP oxidation, significantly extending the compound's half-life[1]. This strategy was pivotal in the development of the preclinical candidate NITD-304, which utilized a 4,6-dichloro substitution to achieve excellent metabolic stability without inhibiting major CYP450 isoenzymes[2].

Conversely, be cautious with substitutions: replacing a 5-chloro group with a trifluoromethyl (-CF3) group in certain antiplasmodial piperidine subseries actually increased susceptibility to metabolism, highlighting that steric bulk and lipophilicity must be balanced against electronic effects[3].

Module 2: Aliphatic and N-Substituent Liabilities

Q: We successfully stabilized the indole core using halogenation, but we are now seeing rapid N-dealkylation at the carboxamide tail. What structural interventions are recommended?

A: Once the aromatic core is protected, CYP enzymes (particularly CYP3A4) often shift their focus to aliphatic appendages. Alkyl chains or cycloalkyl rings attached to the amide nitrogen are prime targets for α-carbon hydroxylation, which subsequently collapses into an aldehyde and a dealkylated primary amide.

The Causality & Solution: You have two primary mechanistic interventions:

  • Steric Shielding (Gem-dimethylation): By adding bulky alkyl groups adjacent to the vulnerable α-carbon, you introduce severe steric hindrance that prevents the CYP450 active site from achieving the necessary geometry for C-H abstraction. In the NITD-304 series, the addition of a gem-dimethyl group to the 4-position of the cyclohexyl ring completely blocked metabolism at that site, drastically lowering intrinsic clearance[2].

  • Kinetic Isotope Effect (Deuteration): If steric bulk disrupts target binding (e.g., loss of potency), consider replacing the abstractable hydrogen atoms with deuterium. The C-D bond is stronger than the C-H bond, requiring higher activation energy for cleavage. In the development of brain-penetrant indoline-2-carboxamides for Trypanosoma brucei, replacing a methylamine group with a methylamine-d3 analog successfully improved metabolic stability while maintaining nanomolar potency[4].

Quantitative SAR Summary: Impact of Substitutions on Metabolic Stability
Scaffold ModificationTarget IndicationHLM

Effect
Causality / MechanismRef
Unsubstituted Indole BaselineHigh ClearanceSusceptible to CYP epoxidation/hydroxylation at C4/C6.[1]
4,6-dichloro substitution Tuberculosisdrastically reducedEWGs reduce π-electron density, deactivating the ring.[2]
Cyclohexyl gem-dimethyl Tuberculosisdrastically reducedSteric hindrance blocks α-carbon C-H abstraction.[2]
Methylamine-d3 (Deuteration) T. bruceiModerately reducedKinetic isotope effect increases activation energy for cleavage.[4]
Piperidine N-methylation MalariaIncreased ClearanceIntroduces a new, highly vulnerable soft spot for N-demethylation.[3]

Module 3: Structural Optimization Logic & Workflows

To systematically address these liabilities, follow the optimization logic mapped below.

G cluster_0 Identified Metabolic Liabilities cluster_1 Structural Interventions IndoleCore Indole-2-Carboxamide Lead Compound CYP_Ox CYP450 Oxidation (Indole C4, C5, C6) IndoleCore->CYP_Ox N_Dealk N-Dealkylation / Hydroxylation (Aliphatic Tail) IndoleCore->N_Dealk Amide_Hyd Amidase Hydrolysis (Carboxamide Linker) IndoleCore->Amide_Hyd Halogenation Halogenation (F, Cl) Reduces electron density CYP_Ox->Halogenation Solution StericBlock Gem-dimethyl / Deuteration Blocks C-H abstraction N_Dealk->StericBlock Solution StericShield Steric Shielding Protects amide bond Amide_Hyd->StericShield Solution

Fig 1: Optimization logic mapping structural vulnerabilities to specific medicinal chemistry interventions.

Module 4: Assay Validation & Troubleshooting

Q: Our highly lipophilic indole-2-carboxamides (LogD > 3) show excellent stability in vitro, but fail in vivo due to high clearance. Are our assays producing false positives?

A: Yes, this is a common artifact known as the "solubility paradox." Indole-2-carboxamides often suffer from low aqueous solubility[1]. In standard microsomal assays, highly lipophilic compounds can precipitate out of the buffer or bind non-specifically to plasticware. Because the compound is no longer in solution, it cannot be metabolized by the microsomes, leading to an artificially flat degradation curve (false stability).

To prevent this, you must use a Self-Validating Microsomal Stability Protocol .

Protocol: Self-Validating Microsomal Stability Assay

This methodology ensures that the observed stability is biological, not an artifact of poor physicochemical properties.

Step 1: Preparation & Reagent Setup

  • Use ultra-low binding polypropylene 96-well plates to minimize non-specific binding.

  • Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM

    
    .
    

Step 2: Compound Spiking (Critical Step)

  • Prepare the indole-2-carboxamide stock in 100% DMSO.

  • Spike the compound into the HLM mixture to achieve a final concentration of 1 µM.

  • Causality Check: Ensure the final DMSO concentration is ≤ 0.1% . Higher organic solvent concentrations will denature CYP450 enzymes and artificially halt metabolism.

Step 3: Cohort Splitting & Initiation

  • Split the mixture into two parallel cohorts: Test Reaction and Minus-NADPH Control .

  • Pre-incubate both plates at 37°C for 5 minutes.

  • Initiate the Test Reaction by adding NADPH (1 mM final concentration). Add an equivalent volume of buffer to the Control plate.

Step 4: Time-Course Quenching

  • At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots from both plates into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Labetalol).

  • Causality Check: The organic solvent instantly denatures the proteins, quenching the reaction, while the internal standard normalizes downstream LC-MS/MS injection volumes.

Step 5: Centrifugation & LC-MS/MS Analysis

  • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analyze the supernatant via LC-MS/MS.

  • Validation Logic: If the compound concentration drops in the Test Reaction but remains stable in the Minus-NADPH control, the clearance is genuinely CYP-mediated. If the compound concentration drops in both plates, your compound is precipitating or degrading chemically, and the assay is invalid.

G Prep 1. Preparation HLM + Buffer + MgCl2 Spike 2. Compound Addition <0.1% DMSO, 1 µM Prep->Spike Split 3. Split Cohorts Spike->Split Test Test Reaction + NADPH Split->Test Control Control Reaction - NADPH Split->Control Quench 4. Time-Course Quench Ice-cold ACN + IS Test->Quench CYP Metabolism Control->Quench Validates Solubility LCMS 5. LC-MS/MS Analysis Calculate Clint Quench->LCMS

Fig 2: Workflow for a self-validating microsomal stability assay utilizing a minus-NADPH control.

References
  • Kondreddi, R. R., et al. "Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents." PubMed (NIH). Available at:[Link]

  • Rao, S. P. S., et al. "Indolcarboxamide Is a Preclinical Candidate for Treating Multidrug-Resistant Tuberculosis." Science Translational Medicine (Ovid). Available at:[Link]

  • Norcross, N. R., et al. "Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • "Indole-2-carboxamides Optimization for Antiplasmodial Activity." ACS Bio & Med Chem Au. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Drug Resistance with Indole-2-Carboxamide Analogs

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers utilizing indole-2-carboxamide analogs to combat drug resistance. This guide is designed to provide practical, in-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing indole-2-carboxamide analogs to combat drug resistance. This guide is designed to provide practical, in-depth answers to common experimental challenges and to offer robust, validated protocols to ensure the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the application and properties of indole-2-carboxamide analogs in the context of drug resistance.

Q1: What are the primary mechanisms by which indole-2-carboxamide analogs overcome drug resistance?

A1: Indole-2-carboxamide analogs are a versatile class of compounds that can circumvent drug resistance through several distinct mechanisms. Their efficacy is often rooted in their ability to act on targets that are either responsible for the resistance itself or that engage cellular pathways orthogonal to the primary resistance mechanism.

  • Inhibition of Efflux Pumps: Many cancer cells and bacteria develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump therapeutic agents out of the cell.[1] Certain indole-2-carboxamides have been identified as potent efflux pump inhibitors (EPIs).[2][3] By blocking these pumps, the analogs can restore or enhance the intracellular concentration and efficacy of co-administered chemotherapeutics.[1] This effect can be confirmed experimentally by observing the reversal of resistance in the presence of a known efflux pump inhibitor like verapamil.[4][5]

  • Targeting Key Kinases in Survival Pathways: Resistance can also emerge from the activation of pro-survival signaling pathways. Some indole-2-carboxamide derivatives have been designed as multi-target kinase inhibitors, simultaneously blocking critical nodes like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6] This dual inhibition can shut down aberrant proliferation signals and is effective in cancers where these pathways are hyperactivated.

  • Induction of Apoptosis: Rather than relying on the same cell death mechanisms as conventional drugs, these analogs can trigger apoptosis (programmed cell death) through alternative routes. This is often achieved by modulating the expression of key apoptotic proteins, such as increasing the levels of pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2, leading to cytochrome C release and the activation of caspases 3, 8, and 9.[6]

  • Inhibition of Mycolic Acid Transport: In the context of antibiotic resistance in mycobacteria, indole-2-carboxamides have been shown to inhibit the MmpL3 transporter, which is essential for transporting mycolic acids to the cell envelope.[7][8] This provides a highly specific mechanism of action against these pathogens.[8]

Q2: My synthesized indole-2-carboxamide analog has poor aqueous solubility. How can I address this for my in vitro experiments?

A2: Poor solubility is a common challenge with heterocyclic compounds like indole-2-carboxamides.[9] Inadequate dissolution can lead to underestimated potency and high variability in assay results. Here are several strategies to manage this issue:

  • Primary Stock Solution in an Organic Solvent: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Store this stock at -20°C or -80°C.

  • Serial Dilutions: For your experiments, perform serial dilutions from the DMSO stock into your cell culture medium. It is critical to ensure that the final concentration of DMSO in the well is non-toxic to your cells, typically ≤0.5% and ideally ≤0.1%.[7]

  • Solvent Screening: If DMSO is not suitable, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[10] However, always run a vehicle control with the same final solvent concentration to assess any solvent-induced cytotoxicity.

  • Check for Precipitation: When adding the compound to the aqueous culture medium, vortex or mix vigorously. Visually inspect the medium under a microscope for any signs of compound precipitation. If precipitation occurs, you may need to lower the final testing concentration.

  • Structural Modification: For medicinal chemistry programs, poor solubility can sometimes be addressed through chemical modification. For instance, replacing the carboxamide linker with an amine has been shown to improve water solubility by 10- to 20-fold while retaining potent activity.[9]

Q3: I am not observing the expected cytotoxic or anti-proliferative activity with my lead compound. What are the possible reasons?

A3: A lack of activity can be disappointing, but it is a valuable data point that can be diagnosed through systematic troubleshooting.

  • Compound Integrity and Purity: Confirm the identity and purity of your synthesized compound using methods like NMR, LC-MS, and elemental analysis.[6][11] Impurities or degradation could render the compound inactive.

  • Cell Line Selection: The target of your compound may not be present or relevant in the chosen cell line. For example, if your analog targets EGFR, its activity will be minimal in a cell line that does not express or depend on EGFR. Test your compound across a panel of cell lines with known genetic backgrounds.

  • Assay Duration and Endpoint: The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells). An MTT or PrestoBlue assay after 72 hours is a good starting point for assessing metabolic activity and proliferation.[6][7] However, for slow-acting compounds, a longer incubation period may be necessary.

  • Mechanism of Resistance: If you are using a drug-resistant cell line, the specific mechanism of resistance may not be susceptible to your analog. For instance, if the cells have a target mutation that your compound cannot bind to, you will not see activity. This highlights the importance of using well-characterized resistant cell lines.

  • Solubility and Bioavailability: As discussed in Q2, if the compound precipitates out of the solution in your assay, its effective concentration will be much lower than intended, leading to an apparent lack of activity.[12][13]

Part 2: Troubleshooting Experimental Workflows

Scenario 1: Inconsistent IC₅₀ Values in Cell Viability Assays

You have run your MTT assay multiple times but are getting significant variability in the half-maximal inhibitory concentration (IC₅₀) for your lead indole-2-carboxamide analog.

Potential Cause Troubleshooting Action & Rationale
Compound Precipitation Action: Prepare fresh serial dilutions for each experiment. Visually inspect the highest concentration wells for precipitates. Rationale: Repeated freeze-thaw cycles of intermediate dilutions can cause the compound to fall out of solution. Working from a fresh dilution of the primary DMSO stock ensures consistency.
Cell Seeding Density Action: Perform a cell growth curve to determine the optimal seeding density that ensures cells are in the logarithmic growth phase for the duration of the assay. Rationale: If cells become confluent before the assay endpoint, their metabolic rate changes, affecting the MTT readout and skewing IC₅₀ values.
Assay Edge Effects Action: Avoid using the outermost wells of the 96-well plate for experimental samples. Fill them with sterile PBS or medium instead. Rationale: Wells on the edge of the plate are prone to evaporation, which concentrates the compound and medium components, leading to artificially high or low readings.
Variable Incubation Times Action: Standardize all incubation times precisely, including compound treatment and MTT reagent incubation. Rationale: Cell proliferation and metabolic activity are time-dependent. Even small variations can alter the final absorbance reading and impact the calculated IC₅₀.

Scenario 2: My Compound is Active in Drug-Sensitive Cells but Inactive in Resistant Cells

This is a common and informative result. It strongly suggests that your compound's mechanism of action is affected by the specific resistance mechanism in the resistant cell line. The following workflow can help you diagnose the reason.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Hypothesis & Investigation cluster_2 Phase 3: Conclusion Start Compound shows potent activity in sensitive cell line (e.g., MCF-7) Resistant_Test Test compound in corresponding resistant cell line (e.g., MCF-7/ADR) Start->Resistant_Test Result Result: Compound is inactive or significantly less potent Resistant_Test->Result Hypothesis Hypothesis: Resistance is mediated by an efflux pump (e.g., P-gp) Result->Hypothesis CoAdmin_Test Co-administer your compound with a known efflux pump inhibitor (e.g., Verapamil) in the resistant cell line Hypothesis->CoAdmin_Test Efflux_Assay Perform a direct efflux pump assay (e.g., Calcein-AM Assay) Hypothesis->Efflux_Assay Conclusion_Positive Conclusion: Your compound is a substrate of the efflux pump. It may or may not be an inhibitor itself. CoAdmin_Test->Conclusion_Positive Activity is restored Conclusion_Negative Conclusion: Resistance is likely not mediated by this efflux pump. Investigate other mechanisms (e.g., target mutation). CoAdmin_Test->Conclusion_Negative Activity is NOT restored Efflux_Assay->Conclusion_Positive Compound inhibits efflux Efflux_Assay->Conclusion_Negative Compound does not inhibit efflux

Caption: Workflow to diagnose efflux pump-mediated resistance.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating by including necessary controls.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell metabolic activity as an indicator of viability and proliferation.

  • Materials:

    • Drug-sensitive and drug-resistant cell lines

    • Complete cell culture medium

    • Indole-2-carboxamide analog (10 mM stock in DMSO)

    • Positive control (e.g., Doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well clear flat-bottom plates

    • Microplate reader (570 nm)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-4,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂).[7]

    • Compound Treatment: Prepare 2x serial dilutions of your indole analog and controls in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" (medium with the same final DMSO concentration) and "no-cell" blank wells.

    • Incubation: Incubate the plate for 72 hours (37°C, 5% CO₂).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Rationale: Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of 100% DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Efflux Pump Inhibition (Calcein-AM) Assay

This assay determines if a compound inhibits P-gp or other ABC transporters by measuring the intracellular accumulation of a fluorescent substrate.[1]

  • Materials:

    • Resistant cell line overexpressing an efflux pump (e.g., P388/Adr, MCF-7/ADR)

    • Indole analog

    • Known efflux pump inhibitor (e.g., Verapamil) as a positive control

    • Calcein-AM (a non-fluorescent substrate that becomes fluorescent Calcein intracellularly)

    • Fluorescence microplate reader or flow cytometer

    • 96-well black, clear-bottom plate

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

    • Pre-incubation with Inhibitors: Wash the cells with a suitable buffer (e.g., HBSS). Add the indole analog or control compounds at various concentrations to the wells and incubate for 30-60 minutes.

    • Substrate Addition: Add Calcein-AM to each well at a final concentration of ~0.25-1 µM and incubate for another 30-60 minutes. Rationale: Calcein-AM is a substrate for efflux pumps. If the pumps are inhibited, the fluorescent product (Calcein) will accumulate inside the cells.

    • Measurement: Wash the cells to remove extracellular Calcein-AM. Measure the intracellular fluorescence (for Calcein) using a plate reader (e.g., Ex/Em ~494/517 nm).

    • Analysis: An increase in intracellular fluorescence in the presence of the indole analog indicates that the compound is inhibiting the efflux of Calcein, suggesting it is an efflux pump inhibitor.

G cluster_0 Outside Cell cluster_1 Cell Membrane cluster_2 Inside Cell CalceinAM_out Calcein-AM (Non-fluorescent) EffluxPump Efflux Pump (e.g., P-gp) CalceinAM_out->EffluxPump Enters Cell Esterases Esterases CalceinAM_out->Esterases Enters Cell & is cleaved by Indole Indole-2- carboxamide Indole->EffluxPump Inhibits Calcein_in Calcein (Fluorescent) Esterases->Calcein_in to form Calcein_in->EffluxPump Pumped Out

Caption: Mechanism of the Calcein-AM efflux pump inhibition assay.

Part 4: Data Presentation

Table 1: Example Data for an Indole Analog (Cpd-X) against Sensitive and Resistant Cancer Cells

This table demonstrates how to present data to show the reversal of drug resistance.

Cell LineTreatmentIC₅₀ (µM)Resistance Index (RI)¹Fold Reversal (FR)²
MCF-7 (Sensitive) Cpd-X1.1 ± 0.2--
MCF-7/ADR (Resistant) Cpd-X24.5 ± 3.122.3-
MCF-7/ADR (Resistant) Cpd-X + Verapamil (10 µM)1.9 ± 0.41.712.9

¹ Resistance Index (RI) = IC₅₀ (Resistant) / IC₅₀ (Sensitive). An RI > 5 indicates significant resistance.[14] ² Fold Reversal (FR) = IC₅₀ (Resistant) / IC₅₀ (Resistant + Inhibitor). An FR > 2 is considered significant.

References
  • Al-Ostoot, F.H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals. Available at: [Link]

  • Abrahams, K.A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available at: [Link]

  • de Villiers, K.A., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available at: [Link]

  • Al-Mousawi, S.M., et al. (2023). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry.
  • Akhtar, M.J., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. Available at: [Link]

  • Asgari, F., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Al-Mousawi, S.M., et al. (2025). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. R Discovery. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. Available at: [Link]

  • Opperman, T.J., et al. (2022). Evaluation of a Conformationally Constrained Indole Carboxamide as a Potential Efflux Pump Inhibitor in Pseudomonas aeruginosa. Antibiotics. Available at: [Link]

  • Opperman, T.J., et al. (2022). Evaluation of a Conformationally Constrained Indole Carboxamide as a Potential Efflux Pump Inhibitor in Pseudomonas aeruginosa. Antibiotics (Basel). Available at: [Link]

  • Franz, B.L., et al. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Abrahams, K.A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. Available at: [Link]

  • Al-Mousawi, S.M., et al. (2023). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society. Available at: [Link]

  • Opperman, T.J., et al. (2022). Evaluation of a Conformationally Constrained Indole Carboxamide as a Potential Efflux Pump Inhibitor in Pseudomonas aeruginosa. ResearchGate. Available at: [Link]

  • Opperman, T.J., et al. (2022). Evaluation of a Conformationally Constrained Indole Carboxamide as a Potential Efflux Pump Inhibitor in Pseudomonas aeruginosa. MDPI. Available at: [Link]

  • de Villiers, K.A., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC. Available at: [Link]

  • de Villiers, K.A., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au. Available at: [Link]

  • Franco, C.H., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2021). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. Available at: [Link]

  • Franco, C.H., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. MDPI. Available at: [Link]

  • Ye, L., et al. (2018). Synthesis and Biological Evaluation of Indole-2-Carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. ResearchGate. Available at: [Link]

  • Kalia, M., et al. (2021). Evaluation of Heterocyclic Carboxamides as Potential Efflux Pump Inhibitors in Pseudomonas aeruginosa. MDPI. Available at: [Link]

  • Sbenaglia, A.C., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]

  • Jarrad, A.M., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

Sources

Optimization

optimization of indole-2-carboxamide synthesis yield

Welcome to the Advanced Synthesis Technical Support Center. Topic: Optimization of Indole-2-Carboxamide Synthesis Yield Ticket Status: OPEN Agent: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. Topic: Optimization of Indole-2-Carboxamide Synthesis Yield Ticket Status: OPEN Agent: Dr. A. Vance, Senior Application Scientist

User Guide Overview

You are likely here because the indole-2-carboxamide scaffold—a privileged structure in CB1/CB2 agonists, antiviral agents, and allosteric modulators—is proving deceptively difficult to synthesize in high yield.

While the indole core is robust, the C2-position is electronically unique. Unlike the nucleophilic C3, the C2 position is often less reactive to electrophilic aromatic substitution and requires specific functionalization strategies. Furthermore, the N1-H proton (pKa ~16) can interfere with base-mediated coupling reactions, leading to solubility issues or competing N-acylation.

This guide is structured as a series of Support Tickets , addressing the most frequent failure modes we see in the field.

Ticket #001: "My Direct Amidation Yields Are Stuck at <40%"

Diagnosis: If you are coupling Indole-2-carboxylic acid with an amine using standard EDC/NHS or HATU conditions and seeing low conversion, the culprit is likely electronic mismatch or steric gating .

The Science: Indole-2-carboxylic acids are often sparingly soluble. Furthermore, if your amine partner is an aniline with electron-withdrawing groups (EWGs), its nucleophilicity is severely compromised. Standard carbodiimides (EDC/DCC) often fail to generate an active ester long-lived enough for a sluggish amine to attack.

Troubleshooting Protocol:

  • Switch Coupling Agents (The T3P Advantage):

    • Why: HATU is powerful but can lead to epimerization (less relevant here) or guanidinium side-products. T3P (Propylphosphonic anhydride) is superior for sterically hindered or electron-deficient amines. It drives the reaction by releasing a non-nucleophilic salt and operates well in EtOAc/DMF mixtures where indoles are soluble.

    • Protocol: Dissolve Indole-2-COOH (1.0 eq) and Amine (1.1 eq) in EtOAc (or DMF if insoluble). Add Pyridine (3.0 eq). Cool to 0°C. Add T3P (50% in EtOAc, 1.5 eq) dropwise. Warm to RT (or 50°C for anilines).

  • The Acid Chloride "Nuclear Option":

    • If coupling agents fail, convert the acid to the acid chloride.

    • Warning: Indole-2-acid chlorides are unstable and can decompose to "tars" if left too long or heated excessively due to oligomerization initiated by the N1-H.

    • Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral, mild acid chloride formation, or use Oxalyl Chloride/DMF catalytic at 0°C and react immediately.

Decision Logic Diagram:

AmideCouplingLogic Start Start: Low Yield Coupling CheckAmine Is Amine Electron-Deficient (e.g., EWG-Aniline)? Start->CheckAmine CheckSolubility Is Indole-COOH Soluble in DCM/DMF? CheckAmine->CheckSolubility No T3P_Route Protocol A: T3P/Pyridine (High Temp allowed) CheckAmine->T3P_Route Yes (Hard Coupling) AcidChloride Protocol B: Acid Chloride (via Oxalyl Cl or Ghosez) CheckSolubility->AcidChloride No (Slurry) MixedAnhydride Protocol C: Mixed Anhydride (IBCF / NMM) CheckSolubility->MixedAnhydride Yes AcidChloride->T3P_Route Fails?

Caption: Decision matrix for selecting the optimal coupling strategy based on amine nucleophilicity and substrate solubility.

Ticket #002: "Palladium Catalyst Dies (Pd-Black) in Aminocarbonylation"

Diagnosis: You are trying to bypass the carboxylic acid synthesis by reacting an Indole-2-halide (I, Br) directly with CO and an amine. The reaction turns black (Pd precipitation) and yields are inconsistent.

The Science: The free N1-H of the indole is the saboteur. Under basic conditions (required for aminocarbonylation), the indole nitrogen deprotonates. The resulting Indolyl anion is a potent ligand that can coordinate to Palladium, displacing phosphines and disrupting the catalytic cycle (poisoning).

Troubleshooting Protocol:

  • Protect the Nitrogen:

    • Mandatory Step: If you are using Pd-catalysis, protect N1 with Boc , Tos , or SEM . This removes the acidic proton and prevents catalyst poisoning.

    • Reaction: Indole-2-I + CO (balloon) + Amine + Pd(OAc)2/Xantphos + Base.

  • Base Selection is Critical:

    • Avoid strong inorganic bases (e.g., K2CO3) if using unprotected indoles.

    • Recommendation: Use Triethylamine (TEA) or DIPEA . They are strong enough to neutralize the HX formed but weak enough to minimize N1-deprotonation of the indole.

  • The "CO-Ware" System:

    • Using CO gas balloons is inconsistent. Use a two-chamber system (e.g., COgen) or Molybdenum hexacarbonyl [Mo(CO)6] as a solid CO source to ensure controlled, stoichiometric release.

Mechanism & Failure Points:

PdCarbonylation Pd0 Pd(0)L2 Active Cat OxAdd Oxidative Addition Pd0->OxAdd Pd_Ar Ar-Pd(II)-X OxAdd->Pd_Ar CO_Ins CO Insertion Pd_Ar->CO_Ins +CO Poison FAILURE: N-Indolyl Coordination (Pd Black) Pd_Ar->Poison Unprotected Indole N-H AcylPd Acyl-Pd(II) CO_Ins->AcylPd NuAttack Amine Attack AcylPd->NuAttack +RNH2 NuAttack->Pd0 - Product

Caption: Catalytic cycle of aminocarbonylation showing the critical off-cycle catalyst poisoning pathway by unprotected indoles.

Ticket #003: "I'm Getting N-Acylation Instead of C2-Amidation"

Diagnosis: You observe a product with the correct mass, but NMR shows the amide proton is missing, or the chemical shift of the C2-proton is unchanged. You have likely acylated the N1 nitrogen.

The Science: In the presence of strong bases (NaH, LiHMDS) or even excess DIPEA with highly reactive acylating agents (like acid chlorides), the N1-H (kinetic site) competes with the C2-position or the external amine.

Comparative Data: Base Compatibility

BasepKa (conj. acid)Risk of N1-DeprotonationRecommended Use
Pyridine 5.2LowBest for Acid Chloride coupling.
DIPEA 10.75ModerateStandard for HATU/T3P.
TEA 10.75ModerateStandard for HATU/T3P.
NaH 35Critical Do NOT use unless N1-alkylation is desired.
DMAP 9.2High (Nucleophilic)Use catalytically only (0.1 eq).

Corrective Action:

  • Switch to Pyridine: If using Acid Chlorides, use Pyridine as both solvent and base. It is too weak to deprotonate N1-H significantly but captures HCl effectively.

  • Regioselective Control: If you must use a strong base, protect N1 first.

Ticket #004: "The Product is 'Brick Dust' (Insoluble)"

Diagnosis: Indole-2-carboxamides, especially those with planar aromatic amine partners, are notorious for "brick dust" properties—insoluble in water, ether, DCM, and barely soluble in MeOH. This makes column chromatography impossible.

Workup Protocol (The "Crash and Wash"): Do not attempt to column this immediately.

  • Quench: Pour reaction mixture into 1M HCl (aqueous).

  • Precipitate: The product should crash out.

  • The Trituration Sequence:

    • Filter the solid.

    • Wash cake with Water (removes salts).

    • Wash cake with Saturated NaHCO3 (removes unreacted acid).

    • Wash cake with Diethyl Ether (removes unreacted organic impurities).

    • Final Polish: Boiling MeOH/Acetonitrile trituration. If the impurity profile is still poor, dissolve in minimal hot DMSO and crash out with water.

References & Authority

  • Direct Amidation Optimization: Vertex Pharmaceuticals published extensive data on HATU vs. Acid Chloride routes for indole-2-carboxamides in CB1 agonist development.

    • Source: J. Med. Chem. 2014, 57, 10, 4185–4212. Link

  • Palladium-Catalyzed Aminocarbonylation: Detailed mechanistic studies on Pd-catalyzed carbonylation of heteroaryl halides.

    • Source: J. Am. Chem. Soc. 2018, 140, 28, 8881–8891. Link

  • T3P Reagent Utility: Comparative studies of T3P vs. standard coupling agents for low-nucleophilicity amines.

    • Source: Org.[1][2][3] Process Res. Dev. 2009, 13, 5, 900–906. Link

  • Indole Chemistry Review: Comprehensive review of indole functionalization and protection strategies.

    • Source: Chem. Rev. 2011, 111, 11, 6557–6602 (Peptide Coupling Reagents). Link

End of Technical Support Guide. For specific substrate queries, please consult the internal database or contact the synthesis core.

Sources

Troubleshooting

challenges in the purification of indole-2-carboxamide products

Welcome to the Technical Support Center for the synthesis and purification of indole-2-carboxamide derivatives. Indole-2-carboxamides are highly privileged scaffolds in drug discovery, frequently utilized as cannabinoid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of indole-2-carboxamide derivatives.

Indole-2-carboxamides are highly privileged scaffolds in drug discovery, frequently utilized as cannabinoid (CB1) receptor allosteric modulators[1], anti-mycobacterial agents targeting MmpL3[2], and kinase inhibitors[3]. However, the electron-rich nature of the indole core, combined with the strong intermolecular hydrogen-bonding capacity of the carboxamide linkage, introduces unique downstream processing challenges. Poor solubility, susceptibility to auto-oxidation, and the co-elution of coupling byproducts frequently compromise final product purity.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation of these critical intermediates.

Workflow Visualization: Indole-2-Carboxamide Purification

G N1 Indole-2-carboxylic Acid + Amine N2 Amidation Reaction (EDC/HOBt or HATU) N1->N2 N3 Crude Mixture (Product + Urea + Salts) N2->N3 N4 Aqueous Workup (Acid/Base Extraction) N3->N4 Removes polar byproducts N5 Dry Loading on Silica/C18 N4->N5 Overcomes poor solubility N6 Flash Chromatography (Hexane/EtOAc or DCM/MeOH) N5->N6 Separates organic impurities N7 Recrystallization (EtOH or EtOAc/Hexane) N6->N7 Removes trace color/isomers N8 Pure Indole-2-carboxamide N7->N8

Synthetic and purification workflow for indole-2-carboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does my indole-2-carboxamide co-elute with coupling reagent byproducts? A1: The choice of coupling reagent directly dictates the purification trajectory. Reagents like DCC generate dicyclohexylurea (DCU), which is highly insoluble and notoriously difficult to separate from poorly soluble indole amides. Causality & Solution: Transition to EDC·HCl / HOBt or HATU [4][5]. EDC generates a water-soluble urea byproduct that is easily partitioned into the aqueous layer during liquid-liquid extraction. If HOBt co-elutes during chromatography, it indicates an insufficient basic wash (saturated NaHCO₃) during the initial workup.

Q2: My purified compound turns pink or yellow over time. What causes this? A2: The indole ring is highly electron-rich and susceptible to auto-oxidation and photo-degradation, leading to the formation of colored polymeric impurities[6]. Causality & Solution: This is an oxidative degradation issue, not necessarily a failure of your chromatography. To prevent this, perform final recrystallization steps under an inert atmosphere (N₂ or Argon) using degassed solvents. Store the purified solid in amber vials at -20°C[6].

Q3: The crude indole-2-carboxamide precipitates at the top of my chromatography column. How can I prevent this? A3: Indole-2-carboxamides frequently exhibit poor solubility in standard non-polar eluents (e.g., hexanes) due to strong intermolecular hydrogen bonding between the indole N-H and the carboxamide carbonyl. Liquid loading the sample in a polar solvent like DMF or MeOH causes the product to crash out when it hits the non-polar mobile phase, leading to severe peak fronting and overpressure. Causality & Solution: Always use dry loading . Dissolve the crude mixture in a volatile solvent (e.g., THF or minimal DCM/MeOH), add silica gel, and evaporate to a free-flowing powder before loading[6]. This physically disperses the molecules, maximizing surface area for interaction with the mobile phase.

Troubleshooting Guide: Specific Purification Failures

Issue 1: Low Yield Post-Aqueous Workup
  • Symptom: High conversion observed on LC-MS, but low isolated mass after the acid/base wash.

  • Root Cause: If your target indole-2-carboxamide contains basic aliphatic amines (e.g., piperidine or dimethylamino groups), it will become protonated during the 1N HCl wash and partition into the aqueous layer[1][7].

  • Intervention:

    • Check the pH of the aqueous layer.

    • If the target molecule has basic moieties, bypass the strong acid wash. Instead, use a catch-and-release scavenger resin (e.g., polymer-bound isocyanate) to remove unreacted primary/secondary amines without subjecting the product to low pH.

Issue 2: Poor Resolution on Normal Phase Silica
  • Symptom: The product streaks across the TLC plate or elutes as a broad, tailing peak during Combiflash chromatography.

  • Root Cause: The acidic N-H of the indole and the basic lone pairs of the amide interact strongly with the acidic silanol groups on the silica gel stationary phase.

  • Intervention: Add a modifier to your mobile phase. Incorporating 1% Triethylamine (TEA) or 1% Acetic Acid (depending on the overall electronic nature of your specific derivative) suppresses these secondary interactions. Alternatively, switch to a CHCl₃/MeOH gradient, which disrupts hydrogen bonding more effectively than Hexane/EtOAc[8].

Quantitative Data: Literature-Validated Purification Systems

The following table summarizes optimized purification parameters and expected yields for various substituted indole-2-carboxamides based on recent literature.

Target CompoundCoupling ReagentsPrimary Purification MethodOptimized Solvent SystemTypical Yield
N-(2-(dimethylamino)ethyl)-1H-indole-2-carboxamideCDI / THFColumn Chromatography + RecrystallizationSilica gel; MeOH or EtOAc~43%[7]
5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H–indole-2-carboxamideBOP or EDC / DMFCombiflash Chromatography5–10% EtOAc in Hexane90.0%[1]
N-(3-pyridylmethyl)-N-(pyrrolidin-3-ylmethyl)-1H-indole-2-carboxamideHATU, DIPEA / DMFCombiflash Chromatography10% MeOH in DCM~22%[4]
N-Benzyl-1-methyl-1H-indole-2-carboxamideEDCI, HOBt / DCMColumn ChromatographyCHCl₃ / MeOH (99/1)72.0%[8]
N-rimantadine-indole-2-carboxamideEDC·HCl, HOBt, DIPEAFlash ChromatographyHexane / EtOAc gradient>90%[5]

Self-Validating Protocol: Standardized Purification of Indole-2-Carboxamides

This step-by-step methodology is designed to isolate indole-2-carboxamides synthesized via standard EDC/HOBt or HATU coupling. Every phase includes a self-validation checkpoint to ensure scientific integrity and prevent product loss.

Phase 1: Quenching and Liquid-Liquid Extraction
  • Quench: Dilute the reaction mixture (typically in DMF or DCM) with a 10-fold volumetric excess of distilled water.

  • Extract: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Causality: EtOAc effectively partitions the hydrophobic indole-2-carboxamide while leaving polar coupling salts (e.g., EDC urea) in the aqueous layer.

  • Acid Wash: Wash the combined organic layers with 1N HCl (1 × 50 mL) to remove unreacted aliphatic amines.

    • Self-Validation Checkpoint: Test the pH of the aqueous wash to ensure it remains < 3. Spot the organic layer on a TLC plate to confirm the target mass has not partitioned into the acidic aqueous phase.

  • Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 50 mL) to remove unreacted indole-2-carboxylic acid and acidic coupling byproducts (e.g., HOBt).

    • Self-Validation Checkpoint: Analyze the aqueous layer via UV-Vis (254 nm). A strong absorbance indicates the successful removal of HOBt.

  • Dry & Concentrate: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Solid-Phase Dry Loading and Combiflash Chromatography
  • Adsorption: Dissolve the crude residue in a minimal volume of THF. Add silica gel (approximately 3× the mass of the crude product).

  • Evaporation: Concentrate the mixture on a rotary evaporator until it forms a dry, free-flowing powder.

  • Elution: Load the powder into a solid-load cartridge. Run a Combiflash chromatography system using a gradient of Hexane/Ethyl Acetate (0–50%) or DCM/MeOH (0–10%) depending on the specific polarity of the derivative[1][4].

    • Self-Validation Checkpoint: Monitor the elution using dual-wavelength UV detection at 254 nm (general aromaticity) and 280 nm (specific to the indole chromophore).

Phase 3: Anaerobic Recrystallization (Polishing)
  • Dissolution: Place the chromatographed product in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and gently heat until fully dissolved[3].

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then place in an ice bath for 30 minutes. Causality: Slow cooling excludes trace co-eluting isomers and colored oxidation products from the crystal lattice.

  • Isolation: Filter the crystals under a stream of Argon or Nitrogen to prevent auto-oxidation. Wash with cold ethanol and dry under high vacuum to a constant weight[6].

References

1.7 2.1 3.2 4.4 5.3 6.6 7.8 8.5

Sources

Optimization

Technical Support Center: Troubleshooting Indole-2-Carboxamide Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working on the synthesis of indole-2-carboxamides—a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working on the synthesis of indole-2-carboxamides—a privileged scaffold in medicinal chemistry found in cannabinoid receptor modulators and multi-target antiproliferative agents[1][2].

Synthesizing these amides presents unique challenges, primarily the propensity of indole-2-carboxylic acids to undergo rapid decarboxylation upon activation[3]. This guide provides field-proven, self-validating protocols, mechanistic troubleshooting, and quantitative reagent comparisons to ensure high-yielding amide bond formation.

Reaction Workflow & Failure Modes

G Start Indole-2-carboxylic Acid + Amine + Base CouplingReagent Add Coupling Reagent (HATU or T3P) Start->CouplingReagent ActiveEster Highly Reactive Active Ester Intermediate CouplingReagent->ActiveEster Activation (0°C) Product Indole-2-carboxamide (Target Product) ActiveEster->Product Rapid Nucleophilic Attack Decarboxylation Side Reaction: Decarboxylation (CO2 loss) ActiveEster->Decarboxylation Prolonged Pre-activation / High Temp NAcylation Side Reaction: Indole N-Acylation ActiveEster->NAcylation Excess Reagent / Strong Base

Reaction workflow and common side-reaction pathways in indole-2-carboxamide synthesis.

Standardized & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . By embedding specific visual or analytical checkpoints within the workflow, researchers can confirm the success of the intermediate steps before proceeding.

Protocol A: One-Pot HATU-Mediated Coupling (For Hindered Amines)

Causality: HATU generates an extremely reactive OAt-active ester. If the indole-2-carboxylic acid is pre-activated without the amine present, the electron-rich indole ring drives the rapid elimination of CO2[3]. Adding the coupling reagent last ensures the active ester is immediately intercepted by the amine[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve indole-2-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF or DCM to achieve a 0.1 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture and cool to 0 °C using an ice bath.

  • Activation/Coupling: Add HATU (1.1 eq) portion-wise over 5 minutes to the chilled solution[5].

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2–12 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (e.g., 50% EtOAc/Hexanes). Self-Validation: The disappearance of the baseline carboxylic acid spot without the appearance of a highly non-polar spot (decarboxylated indole) confirms that the one-pot addition successfully suppressed decarboxylation.

  • Work-up: Dilute with EtOAc. Wash sequentially with saturated aqueous NaHCO3 (3x) to remove the HOAt byproduct, followed by 1M HCl (if the product is not basic), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: T3P-Mediated Amidation (For Scalability & Easy Purification)

Causality: Propylphosphonic anhydride (T3P) is a mild coupling agent that activates the acid without generating the highly unstable intermediates seen with uronium salts, significantly reducing the risk of decarboxylation and epimerization[6].

Step-by-Step Methodology:

  • Preparation: Dissolve indole-2-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous EtOAc or DCM.

  • Base Addition: Add DIPEA (3.0 eq) and cool the mixture to 0 °C.

  • Coupling: Dropwise, add a 50% solution of T3P in EtOAc (1.5 eq). Causality: Dropwise addition controls the exotherm, preventing localized heating that could trigger degradation[6].

  • Reaction: Stir at room temperature for 12 hours.

  • Validation Checkpoint (Work-up): Self-Validation: Because T3P and its byproducts are completely water-soluble, an aqueous wash should yield a crude NMR spectrum devoid of coupling reagent peaks (unlike the persistent tetramethylurea peak seen with HATU). If phosphonate peaks remain, an additional water wash is required.

  • Work-up: Wash the organic layer with water (3x) and brine. Dry over Na2SO4, filter, and concentrate.

Troubleshooting & FAQs

Q: Why does my indole-2-carboxylic acid undergo decarboxylation during the coupling reaction, and how can I prevent it? A: Causality: Indole-2-carboxylic acids are highly susceptible to decarboxylation because the electron-rich indole nucleus stabilizes the transition state for CO2 elimination[3]. When the acid is converted into a highly reactive intermediate (e.g., an OAt-ester via HATU), the leaving group ability increases, drastically lowering the activation energy for decarboxylation. Solution: Avoid prolonged pre-activation. Instead of activating the acid before adding the amine, mix the carboxylic acid, amine, and base together at 0 °C, and add the coupling reagent last[4]. This ensures the active ester is consumed by the amine nucleophile immediately upon formation.

Q: I am observing N-acylation on the indole ring instead of the desired amide bond. How do I improve chemoselectivity? A: Causality: While the indole NH is generally less nucleophilic than aliphatic primary or secondary amines, it can act as a competing nucleophile if the target amine is sterically hindered, or if a large excess of the coupling reagent and strong base is used[1]. Solution: Strictly control the stoichiometry (use exactly 1.05 - 1.1 equivalents of coupling reagent). If the target amine is highly deactivated (e.g., an aniline), temporarily protect the indole NH with a Boc or Tosyl group prior to the coupling step[2].

Q: The coupling yield is low (<40%) when using EDC/HOBt. What is the alternative? A: Causality: EDC/HOBt forms an OBt-active ester which is less reactive than the OAt-active ester formed by HATU. Indole-2-carboxylic acids can be sterically hindered, especially if substituted at the 3-position, making the OBt-ester insufficiently reactive[7]. Solution: Switch to HATU or PyBOP with DIPEA. The nitrogen atom in the azabenzotriazole ring of HATU provides a neighboring group effect that significantly accelerates the nucleophilic attack of the amine[5][7].

Quantitative Reagent Comparison

Selecting the right coupling reagent is a balance between reactivity, byproduct management, and cost. The table below summarizes the expected performance for indole-2-carboxylic acid couplings based on current methodologies[5][6][7].

Coupling ReagentTypical Reaction TimeExpected Yield RangeDecarboxylation RiskByproduct RemovalBest Use Case for Indoles
HATU 1 - 4 hours85 - 95%High (if pre-activated)Moderate (Chromatography often required)Sterically hindered amines; unreactive substrates.
T3P 4 - 12 hours80 - 90%LowEasy (Highly water-soluble byproducts)Scalable synthesis; base-sensitive substrates.
PyBOP 1 - 3 hours85 - 95%MediumDifficult (Phosphoramide byproducts)When uronium salt formation with the amine is an issue.
EDC / HOBt 4 - 18 hours70 - 85%LowEasy (Water-soluble urea byproduct)Cost-effective general coupling; unhindered primary amines.

References

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. NIH.
  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
  • Application Notes and Protocols: Preparation of Indolizine-2-carboxamides from Indolizine-2-carboxylic Acids. Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

Sources

Troubleshooting

Technical Support Center: Addressing Cytotoxicity of Novel Indole-2-Carboxamide Compounds

This guide is designed for researchers, scientists, and drug development professionals investigating the cytotoxic effects of novel indole-2-carboxamide compounds. It provides a structured, in-depth approach to troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals investigating the cytotoxic effects of novel indole-2-carboxamide compounds. It provides a structured, in-depth approach to troubleshooting common experimental challenges, ensuring the generation of robust and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Compound Handling and Solubility

Question 1: I'm observing precipitation of my indole-2-carboxamide compound in the cell culture medium. How can I address this?

Answer:

Compound precipitation is a common issue with hydrophobic molecules like many indole-2-carboxamides and can lead to inaccurate dosing and inconsistent results.[1] The primary cause is the compound's low aqueous solubility.

Troubleshooting Steps:

  • Optimize Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent, high final concentrations can be cytotoxic.[2][3] Aim for a final DMSO concentration of ≤ 0.5% in your culture medium, as most cell lines can tolerate this level without significant toxicity.[3] Some sensitive primary cells may require even lower concentrations, so it's crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.[2][4]

  • Serial Dilution Strategy: Prepare a high-concentration stock solution in 100% DMSO. Then, perform serial dilutions in a serum-free medium before adding to the cell culture plates. This gradual reduction in DMSO concentration can help maintain compound solubility.

  • Solubility Enhancement Excipients: Consider the use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins, if your experimental design allows. These can encapsulate the hydrophobic compound and increase its aqueous solubility.

  • Sonication: Briefly sonicating the diluted compound solution before adding it to the cells can help break up small aggregates and improve dispersion.[3]

Section 2: Assay-Specific Issues

Question 2: My MTT/XTT assay results show high background or inconsistent readings. What could be the cause?

Answer:

Tetrazolium-based assays like MTT and XTT measure cell viability by assessing metabolic activity.[5] However, some indole-2-carboxamide compounds can interfere with these assays.

Troubleshooting Steps:

  • Compound-Mediated Reduction of Tetrazolium Salts: Some compounds can directly reduce the tetrazolium salt to formazan, leading to a false-positive signal for cell viability. To test for this, run a control experiment in a cell-free system where you add the compound to the culture medium and the MTT/XTT reagent. If a color change occurs, your compound is likely interfering with the assay.

  • Formazan Crystal Solubility: In MTT assays, ensure complete solubilization of the formazan crystals. Incomplete dissolution will lead to lower absorbance readings.[6] Ensure you are using a suitable solubilizing agent (e.g., acidified isopropanol, DMSO) and allow sufficient time for the crystals to dissolve.

  • Phenol Red Interference: The phenol red in some culture media can interfere with absorbance readings.[7] Consider using a phenol red-free medium during the assay incubation period.

  • Alternative Viability Assays: If interference is confirmed, consider using an alternative endpoint for measuring cytotoxicity. For example, an LDH (lactate dehydrogenase) release assay, which measures membrane integrity, or a live/dead cell staining assay using dyes like propidium iodide.[8][9]

Section 3: Understanding the Mechanism of Cytotoxicity

Question 3: My compound is showing cytotoxicity, but I'm unsure if it's inducing apoptosis or necrosis. How can I differentiate between these cell death mechanisms?

Answer:

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding your compound's mechanism of action. Several assays can help elucidate the specific cell death pathway.[10]

Investigative Workflow:

A Initial Cytotoxicity Observed B Caspase Activation Assays (Caspase-3/7, -8, -9) A->B Measure key apoptosis mediators C Mitochondrial Membrane Potential (ΔΨm) Assay A->C Assess mitochondrial health D Annexin V Staining A->D Detect early apoptotic marker E Apoptosis Confirmed B->E Positive result F Necrosis or Other Cell Death Pathway B->F Negative result C->E Depolarization observed C->F No change D->E Positive result D->F Negative result cluster_0 Troubleshooting Workflow A Unexpected Cytotoxicity Result B Check Compound Solubility A->B C Assess Assay Interference A->C D Evaluate Vehicle Effects A->D F Refine Experimental Protocol B->F C->F D->F E Investigate Mechanism of Action F->E

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 7-Amino-1H-indole-2-carboxamide Derivatives

The 1H-indole-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities. The strategic placement of an a...

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-indole-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities. The strategic placement of an amino group at the 7-position of the indole ring has unlocked a new dimension of chemical space, leading to the development of potent and selective agents targeting a variety of diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-amino-1H-indole-2-carboxamide derivatives, offering a comparative look at their performance as anticancer, antiviral, and antitubercular agents, supported by experimental data and protocols.

The 7-Amino-1H-indole-2-carboxamide Core: A Scaffold for Diverse Bioactivity

The versatility of the indole ring system allows for extensive chemical modification. For the 7-amino-1H-indole-2-carboxamide series, three primary regions are critical for modulating biological activity. Understanding the impact of substitutions at these positions is fundamental to designing next-generation therapeutic agents.

  • Position 7 (Amino Group): The nature of the substituent on the 7-amino group can significantly influence target engagement and pharmacokinetic properties.

  • Indole Ring (Positions 1, 3, 4, 5, 6): Modifications on the indole core, such as the introduction of halogens or small alkyl groups, can drastically alter potency, selectivity, and metabolic stability.

  • Position 2 (Carboxamide Linker): The substituent attached to the amide nitrogen (R group) is a key determinant of target specificity and binding affinity, often extending into hydrophobic pockets of the target protein.

SAR_Points cluster_0 7-Amino-1H-indole-2-carboxamide Core cluster_1 Key Modification Points Core A 7-Amino Group (Targeting & PK) Core->A 1 B Indole Ring (C1, C3-C6) (Potency, Selectivity, Metabolism) Core->B 2 C 2-Carboxamide 'R' Group (Target Specificity & Affinity) Core->C 3

Caption: Key modification points on the 7-amino-1H-indole-2-carboxamide scaffold.

Comparative SAR Analysis Across Therapeutic Areas

The functional utility of this scaffold is best understood by comparing its SAR across different biological targets.

Anticancer Activity: Multi-Targeted Kinase Inhibition

Indole derivatives are well-established as potent kinase inhibitors. The 7-amino-indole-2-carboxamide scaffold has been successfully exploited to develop dual- and multi-target inhibitors against key oncogenic kinases like EGFR, VEGFR-2, CDK2, and BRAF.[1][2][3]

Key SAR Insights:

  • Indole C5-Position: Substitution with an electron-withdrawing group, such as a chloro or fluoro atom, at the C5 position of the indole ring is frequently associated with enhanced potency.[4]

  • Carboxamide Substituent: The presence of a phenethyl moiety attached to the carboxamide nitrogen has been shown to be important for antiproliferative action against breast cancer cell lines.[5]

  • Multi-Kinase Targeting: Specific derivatives have demonstrated the ability to inhibit multiple kinases involved in tumor growth and angiogenesis, such as EGFR, VEGFR-2, and BRAFV600E, suggesting a mechanism to overcome resistance pathways.[1][2] For instance, signals from receptor tyrosine kinases like EGFR and VEGFR can be blocked by downstream Raf inhibition.[2]

Kinase_Signaling_Pathway Simplified Oncogenic Kinase Signaling RTK EGFR / VEGFR-2 RAS RAS RTK->RAS SRC SRC RTK->SRC RAF BRAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation SRC->Proliferation CDK2 CDK2 CDK2->Proliferation Indole_EGFR Indole-2-carboxamide (e.g., Compound Va) Indole_EGFR->RTK Indole_SRC Indole-2-carboxamide (e.g., Compound 16) Indole_SRC->SRC Indole_CDK2 Indole-2-carboxamide (e.g., Compound 5d) Indole_CDK2->CDK2

Caption: Inhibition points of indole-2-carboxamides in oncogenic signaling pathways.

Table 1: Comparative Anticancer Activity of Indole-2-Carboxamide Derivatives

Compound IDIndole Ring SubstitutionsCarboxamide (R-Group) SubstituentTarget Kinase(s)IC50 / GI50 (µM)Cell LineReference
5d 5-Chloro4-MethylphenethylEGFR, CDK2GI50: 1.50 (MCF-7)MCF-7[5]
5e 5-Chloro4-MethoxyphenethylEGFR, CDK2GI50: 1.20 (MCF-7)MCF-7[5]
Va 5-Chloro, 3-Methyl2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethylEGFR, BRAFV600EIC50: 0.071 (EGFR)-[1]
16 VariedVariedEGFR, SRC>50% cell deathLung, Prostate[6]
Antiviral Activity: Broad-Spectrum Inhibition

This chemical class has also yielded potent antiviral agents. Studies have demonstrated efficacy against a range of RNA and DNA viruses, including influenza, Coxsackie B3 (Cox B3), and HIV-1.[7][8][9]

Key SAR Insights:

  • Amino Group Position: Shifting an amino substituent from the 6-position to the 7-position on the indole ring was found to retain antiviral activity, demonstrating some positional flexibility.[7][9]

  • Amino Group Substitution: Acetylation of the amino group generally disfavors or negates antiviral activity, suggesting that a free or specifically substituted amine is crucial for target interaction.[7][9]

  • Indole C4-Position: The presence of alkyloxy groups at the 4-position of the indole ring was found not to be critical for antiviral efficacy.[7][9]

  • HIV-1 Attachment Inhibition: Specific indole-7-carboxamides have been developed as highly potent HIV-1 attachment inhibitors, with simple methyl amide analogs showing promising pharmacokinetic profiles.[10]

Table 2: Comparative Antiviral Activity of Indole-2-Carboxylate/Carboxamide Derivatives

Compound IDKey Structural FeaturesTarget VirusIC50 (µmol/L)Selectivity Index (SI)Reference
8f 7-amino-indole-2-carboxylateCox B3-17.1[7][9]
14f 7-amino-indole-2-carboxylateInfluenza A7.5312.1[7][9]
4 Indole-7-carboxamide (methyl amide)HIV-1 (JRFL envelope)pM potency-[10]
Antitubercular Activity: Targeting the MmpL3 Transporter

Several indole-2-carboxamide derivatives have emerged from phenotypic screens as potent inhibitors of Mycobacterium tuberculosis (M. tb).[11][12] The mycobacterial membrane protein large 3 (MmpL3) transporter has been identified as a key target for this class of compounds.[11]

Key SAR Insights:

  • Carboxamide Substituent: Incorporating bulky, lipophilic groups such as N-(1-adamantyl) or N-rimantadine on the carboxamide nitrogen leads to highly potent anti-TB compounds.[11]

  • Indole Ring Substitutions: Chloro, fluoro, or cyano groups at the 4- and 6-positions of the indole ring, along with methyl substitutions on the carboxamide's cycloalkyl ring, can significantly improve metabolic stability.[12]

  • Lipophilicity-Potency Correlation: A positive correlation exists between lipophilicity and anti-TB potency. However, this often comes at the cost of reduced aqueous solubility, presenting a key challenge in optimizing the drug-like properties of these compounds.[12]

Table 3: Comparative Antitubercular Activity of Indole-2-Carboxamide Derivatives

Compound IDKey Structural FeaturesMIC (µM) vs M. tb H37RvIC50 (µM) vs Vero cellsSelectivity Index (SI)Reference
8g N-rimantadine-5-chloroindole-2-carboxamide0.3240.9128[11]
2 N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide0.012>200>16,667[11]
39 4,6-dichloro-N-((1R,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)-1H-indole-2-carboxamide---[12]
41 4-chloro-6-cyano-N-((1R,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)-1H-indole-2-carboxamide---[12]

Experimental Protocols for Evaluation

To ensure scientific integrity and reproducibility, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and evaluation of 7-amino-1H-indole-2-carboxamide derivatives.

General Synthesis via Amide Coupling

The final step in synthesizing these derivatives typically involves an amide coupling reaction between an appropriate indole-2-carboxylic acid and a primary or secondary amine.

Synthesis_Workflow cluster_0 General Amide Coupling Protocol Start Indole-2-carboxylic acid + Amine (R-NH2) Step1 Dissolve reactants in DCM Start->Step1 Step2 Add coupling reagent (e.g., BOP) and base (e.g., DIPEA) Step1->Step2 Step3 Stir at room temperature (overnight) Step2->Step3 Step4 Work-up and Purification (e.g., Chromatography) Step3->Step4 End Final Indole-2-carboxamide Product Step4->End

Caption: Workflow for the synthesis of indole-2-carboxamide derivatives.

Step-by-Step Protocol:

  • A mixture of the appropriate indole-2-carboxylic acid (1.0 eq), a coupling reagent like BOP (1.5 eq), and a non-nucleophilic base such as DIPEA (2.0 eq) in a solvent like dichloromethane (DCM) is stirred for 10 minutes at room temperature.[1]

  • The desired amine (1.2 eq) is then added to the reaction mixture.

  • The resulting solution is stirred overnight at room temperature to allow the coupling reaction to proceed to completion.[1]

  • Following the reaction, the solvent is removed, and the crude product is subjected to standard work-up procedures and purified, typically by column chromatography, to yield the final carboxamide derivative.

In Vitro Antiproliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and is a standard method for assessing the cytotoxic potential of compounds against cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The synthesized indole derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a standard period (e.g., 48-72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated by plotting the percentage of cell viability against the compound concentration.[1][5]

ADME-Tox Profiling: A Critical Step

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is crucial for the progression of any lead compound.

  • Metabolic Stability: Assays using liver microsomes or hepatocytes (human, rat, or mouse) are performed to determine the intrinsic clearance of a compound.[13][14] High clearance can indicate poor in vivo stability.[12][15]

  • Aqueous Solubility: Kinetic solubility is measured at a physiological pH (e.g., 7.4) to predict how well a compound will dissolve in bodily fluids.[14][15] Poor solubility can lead to low bioavailability.

  • Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays are used to predict intestinal absorption.[13]

  • In Vitro Toxicity: Cytotoxicity is evaluated against various cell lines (e.g., HepG2 for hepatotoxicity) to identify potential off-target effects.[13] The hERG assay is critical for assessing the risk of cardiac toxicity.[14]

Conclusion and Future Outlook

The 7-amino-1H-indole-2-carboxamide scaffold has proven to be an exceptionally fruitful starting point for the development of potent modulators of diverse biological targets. The structure-activity relationship studies consistently highlight the importance of specific substitutions on the indole ring and the carboxamide moiety for achieving high potency and selectivity.

Key Takeaways:

  • Anticancer: Halogenation at C5 and phenethyl-type groups on the carboxamide are key for potent kinase inhibition.

  • Antiviral: A free or specifically substituted 7-amino group is critical, while acetylation is detrimental.

  • Antitubercular: Large, lipophilic R-groups on the carboxamide drive potency against M. tb, but this must be balanced with solubility.

The primary challenge moving forward lies in the multiparameter optimization of these derivatives. Medicinal chemistry efforts must balance improvements in potency with the maintenance of favorable ADME-Tox properties, particularly aqueous solubility and metabolic stability.[15][16] Future research will likely focus on developing multi-target agents to combat drug resistance and exploring novel substitutions to improve pharmacokinetic profiles, paving the way for the next generation of indole-based therapeutics.

References

  • Royal Society of Chemistry. (2021, April 26). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.
  • Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313–321.
  • Jordan Journal of Chemistry.
  • Al-Wahaibi, L. H., et al. (2022, August 16). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.
  • Delekta, P. C., et al. Novel Indole-2-Carboxamide Compounds Are Potent Broad-Spectrum Antivirals Active against Western Equine Encephalitis Virus In Vivo. PMC.
  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC.
  • Youssif, B. G. M., et al. (2023, July 22).
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul
  • Li, J., et al. (2016, May 26).
  • Enamine. ADMET and Pharmacokinetics.
  • ACS Publications. (2013, October 3). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry.
  • Youssif, B. G. M., et al. (2023, July 22).
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025, February 5).
  • Xue, S., et al. (2014, July 16).
  • Royal Society of Chemistry. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre
  • Yeung, K.-S., et al. (2013, January 1). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. PubMed.
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PMC.
  • New indole and 7-azaindole derivatives as protein kinase inhibitors.
  • Olgen, S. (2024, January 1). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry.
  • In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC.
  • ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC. (2025, July 31).

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Comparative

A Comparative Guide to the Efficacy of Indole-2-Carboxamides as Novel Anti-Tubercular Agents

The enduring global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics with new mechanisms of action.[1][2] Within the la...

Author: BenchChem Technical Support Team. Date: March 2026

The enduring global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics with new mechanisms of action.[1][2] Within the landscape of modern drug discovery, the indole-2-carboxamide scaffold has emerged as a particularly promising class of compounds, demonstrating potent activity against Mycobacterium tuberculosis (M. tb).[1][3][4] This guide provides a comprehensive comparison of the efficacy of indole-2-carboxamides against known inhibitors, supported by experimental data and detailed protocols for researchers in the field.

The Rise of Indole-2-Carboxamides: A New Front in the Fight Against TB

For many years, indole derivatives have been a focal point for pharmaceutical research, owing to the unique inhibitory properties conferred by the carboxamide moiety at the 2 and 3 positions.[5] The presence of this functional group facilitates hydrogen bonding with a variety of enzymes and proteins, often leading to the inhibition of their activity.[5] This has resulted in the exploration of indole derivatives for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[5]

Recent investigations have identified a series of indole-2-carboxamides with potent, pan-activity against various mycobacterial species, including drug-susceptible and drug-resistant strains of M. tb.[3][4] A key target for this class of compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter for mycolic acids, which are crucial components of the mycobacterial cell envelope.[1][3][6] By inhibiting MmpL3, indole-2-carboxamides disrupt the integrity of the cell wall, leading to bacterial cell death.[6][7] This novel mechanism of action makes them attractive candidates for further pre-clinical and clinical development, particularly for treating infections that are resistant to current drug regimens.[1][2]

Mechanism of Action: Targeting the Mycolic Acid Transport Machinery

The efficacy of indole-2-carboxamides as anti-tubercular agents is intrinsically linked to their ability to inhibit the MmpL3 transporter. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasmic space of the mycobacterium.[6][7] This process is a critical step in the biosynthesis of the mycobacterial outer membrane.

The following diagram illustrates the proposed mechanism of action of indole-2-carboxamides:

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Synthesis Mycolic Acid Precursor Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM Biosynthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic_Acid_Integration Mycolic Acid Integration into Cell Wall MmpL3->Mycolic_Acid_Integration Translocation Indole_2_Carboxamide Indole-2-Carboxamide Indole_2_Carboxamide->MmpL3 Inhibition

Caption: Inhibition of the MmpL3 transporter by indole-2-carboxamides, disrupting mycolic acid transport.

Comparative Efficacy of Indole-2-Carboxamides and Known Anti-TB Drugs

The potency of novel anti-tubercular agents is typically assessed by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of the bacteria. The following table summarizes the in vitro activity of representative indole-2-carboxamide compounds against M. tb H37Rv, in comparison to first-line anti-TB drugs.

CompoundTargetMIC (µM) against M. tb H37RvReference(s)
Indole-2-Carboxamides
Compound 8gMmpL30.32[1]
Compound 8fMmpL30.62[1]
Compound 26MmpL30.012[4]
Known Inhibitors
IsoniazidInhA0.2 - 0.4
RifampicinRNA Polymerase0.06 - 0.12
EthambutolArabinosyl Transferase4.89[8]

Note: MIC values for known inhibitors are typical ranges and can vary slightly between studies. The values for indole-2-carboxamides are from the cited literature for direct comparison.

The data clearly indicates that indole-2-carboxamide compounds, such as compound 26, exhibit exceptional potency, with MIC values that are significantly lower than or comparable to the first-line anti-TB drugs.[4] This highlights their potential as highly effective anti-tubercular agents.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA is a widely used and reliable method for determining the MIC of compounds against M. tb. The assay is based on the ability of metabolically active mycobacteria to reduce the non-fluorescent dye, resazurin (Alamar Blue), to the fluorescent product, resorufin.

Materials and Reagents:
  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds (indole-2-carboxamides and known inhibitors)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Plate reader (fluorescence or absorbance)

Step-by-Step Methodology:
  • Preparation of Bacterial Inoculum:

    • Grow M. tb H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the culture 1:20 in fresh 7H9 broth to obtain the final inoculum.

  • Compound Dilution Series:

    • Prepare a serial dilution of the test compounds in 7H9 broth directly in the 96-well plate.

    • Typically, a 2-fold serial dilution is performed to cover a wide range of concentrations.

    • Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the test compound.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the incubation period, add 30 µL of Alamar Blue reagent to each well.

    • Incubate the plates for an additional 24 hours at 37°C.

  • Data Acquisition and Interpretation:

    • Measure the fluorescence (Ex 560 nm, Em 590 nm) or absorbance (570 nm and 600 nm) of each well.

    • A change in color from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

The following diagram outlines the experimental workflow for the MABA:

MABA_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare M. tb Inoculum Inoculation Inoculate Plate with M. tb Inoculum_Prep->Inoculation Compound_Dilution Prepare Compound Dilutions in 96-well Plate Compound_Dilution->Inoculation Incubation Incubate at 37°C for 5-7 Days Inoculation->Incubation Add_Alamar_Blue Add Alamar Blue Incubation->Add_Alamar_Blue Final_Incubation Incubate at 37°C for 24 Hours Add_Alamar_Blue->Final_Incubation Read_Plate Read Fluorescence/ Absorbance Final_Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA).

Conclusion

Indole-2-carboxamides represent a highly promising class of anti-tubercular agents with a novel mechanism of action targeting the essential MmpL3 transporter. The exceptional in vitro potency of optimized compounds, often surpassing that of existing first-line drugs, underscores their potential to address the growing challenge of drug-resistant tuberculosis. The experimental framework provided in this guide offers a robust methodology for the continued evaluation and development of this and other novel classes of inhibitors. Further research into the in vivo efficacy, safety profile, and pharmacokinetic properties of lead indole-2-carboxamide candidates is warranted to translate their preclinical promise into clinically effective therapies.

References

  • Gholampour, S., Ghasemi, F., & Sadeghpour, H. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17(10), 2465–2486.
  • La Rosa, V., Poce, G., Canseco-Melchor, G., et al. (2018). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. ACS Infectious Diseases, 4(7), 1035–1045.
  • Abdel-Hamid, M. K., El-Kosy, S. M., & Abuo-Rahma, G. E.-D. A. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances, 11(26), 15918–15934.
  • Stec, J., Onajole, O. K., Lun, S., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry, 59(13), 6232–6247.
  • Rao, S. P. S., Lakshminarayana, S. B., Kondreddi, R. R., et al. (2018). Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection. Antimicrobial Agents and Chemotherapy, 62(12), e01535-18.
  • Li, W., Yazidi, A., Pandya, A. N., et al. (2018). MmpL3 as a Target for the Treatment of Drug-Resistant Nontuberculous Mycobacterial Infections. Frontiers in Microbiology, 9, 1547.
  • El-Sayed, M. A., El-Adl, K., & Aly, M. H. (2023).
  • Abdel-Gawad, N. M., George, R. F., & El-Sabbagh, O. I. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5249.
  • Kamble, A., Deore, P., Agrawal, V., Chauhan, A., Gulipelli, H., & Sharma, S. (2025). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry, 23(24), 5863-5883.
  • Singh, P., Kumar, Y., & Kumar, R. (2022). Indole-2-carboxamides as New Anti-Mycobacterial Agents: Design, Synthesis, Biological Evaluation and Molecular Modeling against mmpL3. ChemistrySelect, 7(28), e202201389.
  • Stec, J., Onajole, O. K., Lun, S., Guo, H., Merenbloom, B., Vistoli, G., ... & Kozikowski, A. P. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of medicinal chemistry, 59(13), 6232–6247.
  • Singh, S., Kumar, P., & Bishai, W. R. (2020). The preclinical candidate indole-2-carboxamide improves immune responses to Mycobacterium tuberculosis infection in healthy subjects and individuals with type 2 diabetes. Tuberculosis, 122, 101931.
  • LibreTexts. (2021). 5.4: Enzyme Inhibition. Chemistry LibreTexts. Retrieved from [Link]

  • Abrahams, K. A., Cox, J. A., & Besra, G. S. (2012). The role of arabinosyltransferases in the biosynthesis of the mycobacterial cell wall. Tuberculosis, 92(1), 47–52.

Sources

Validation

Validation of Indole-2-carboxamide as a Therapeutic Scaffold Targeting MmpL3 in Mycobacterium tuberculosis

Executive Summary Indole-2-carboxamide derivatives represent a privileged chemical scaffold currently undergoing rigorous validation as next-generation antitubercular agents.[1] Unlike traditional first-line therapies (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-2-carboxamide derivatives represent a privileged chemical scaffold currently undergoing rigorous validation as next-generation antitubercular agents.[1] Unlike traditional first-line therapies (e.g., Isoniazid) that require metabolic activation, indole-2-carboxamides act directly on MmpL3 (Mycobacterial membrane protein Large 3) , an essential transporter responsible for shuttling mycolic acids to the cell envelope.

This guide provides a technical validation of this scaffold, comparing its efficacy, resistance profile, and pharmacokinetic properties against current Standard of Care (SoC) agents and alternative MmpL3 inhibitors like SQ109.

Target Validation: The MmpL3 Mechanism

The validation of indole-2-carboxamide hinges on its ability to inhibit MmpL3.[2] In Mycobacterium tuberculosis (Mtb), the cell wall's impermeability is due to the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.

  • Physiological Role: MmpL3 acts as a "flippase," transporting Trehalose Monomycolate (TMM) from the cytoplasm across the inner membrane to the periplasm.

  • Mechanism of Inhibition: Indole-2-carboxamides bind to the proton-translocating channel of MmpL3, effectively locking the transporter and causing an accumulation of toxic TMM precursors inside the cell, leading to bacterial lysis.

Pathway Visualization

The following diagram illustrates the critical node MmpL3 occupies in cell wall synthesis and the intervention point of Indole-2-carboxamides.

MmpL3_Pathway FASII FAS-II System (Fatty Acid Synthase) MycolicAcids Mycolic Acids (Cytoplasm) FASII->MycolicAcids Synthesis TMM_Cyto Trehalose Monomycolate (TMM - Cytoplasm) MycolicAcids->TMM_Cyto Esterification MmpL3 MmpL3 Transporter (Inner Membrane) TMM_Cyto->MmpL3 Substrate Binding TMM_Peri TMM (Periplasm) MmpL3->TMM_Peri Translocation (Flipping) Indole Indole-2-carboxamide (Inhibitor) Indole->MmpL3 Allosteric Blockade Ag85 Antigen 85 Complex TMM_Peri->Ag85 TDM Trehalose Dimycolate (TDM - Cord Factor) Ag85->TDM mAGP mAGP Complex (Mature Cell Wall) Ag85->mAGP Cell Wall Assembly

Caption: MmpL3 acts as the critical gatekeeper for cell wall assembly. Indole-2-carboxamides block the translocation of TMM, halting cell wall construction.

Comparative Analysis

The following data compares a lead Indole-2-carboxamide candidate (Compound 26, N-adamantyl analog) against Isoniazid (SoC) and SQ109 (an ethylenediamine MmpL3 inhibitor in clinical trials).

Table 1: In Vitro Potency and Resistance Profile
MetricIndole-2-carboxamide (Cmpd 26)Isoniazid (INH)SQ109
Target MmpL3 (Transporter)InhA (Enoyl-ACP Reductase)MmpL3 / Respiratory Chain
MIC (H37Rv) 0.012 µM 0.36 µM0.7 – 1.5 µM
Activity vs. MDR-TB Retained (No cross-resistance)Resistant (katG/inhA mutations)Retained
Selectivity Index (SI) > 16,000> 500> 100
Bactericidal Activity Rapid (Sterilizing)Slow (Time-dependent)Moderate
Metabolic Stability High (Optimized analogs)Moderate (NAT2 acetylation)High

Analysis:

  • Potency: The indole-2-carboxamide scaffold demonstrates significantly higher potency (low nanomolar range) compared to both INH and SQ109.

  • Resistance: Crucially, because it targets MmpL3 directly without needing activation (unlike INH which requires KatG), it remains fully active against INH-resistant MDR strains.

Table 2: ADME and Pharmacokinetic Properties
PropertyIndole-2-carboxamide (Optimized)Benchmark (Rifampicin)Causality / Implication
LogP (Lipophilicity) 3.5 – 4.53.7High lipophilicity aids penetration of the waxy mycobacterial cell wall.
Microsomal Clearance < 15 µL/min/mg< 10 µL/min/mgHalogenation at C4/C6 of the indole ring blocks metabolic hotspots, extending half-life.
Oral Bioavailability (F) 40 – 60%~90%Acceptable for oral dosing; enhanced by formulation.
hERG Inhibition > 30 µM (Safe)N/AStructural optimization (removing basic amines) reduces cardiotoxicity risk.

Experimental Protocols

To validate the efficacy of this scaffold in your own research, follow these self-validating protocols.

Protocol A: Synthesis of Indole-2-carboxamide Derivatives

Objective: Synthesize a library of analogs to probe the hydrophobic pocket of MmpL3.

  • Reagents: Indole-2-carboxylic acid (starting material), HATU (coupling agent), DIPEA (base), Amine (R-NH2, e.g., adamantylamine).

  • Procedure:

    • Dissolve indole-2-carboxylic acid (1.0 equiv) in dry DMF.

    • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 min at RT to activate the acid.

    • Add the specific amine (1.1 equiv) and stir for 12 hours.

    • Validation Step: Monitor via LC-MS. The product peak should show [M+H]+ corresponding to the amide.

    • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO3, and brine. Dry over Na2SO4.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: MmpL3 Inhibition Assay (TMM Transport)

Objective: Confirm the mechanism of action is MmpL3 blockade, not general cytotoxicity.

  • Culture: Grow M. smegmatis or M. tuberculosis in 7H9 broth containing [14C]-acetate to radiolabel lipids.

  • Treatment: Treat cultures with the Indole-2-carboxamide (at 5x MIC) for 4 hours. Include a DMSO control and an INH control (negative for TMM accumulation).

  • Lipid Extraction:

    • Harvest cells and extract lipids using CHCl3:CH3OH (2:1).

    • Separate organic phase (lipids) and dry under nitrogen.

  • TLC Analysis:

    • Resuspend lipids in CHCl3. Spot on Silica Gel 60 F254 plates.

    • Develop in CHCl3:CH3OH:H2O (65:25:4).

  • Readout (Validation): Expose to phosphor screen.

    • Positive Result: A distinct accumulation of TMM (Trehalose Monomycolate) and a decrease in TDM (Trehalose Dimycolate) compared to control. This confirms blockade of the TMM-to-TDM conversion step mediated by MmpL3.

Structural Logic & SAR Visualization

The Structure-Activity Relationship (SAR) of this scaffold is highly specific. The diagram below details the chemical logic required for MmpL3 binding.

SAR_Logic cluster_effects Biological Effect Core Indole Core (Scaffold) Pos2 C2 Position (Carboxamide Linker) Core->Pos2 Essential Geometry Pos46 C4/C6 Positions (Halogenation) Core->Pos46 Metabolic Stability AmideN Amide Nitrogen (H-Bond Donor) Pos2->AmideN Directionality Stability Low Clearance Pos46->Stability Blocks P450 sites RGroup R-Group (Bulky/Lipophilic) AmideN->RGroup Hydrophobic Pocket Fit Potency High Potency (nM MIC) RGroup->Potency Adamantyl/Cyclohexyl fits MmpL3 pore

Caption: SAR optimization logic. The C2-amide linker directs the bulky lipophilic R-group into the MmpL3 transmembrane channel, while halogenation at C4/C6 prevents rapid metabolism.

References

  • Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry. (2016).[3][4] Link

  • Developing novel indoles as antitubercular agents and simulated annealing-based analysis of their binding with MmpL3. Taylor & Francis. (2024). Link

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis. RSC Medicinal Chemistry. (2021). Link

  • Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection. Antimicrobial Agents and Chemotherapy. (2019). Link

  • Indole carboxamide derivatives as P2X7 receptor antagonists. Google Patents / Actelion Pharmaceuticals. (2014).[5] Link

Sources

Comparative

Indole-2-carboxamide vs. Benzofuran-2-carboxamide: A Comparative Guide to Anticancer Scaffolds

Executive Summary In the landscape of antiproliferative drug design, the indole-2-carboxamide and benzofuran-2-carboxamide scaffolds represent a classic study in bioisosterism. While structurally similar—differing only b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antiproliferative drug design, the indole-2-carboxamide and benzofuran-2-carboxamide scaffolds represent a classic study in bioisosterism. While structurally similar—differing only by a single heteroatom (NH vs. O)—this substitution dictates divergent pharmacological profiles.

The Core Distinction:

  • Indole-2-carboxamides excel as ATP-competitive kinase inhibitors (EGFR, VEGFR, CDK2). The nitrogen atom (

    
    ) acts as a critical hydrogen bond donor, mimicking the adenine ring of ATP within the kinase hinge region.
    
  • Benzofuran-2-carboxamides often display superior lipophilicity and metabolic stability. They frequently target non-kinase pathways, such as HIF-1

    
     inhibition  (hypoxia pathways) and PLK1-mediated mitotic catastrophe , relying on hydrophobic interactions rather than hinge-region hydrogen bonding.
    

This guide analyzes the mechanistic, structural, and experimental differences between these two privileged scaffolds to assist in rational drug design.

Structural & Electronic Basis: The "Nitrogen Advantage"

The fundamental difference lies in the electronic character of the heteroatom at position 1.

FeatureIndole Scaffold (

)
Benzofuran Scaffold (

)
Impact on Binding
H-Bonding Donor (

) & Acceptor (Lone pair)
Acceptor only (Lone pairs)Indole binds tighter to the kinase "hinge" region (e.g., Met793 in EGFR).
Aromaticity High resonance energyLower resonance energyBenzofuran is slightly more reactive to metabolic oxidation at C2/C3.
Lipophilicity Moderate (LogP ~2.1 for core)Higher (LogP ~2.8 for core)Benzofuran has better passive membrane permeability but lower solubility.
Geometry PlanarPlanarBoth fit into narrow hydrophobic clefts (e.g., DNA minor groove).
Structural Activity Relationship (SAR) Visualization

The following diagram maps the pharmacophoric features of both scaffolds, highlighting where chemical modifications yield the highest potency.

SAR_Comparison Indole Indole-2-Carboxamide (Kinase Specialist) NH_Donor N1: Critical H-Bond Donor (Binds Kinase Hinge) Indole->NH_Donor C3_Sub C3 Position: Halogens/Alkyls increase hydrophobic fit Indole->C3_Sub Amide_Link C2 Amide: Spacer for solubilizing groups (Piperazine/Morpholine) Indole->Amide_Link Benzofuran Benzofuran-2-Carboxamide (Hypoxia/Metabolic Specialist) Benzofuran->Amide_Link O_Acceptor O1: H-Bond Acceptor Only (Lacks Hinge Interaction) Benzofuran->O_Acceptor C5_Sub C5 Position: Sulfonamides here target HIF-1 pathway Benzofuran->C5_Sub

Caption: SAR comparison highlighting the critical N1-Donor role in Indoles vs. the hydrophobic utility of Benzofurans.

Pharmacological Profiling: Comparative Data

Kinase Inhibition (EGFR & VEGFR-2)

Indole derivatives consistently outperform benzofurans in direct kinase inhibition assays due to the ATP-mimetic properties of the indole ring.

  • Indole-2-carboxamides: Potent inhibition of EGFR and VEGFR-2. For example, Compound 5e (an indole derivative) has demonstrated IC

    
     values as low as 71 nM  against EGFR [1, 5].
    
  • Benzofuran-2-carboxamides: Generally show micromolar activity (IC

    
     0.5 – 5.0 
    
    
    
    M) against kinases unless coupled with a secondary pharmacophore (e.g., triazole or urea) to compensate for the lack of the NH donor [2, 6].
Hypoxia & Metabolic Targets (HIF-1 & PLK1)

Benzofurans find their niche in targeting metabolic adaptations.

  • HIF-1 Inhibition: Benzofuran-2-carboxamides substituted with sulfonamides effectively inhibit the Hypoxia-Inducible Factor 1 (HIF-1) pathway, a mechanism distinct from direct kinase inhibition [6].

  • PLK1 Inhibition: Bromomethyl-benzofurans induce mitotic catastrophe by inhibiting Polo-like Kinase 1 (PLK1), a target crucial for cancer cell division [6].[1]

Quantitative Comparison Table
Compound ClassTargetCell Line / AssayIC

/ GI

MechanismRef
Indole-2-carboxamide (5e)EGFR (WT)Kinase Assay71 nM ATP-competitive inhibition[5]
Indole-2-carboxamide (6v)MCF-7 (Breast)MTT Assay6.49

M
Apoptosis (Caspase 3/9)[3]
Benzofuran-2-carboxamide (50g)HCT-116 (Colon)MTT Assay0.87

M
Antiproliferative (General)[2]
Benzofuran-Hybrid (MCC1019)PLK1Kinase Assay16.4

M
Mitotic Catastrophe[6]

Mechanistic Pathways

The following diagram illustrates how these two scaffolds trigger cell death through different primary signaling cascades.

Mechanism_Flow Indole_Drug Indole-2-Carboxamide EGFR EGFR / VEGFR-2 (Tyrosine Kinase) Indole_Drug->EGFR High Affinity (H-Bond) Benzo_Drug Benzofuran-2-Carboxamide HIF1 HIF-1 (Hypoxia Factor) Benzo_Drug->HIF1 Modulates Expression PLK1 PLK1 (Mitotic Kinase) Benzo_Drug->PLK1 Hydrophobic Binding RasRaf Inhibit Ras/Raf/MEK Pathway EGFR->RasRaf Angio Inhibit Angiogenesis (VEGF) EGFR->Angio HIF1->Angio Downregulates VEGF Mitosis Mitotic Spindle Defect PLK1->Mitosis Apoptosis Apoptosis (Caspase 3/9 Activation) RasRaf->Apoptosis Angio->Apoptosis Starvation Catastrophe Mitotic Catastrophe (Cell Lysis) Mitosis->Catastrophe

Caption: Indoles primarily drive apoptosis via kinase blockade; Benzofurans drive mitotic catastrophe and anti-angiogenesis via metabolic targets.

Experimental Protocols

To validate these activities, the following protocols are recommended. These are designed to be self-validating (controls included).

A. Chemical Synthesis: General Amide Coupling

Applicable for both scaffolds.

Principle: Activation of the carboxylic acid using EDCI/HOBt prevents racemization and ensures high yields.

  • Reagents:

    • Starting Material: Indole-2-carboxylic acid OR Benzofuran-2-carboxylic acid (1.0 equiv).

    • Amine: Substituted benzylamine or piperazine (1.1 equiv).

    • Coupling Agents: EDCI (1.2 equiv), HOBt (1.2 equiv).

    • Base: DIPEA (3.0 equiv).

    • Solvent: Anhydrous DMF or DCM.

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF under

      
       atmosphere.
      
    • Add EDCI and HOBt; stir at

      
       for 30 minutes to form the active ester.
      
    • Add the amine and DIPEA dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Validation Point: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the acid spot (low

      
      ) and appearance of the amide (higher 
      
      
      
      ).
  • Workup:

    • Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), saturated

      
       (remove unreacted acid), and brine.
      
    • Dry over

      
      , concentrate, and recrystallize from Ethanol.
      
B. In Vitro Cytotoxicity Assay (MTT)

Principle: Measures metabolic activity as a proxy for cell viability.

  • Preparation:

    • Seed cancer cells (e.g., MCF-7, A549) at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Add test compounds (Indole/Benzofuran derivatives) at serial dilutions (e.g., 0.1

      
      M to 100 
      
      
      
      M).
    • Controls (Critical):

      • Negative Control:[2] 0.1% DMSO (vehicle).

      • Positive Control: Doxorubicin or Erlotinib (known IC

        
        ).
        
  • Development:

    • Incubate for 48–72 hours.

    • Add MTT reagent (5 mg/mL); incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.

  • Analysis:

    • Measure absorbance at 570 nm.

    • Calculate IC

      
       using non-linear regression (GraphPad Prism).
      

Conclusion & Strategic Recommendation

For researchers targeting receptor tyrosine kinases (EGFR/VEGFR) , the Indole-2-carboxamide scaffold is the superior choice. The N1-hydrogen is indispensable for high-affinity binding in the ATP pocket.

However, if the target involves hypoxic tumor microenvironments or multi-drug resistant (MDR) phenotypes where kinase mutations are prevalent, the Benzofuran-2-carboxamide scaffold offers a valuable alternative. Its ability to disrupt HIF-1 signaling and induce mitotic catastrophe provides a mechanism that bypasses standard kinase resistance.

Future Direction: Hybrid scaffolds (Benzofuran-Indole chimeras) have recently shown promise in overcoming EGFR T790M resistance mutations, suggesting that combining the H-bond donor capacity of indole with the lipophilic bulk of benzofuran is a viable strategy for next-generation inhibitors [8].

References

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 2023. Link

  • Anticancer therapeutic potential of benzofuran scaffolds. Journal of Saudi Chemical Society, 2023. Link

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 2023. Link

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 2022. Link

  • Synthesis and Antitumour Evaluation of Indole-2-Carboxamides against Paediatric Brain Cancer Cells. ChemMedChem, 2020. Link

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 2022. Link

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 2019.[3][4] Link

  • Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors. International Journal of Molecular Sciences, 2024. Link

Sources

Validation

Validation of Indole-2-Carboxamides as MmpL3 Inhibitors in Mycobacterial Infection Models

Executive Summary The treatment of multidrug-resistant tuberculosis (MDR-TB) and nontuberculous mycobacteria (NTM) infections, such as those caused by Mycobacterium abscessus, is severely hindered by the requirement for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The treatment of multidrug-resistant tuberculosis (MDR-TB) and nontuberculous mycobacteria (NTM) infections, such as those caused by Mycobacterium abscessus, is severely hindered by the requirement for prolonged, multi-drug intravenous therapies. Indole-2-carboxamides (ICs) have emerged as a breakthrough class of orally bioavailable small molecules. By selectively targeting the mycobacterial membrane protein Large 3 (MmpL3), ICs disrupt cell wall biosynthesis. This guide provides an objective comparison of ICs against standard-of-care and pipeline alternatives, detailing the in vivo experimental protocols required to validate their efficacy in animal models of disease.

Mechanistic Grounding: The MmpL3 Target

To validate an antimicrobial compound, researchers must establish a definitive, causal link between the drug's molecular target and the observed phenotypic death of the pathogen.

MmpL3 is an essential inner membrane transporter responsible for translocating trehalose monomycolate (TMM) from the cytoplasm to the periplasmic space, a critical step in the assembly of the mycolic acid layer of the mycobacterial cell wall[1][2]. Indole-2-carboxamides (such as Lead Compounds 25 and 26) bind directly to MmpL3, abolishing this translocation and inducing rapid bactericidal activity[3][4].

Crucially, the mechanism of ICs is highly specific. While other putative MmpL3 inhibitors like SQ109 exhibit off-target effects by dissipating the proton motive force (PMF), ICs maintain potent activity without relying on PMF disruption, reducing the likelihood of host cytotoxicity[4][5]. This on-target specificity is self-validated experimentally: isogenic M. abscessus strains harboring a missense mutation (A309P) in the MmpL3 protein exhibit a >128-fold increase in the Minimum Inhibitory Concentration (MIC) against ICs, confirming direct target engagement[1][2].

Pathway Cyto Cytoplasm (Mycolic Acid + Trehalose) TMM Trehalose Monomycolate (TMM) Cyto->TMM Synthesis MmpL3 MmpL3 Transporter (Inner Membrane) TMM->MmpL3 Binding Periplasm Periplasm (Cell Wall Assembly) MmpL3->Periplasm Translocation IC Indole-2-Carboxamides (e.g., Cmpd 25/26) IC->MmpL3 Direct Inhibition

Mechanism of action: Indole-2-carboxamides block MmpL3-mediated TMM translocation.

Objective Comparison: Indole-2-Carboxamides vs. Alternatives

When evaluating preclinical candidates, ICs must be benchmarked against both current Standard of Care (SOC) drugs and other experimental compounds in the same mechanistic class. The table below synthesizes quantitative data comparing lead ICs (Compounds 25/26) to SQ109 (a diamine-based MmpL3 inhibitor) and Amikacin (SOC for M. abscessus).

Table 1: In Vitro and In Vivo Performance Comparison
ParameterIndole-2-Carboxamides (Cmpd 25/26)SQ109 (Pipeline Alternative)Amikacin (Standard of Care)
Primary Target MmpL3 (Direct binding)[1]MmpL3 / PMF Disruption[2]30S Ribosomal Subunit[6]
MIC (M. tuberculosis) 0.012 – 0.023 µg/mL[7]0.5 – 2.0 µg/mL[8]N/A (Not primary SOC)
MIC (M. abscessus) 0.125 – 0.625 µg/mL[2][9]>4.0 µg/mL4.0 – 8.0 µg/mL[6]
In Vivo Efficacy (Log10 CFU Reduction) ~1.5 – 2.0 Log reduction (Lungs/Spleen)[6]~1.0 – 1.5 Log reduction[7]~1.5 Log reduction[6]
Administration Route Oral (High bioavailability)[1]Oral[7]Intravenous / Subcutaneous[6]
Drug Synergy High synergy with Rifampicin[8]Synergistic with Rifampicin[7]Additive with beta-lactams
Pharmacokinetics (Mouse Model)

: 2.5h,

: 6.5 µg/mL[1]

: 3.2h, High clearance[7]

: ~1h, Rapid clearance

Analysis: ICs demonstrate statistically equivalent in vivo bactericidal activity to Amikacin against M. abscessus[6]. However, their oral bioavailability represents a massive clinical advantage over Amikacin's required IV administration, potentially eliminating the need for hospital-based infusions. Furthermore, ICs outperform SQ109 in raw MIC potency against both M. tuberculosis and NTMs[2][7].

In Vivo Validation: Experimental Protocols

To ensure trustworthiness and reproducibility, the in vivo validation of ICs requires a self-validating experimental design. The following step-by-step methodology outlines the Acute SCID Mouse Model used to validate ICs against M. abscessus[1][6].

Step-by-Step Methodology: Acute Mouse Infection Model
  • Inoculation:

    • Infect 8-week-old female SCID (Severe Combined Immunodeficiency) mice intravenously via the tail vein with an inoculum of

      
       CFU of M. abscessus suspended in 100 µL of PBS[1].
      
  • Infection Establishment & Baseline Validation (Self-Validating Step):

    • Wait 48 hours post-infection. Sacrifice a subset of 3-5 mice to establish the baseline bacterial load (CFU) in the lungs, spleen, and liver. Causality note: This ensures the infection has successfully taken hold systemically before any therapeutic intervention, proving that subsequent CFU reductions are strictly drug-mediated.

  • Treatment Administration:

    • Divide the remaining mice into cohorts: Vehicle Control, Positive Control (Amikacin 150 mg/kg, subcutaneous), and Experimental (Compound 25 or 26 at 100 mg/kg, oral gavage).

    • Formulate the ICs in 20% cyclodextrin to ensure optimal solubility and absorption[6].

    • Administer treatments daily for 9 consecutive days.

  • Tissue Harvesting:

    • On Day 12 (post-infection), humanely euthanize the mice. Aseptically harvest the lungs, spleen, and liver.

  • Homogenization & Plating:

    • Homogenize the organs in PBS. Perform 10-fold serial dilutions and plate on Middlebrook 7H11 agar supplemented with OADC.

  • CFU Enumeration:

    • Incubate plates at 37°C for 5–7 days. Calculate the Log10 CFU per organ and perform statistical analysis (e.g., one-way ANOVA) against the vehicle control.

Workflow Inoc 1. Inoculation (M. abscessus IV) Base 2. Baseline CFU (Day 2 Sacrifice) Inoc->Base Treat 3. Treatment Phase (Oral ICs vs Amikacin) Base->Treat Harvest 4. Tissue Harvest (Lungs, Spleen, Liver) Treat->Harvest Readout 5. CFU Enumeration (Log10 Reduction) Harvest->Readout

Step-by-step in vivo validation workflow for acute mycobacterial infection in mouse models.

Efficacy Data Analysis & Pharmacokinetics

The validation of a compound is incomplete without robust Pharmacokinetic/Pharmacodynamic (PK/PD) profiling.

In the acute M. abscessus model, mice treated with oral Compound 25 yielded lung Log10 CFU counts of


, compared to untreated control groups which expanded to 

Log10 CFU[6]. This reduction was statistically significant (

) and practically indistinguishable from the Amikacin positive control (

)[6].

The causality behind this potent in vivo efficacy lies in the favorable PK profile of the IC scaffold. Compound 25 demonstrates an elimination half-life (


) of 2.5 hours, a maximum plasma concentration (

) of 6.5 µg/mL at 50 minutes post-dose, and an Area Under the Curve (AUC) of 29.6 µg·h/mL[1]. Because the

far exceeds the in vitro MIC (0.125 µg/mL) for an extended duration, the compound maintains a strong bactericidal pressure on the pathogen within the host tissues. Furthermore, ICs have been shown to increase the intracellular accumulation of co-administered drugs like Rifampicin, making them ideal candidates for next-generation combination therapies[8].

Conclusion

Indole-2-carboxamides represent a highly validated, orally bioavailable class of MmpL3 inhibitors. Through rigorous in vivo animal models, they have proven their ability to match the efficacy of intravenous standard-of-care antibiotics while offering superior target specificity compared to earlier pipeline diamines like SQ109. Their integration into preclinical development pipelines offers a promising horizon for shortening treatment durations for MDR-TB and NTM infections.

References

  • Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection Journal of Medicinal Chemistry - PubMed URL:[Link]

  • Indole-2-Carboxamides Are Active against Mycobacterium abscessus in a Mouse Model of Acute Infection - PMC National Institutes of Health (NIH) URL:[Link]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity National Institutes of Health (NIH) URL:[Link]

  • MmpL3 membrane transporter as a potential therapeutic target in the development of tuberculosis treatment drugs Universidade de Lisboa URL:[Link]

  • Cell wall inhibitors increase the accumulation of rifampicin in Mycobacterium tuberculosis Microbiology Society URL:[Link]

  • Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis ACS Infectious Diseases URL:[Link]

  • MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections National Institutes of Health (NIH) URL:[Link]

  • Common biological features of Mycobacterium tuberculosis MmpL3 inhibitors bioRxiv URL:[Link]

Sources

Comparative

Comparative Analysis of Indole-2-Carboxamide Binding Modes

Focus: Allosteric vs. Orthosteric Modulation in Cannabinoid Receptor Type 1 (CB1)[1][2][3][4][5][6] Executive Summary This guide provides a technical analysis of the indole-2-carboxamide scaffold, a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Allosteric vs. Orthosteric Modulation in Cannabinoid Receptor Type 1 (CB1)[1][2][3][4][5][6]

Executive Summary

This guide provides a technical analysis of the indole-2-carboxamide scaffold, a privileged structure in G-Protein Coupled Receptor (GPCR) medicinal chemistry.[2][7][8] While indole-3-carboxamides (e.g., JWH-018) are historically established as orthosteric agonists, shifting the carboxamide moiety to the C2 position drastically alters the pharmacological vector, frequently resulting in Negative Allosteric Modulation (NAM) or biased signaling.

This document contrasts the binding mechanics of these positional isomers, focusing on the prototype Org 27569 . It details the structural "switch" that forces the ligand from the orthosteric pocket into the lipid-facing allosteric site and provides validated protocols for distinguishing these binding modes experimentally.

Structural Basis of Binding: The C2 vs. C3 Switch

The defining feature of the indole-2-carboxamide scaffold is the intramolecular hydrogen bond and the resulting vector change.

The Conformational Lock
  • Indole-3-carboxamide (Orthosteric Agonist): The carbonyl at C3 is relatively free to rotate, allowing the molecule to adopt conformations that penetrate deep into the orthosteric pocket (TM3/TM5/TM6 core), mimicking the endogenous ligand anandamide.

  • Indole-2-carboxamide (Allosteric Modulator): The carbonyl at C2 forms a stable intramolecular hydrogen bond with the indole N1-H. This locks the molecule into a planar, "L-shaped" conformation. This rigidity prevents deep orthosteric penetration and instead favors the lipid-facing allosteric pocket formed by the outer surfaces of TM2, TM3, and TM4.

Mechanistic Impact on Receptor Activation
FeatureIndole-3-yl (e.g., JWH-018)Indole-2-yl (e.g., Org 27569)
Binding Site Orthosteric (Deep Pocket)Allosteric (Lipid/TM Interface)
TM6 Movement Pushes TM6 outward (Activation)Stabilizes TM3-TM6 lock (Inactivation)
G-Protein Promotes G

coupling
Inhibits G

coupling (NAM)

-Arrestin
Recruits (Balanced)Can induce biased recruitment (Biased Agonism)

Comparative Performance Data

The following data summarizes the pharmacological divergence between the two scaffolds. Note the "Paradox of Org 27569": it enhances agonist binding affinity (Positive Allosteric Modulator of binding) but blocks agonist function (Negative Allosteric Modulator of efficacy).

Table 1: Pharmacological Profiles
ParameterIndole-3-Carboxamide (Orthosteric)Indole-2-Carboxamide (Allosteric)
Primary Action Full AgonistNAM (Function) / PAM (Binding)
Affinity (

)
High (nM range)Variable (dependant on C3-alkyl chain)
Cooperativity (

)
N/A (Competitive)> 1.0 (Positive Cooperativity)
Efficacy (

)
100% (Full activation)< 1.0 (Reduces agonist

)
Dissociation Rate Standard MonophasicSlows agonist dissociation

Expert Insight: The length of the alkyl chain at the C3 position of the indole-2-carboxamide is the primary driver of cooperativity (


). Extending the chain from ethyl (Org 27569) to pentyl (ICAM-b) significantly increases the ability of the modulator to enhance orthosteric agonist binding, likely due to hydrophobic interactions with the membrane interface.

Experimental Validation Protocols

To confirm an indole-2-carboxamide functions as an allosteric modulator rather than a competitive antagonist, you must evaluate dissociation kinetics . A simple equilibrium binding assay (


) is insufficient because it cannot distinguish between competitive inhibition and allosteric modulation with negative cooperativity.
Protocol A: Infinite Dilution Dissociation Assay

Objective: Determine if the test compound alters the dissociation rate (


) of a radiolabeled orthosteric probe. This is the definitive test for allostery.

Reagents:

  • Radioligand: [³H]CP55,940 (~1 nM final).[9]

  • Receptor Source: CHO-hCB1 cell membranes (10 µ g/well ).

  • Test Compound: Indole-2-carboxamide derivative (10 µM).

  • Displacer: Rimonabant (SR141716A) (10 µM) to prevent re-association.

Workflow:

  • Equilibration: Incubate membranes with [³H]CP55,940 for 60 min at 30°C to reach equilibrium.

  • Initiate Dissociation:

    • Control Condition: Add excess Rimonabant (blocks re-binding only).

    • Test Condition: Add excess Rimonabant + Indole-2-carboxamide .

  • Time Course: Aliquot samples at t = 0, 2, 5, 10, 20, 40, and 60 min.

  • Filtration: Rapidly filter through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Analysis: Plot ln(Specific Binding) vs. Time.

Interpretation:

  • Competitive Ligand: The dissociation rate (

    
    ) remains identical to the control. The lines are parallel.
    
  • Allosteric Modulator: The dissociation rate changes.[8][10][11] Org 27569 typically slows the dissociation of [³H]CP55,940, resulting in a shallower slope (Positive Binding Cooperativity).

Protocol B: [³⁵S]GTP S Functional Assay

Objective: Assess the functional efficacy (NAM vs. Antagonist).

  • Preparation: Use GDP-loaded membranes (10 µM GDP).

  • Agonist Stimulation: Add CP55,940 at its

    
     concentration.
    
  • Titration: Add increasing concentrations of the Indole-2-carboxamide.

  • Incubation: 30 min at 30°C with [³⁵S]GTP

    
    S (0.1 nM).
    
  • Readout: Liquid scintillation counting.

Result: Indole-2-carboxamides will dose-dependently reduce the CP55,940 signal.[12] Unlike competitive antagonists, the inhibition may not be surmountable by increasing agonist concentration (depression of


).

Visualization: Classification Logic

The following diagram illustrates the decision tree for classifying a novel indole-carboxamide derivative based on the protocols above.

BindingModeClassification Start Novel Indole-Carboxamide EqBinding Equilibrium Binding (Competition vs [3H]CP55,940) Start->EqBinding DissocAssay Dissociation Kinetics (Infinite Dilution) EqBinding->DissocAssay Shows Affinity Ortho Orthosteric Ligand (Competitive) DissocAssay->Ortho k_off Unchanged Allo Allosteric Modulator (Non-Competitive) DissocAssay->Allo k_off Altered (Usually Slowed) FuncAssay GTPγS Functional Assay (vs Agonist EC80) NAM NAM (Inhibits Function) FuncAssay->NAM Decreases Agonist E_max PAM PAM (Enhances Function) FuncAssay->PAM Increases Agonist E_max Ortho->FuncAssay Confirm Agonism/Antagonism Allo->FuncAssay Determine Efficacy

Caption: Logical workflow for distinguishing Orthosteric vs. Allosteric binding modes using kinetic and functional assays.

References

  • Price, M. R., et al. (2005). "Allosteric modulation of the cannabinoid CB1 receptor."[13][14] Molecular Pharmacology.

  • Piscitelli, F., et al. (2012). "Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor."[3][6][15][16] Journal of Medicinal Chemistry.

  • Shao, Z., et al. (2019). "Structure of the human cannabinoid receptor CB1 in complex with the allosteric modulator Org27569." Nature.

  • Kenakin, T. (2017). "A Scale of Agonism and Allosteric Modulation for G Protein-Coupled Receptors." Molecular Pharmacology.

  • Gamage, T. F., et al. (2014). "Molecular and behavioral pharmacological characterization of the novel CB1 receptor allosteric modulator Org 27569." Journal of Pharmacology and Experimental Therapeutics.

Sources

Safety & Regulatory Compliance

Safety

7-amino-1H-indole-2-carboxamide proper disposal procedures

As a Senior Application Scientist, I frequently consult on the operational logistics and safe handling of specialized heterocyclic building blocks. 7-Amino-1H-indole-2-carboxamide (CAS: 1193387-65-3) is a highly valuable...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the operational logistics and safe handling of specialized heterocyclic building blocks. 7-Amino-1H-indole-2-carboxamide (CAS: 1193387-65-3) is a highly valuable synthetic intermediate frequently utilized in the development of kinase inhibitors, histone deacetylase (HDAC) inhibitors, and fluorescent anion sensors .

However, the specific molecular architecture of this compound demands rigorous handling and disposal protocols. This guide provides a self-validating, step-by-step system for the operational handling and RCRA-compliant disposal of this chemical, ensuring both laboratory safety and environmental integrity.

Quantitative Data: Chemical & Hazard Profile

Before initiating any workflow, it is critical to understand the physical and hazard parameters of the material.

PropertyValue
Chemical Name 7-amino-1H-indole-2-carboxamide
CAS Number 1193387-65-3
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Physical State Solid (Powder)[1]
Primary Hazards (GHS) Skin Irritation (H315), Eye Irritation (H319), STOT SE 3 (H335)[2]
Chemical Stability Air-sensitive; susceptible to oxidation[1]

Expertise & Experience: Mechanistic Causality in Handling

Standard "general chemical waste" disposal is insufficient for amino-indoles. These compounds are characterized by a highly electron-rich aromatic system. The presence of the amino group at the 7-position significantly lowers the oxidation potential of the indole ring. When exposed to ambient oxygen, light, or transition metal contaminants in waste carboys, these compounds can undergo rapid oxidative coupling and polymerization, leading to the formation of dark, insoluble, and potentially reactive tar-like residues .

Furthermore, because 7-aminoindole derivatives are potent pharmacophores with inherent biological activity , any residual waste must be treated as a toxicological hazard. It must be strictly segregated from general aqueous streams to prevent environmental contamination and unintended biological exposure .

Experimental Protocols: Operational Handling & Disposal

Protocol 1: Safe Operational Handling
  • Preparation: Conduct all handling, weighing, and transfer operations within a certified, properly functioning chemical fume hood to prevent the inhalation of bioactive dust [[3]]([Link]).

  • PPE: Don standard chemical-resistant nitrile gloves (double-gloving is recommended for prolonged synthesis work), a flame-resistant lab coat, and chemical splash goggles.

  • Handling & Storage: Use anti-static spatulas to weigh the solid. Because the compound is air-sensitive, flush the primary storage container with an inert gas (Argon or Nitrogen) before resealing to prevent long-term oxidative degradation .

  • Spill Response (Self-Validating Step): In the event of a solid spill, do not sweep dry. Dry sweeping aerosolizes the active pharmaceutical ingredient (API) precursor.

Protocol 2: Waste Segregation and Disposal Workflow

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratory chemicals exhibiting characteristic toxicity or irritant properties must be managed systematically from "cradle to grave" .

Step 1: Solid Waste Management (Powders, Contaminated PPE, and Consumables)

  • Action: Collect all residual solid 7-amino-1H-indole-2-carboxamide, contaminated weighing paper, and pipette tips in a robust, leak-proof, high-density polyethylene (HDPE) container .

  • Causality: HDPE prevents chemical leaching. Do not mix this waste with strong oxidizers (e.g., nitrates, peroxides) to prevent the exothermic oxidation of the electron-rich indole.

  • Labeling: Mark clearly as "Hazardous Waste - Non-Halogenated Organic Solid (Contains 7-amino-1H-indole-2-carboxamide)".

Step 2: Liquid Organic Waste (Reaction Mother Liquors, Solvent Rinses)

  • Action: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol, or DMF), collect the waste in a designated non-halogenated solvent carboy.

  • Validation Check: Before sealing the organic waste carboy, visually inspect the solution. A rapid darkening, bubbling, or precipitation indicates an incompatible side-reaction (likely oxidation or acid-catalyzed polymerization). If observed, leave the container loosely capped in the fume hood to vent and immediately notify Environmental Health and Safety (EHS) .

  • Labeling: "Hazardous Waste - Non-Halogenated Solvents".

Step 3: Aqueous Waste Management

  • Action: Aqueous waste containing traces of this compound must never be poured down the drain. Collect in a separate aqueous waste carboy.

  • Causality: Indoles can degrade or precipitate in highly acidic environments. Adjust the pH of the aqueous waste to neutrality (pH 6-8) before long-term accumulation to ensure stability and prevent the generation of reactive byproducts [[4]]([Link]).

Step 4: Final Disposition

  • Action: Keep all waste containers tightly capped when not actively adding waste to prevent evaporation and fugitive emissions [[5]]([Link]). Submit a waste pickup request to your institutional EHS department for final RCRA-compliant high-temperature incineration .

Mandatory Visualization: Disposal Decision Matrix

G Start 7-amino-1H-indole-2-carboxamide Waste Generation Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Liquid Liquid Waste (Solutions & Rinses) Start->Liquid SolidDisp Seal in HDPE Container Label: Non-Halogenated Organic Solid Waste Solid->SolidDisp Aqueous Aqueous Solutions (Traces, Buffers) Liquid->Aqueous Organic Organic Solvents (DMSO, MeOH, DMF) Liquid->Organic AqueousDisp Neutralize (pH 6-8) Label: Aqueous Chemical Waste Aqueous->AqueousDisp OrganicDisp Segregate from Oxidizers Label: Non-Halogenated Solvent Waste Organic->OrganicDisp EHS EHS Collection & RCRA-Compliant Incineration SolidDisp->EHS AqueousDisp->EHS OrganicDisp->EHS

Workflow for the segregation and RCRA-compliant disposal of 7-amino-1H-indole-2-carboxamide waste.

References

  • Environmental Protection Agency (EPA). Hazardous Waste Listings | EPA. Retrieved from: [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. Retrieved from: [Link]

  • National Institutes of Health (NIH). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders. Retrieved from:[Link]

Sources

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